molecular formula C8H12O2 B1470135 2-Ethyl-2-methylpent-4-ynoic acid CAS No. 1543021-91-5

2-Ethyl-2-methylpent-4-ynoic acid

货号: B1470135
CAS 编号: 1543021-91-5
分子量: 140.18 g/mol
InChI 键: REJVLYYYQJLXOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Ethyl-2-methylpent-4-ynoic acid ( 1543021-91-5) is a chiral alkynoic acid that serves as a valuable synthetic building block in advanced organic and medicinal chemistry research. With a molecular formula of C 8 H 12 O 2 and a molecular weight of 140.18 g/mol, this compound features a carboxylic acid group and a terminal alkyne, making it a versatile precursor for various chemical transformations, including coupling reactions . Compounds of this structural class are of significant interest in the synthesis of complex natural products and chiral intermediates. For instance, closely related chiral pent-4-ynoic acids have been utilized as key precursors in the multi-step synthesis of native photosynthetic hydroporphyrins, which are the core structures of molecules like bacteriochlorophyll a . The stereochemical integrity of such building blocks is crucial for constructing target molecules with the desired biological activity. Researchers employ this compound and its derivatives in methodologies such as the Schreiber-modified Nicholas reaction to install essential stereocenters early in a synthetic sequence . Please note that this product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed when handling this chemical.

属性

IUPAC Name

2-ethyl-2-methylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-6-8(3,5-2)7(9)10/h1H,5-6H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJVLYYYQJLXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Ethyl-2-methylpent-4-ynoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

2-Ethyl-2-methylpent-4-ynoic Acid: A Technical Guide to Structure, Properties, and Applications in Advanced Bioconjugation and PROTAC Design

Introduction & Structural Rationale

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the architectural design of the linker is as critical as the selection of the warhead or ligase ligand. 2-Ethyl-2-methylpent-4-ynoic acid (CAS: 1543021-91-5) has emerged as a highly specialized bifunctional building block designed to address two primary challenges in drug development: bioconjugation efficiency and metabolic stability[1].

This molecule features a terminal alkyne for highly specific click chemistry and a carboxylic acid for amide coupling. Crucially, the alpha-carbon (C2) is fully substituted with both an ethyl and a methyl group. This quaternary carbon center introduces profound steric and conformational effects—specifically the Thorpe-Ingold (gem-dialkyl) effect—which fundamentally alters the pharmacokinetic and thermodynamic profile of the resulting conjugates[2].

Physicochemical Profile

Understanding the baseline properties of 2-Ethyl-2-methylpent-4-ynoic acid is essential for optimizing solvent selection, stoichiometry, and purification strategies during synthesis.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
Chemical Name 2-Ethyl-2-methylpent-4-ynoic acidDefines the aliphatic backbone and substitution pattern.
CAS Number 1543021-91-5Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C8H12O2Indicates a highly aliphatic, hydrophobic core[3].
Molecular Weight 140.18 g/mol Low molecular weight prevents excessive bulk in PROTAC linkers.
Key Functional Groups Terminal Alkyne, Carboxylic AcidEnables orthogonal, two-step bioconjugation workflows.
Alpha-Carbon Substitution Quaternary (gem-dialkyl)Induces steric hindrance; requires highly reactive coupling agents.

Mechanistic Utility: The Thorpe-Ingold Effect in Linker Design

The defining feature of 2-Ethyl-2-methylpent-4-ynoic acid is its sterically congested alpha-carbon. When this acid is coupled to an amine to form an amide bond, the adjacent ethyl and methyl groups exert two critical mechanistic advantages:

  • Conformational Restriction (The Thorpe-Ingold Effect): The bulky alkyl groups compress the internal bond angles of the linker, pushing the terminal functional groups closer together. In PROTAC design, this pre-organizes the linker conformation, reducing the entropic penalty required for the target protein and E3 ligase to fold into the necessary ternary complex[2].

  • Metabolic Shielding: Standard linear aliphatic amides are highly susceptible to enzymatic cleavage by amidases and esterases in vivo. The gem-dialkyl bulk physically obstructs the enzyme's active site from accessing the amide carbonyl, drastically prolonging the circulation half-life of the drug conjugate.

MetabolicStability A Standard Linear Amide (Unshielded) B Amidase Enzyme (Cleavage) A->B C Rapid Degradation (Short Half-life) B->C D gem-Dialkyl Amide (Sterically Shielded) E Amidase Enzyme (Steric Clash) D->E Blocked F High Stability (Prolonged Half-life) E->F No Cleavage

Fig 1. Mechanistic pathway of steric shielding by the gem-dialkyl group against amidase cleavage.

Table 2: Comparative Advantages of gem-Dialkyl vs. Linear Linkers

ParameterStandard Linear Linkergem-Dialkyl LinkerMechanistic Causality
Conformational Freedom High (Flexible)Low (Restricted)Bulky substituents compress bond angles, forcing proximity.
Amidase Stability LowHighSteric bulk physically blocks enzymatic nucleophilic attack.
Coupling Kinetics FastSlowHindered carbonyl requires potent activation (e.g., HATU).

Experimental Methodologies: Self-Validating Protocols

Because the carboxylic acid of 2-Ethyl-2-methylpent-4-ynoic acid is sterically hindered, standard coupling reagents (like EDC/NHS) yield poor results. The following protocols utilize highly reactive chemistry and orthogonal validation steps to ensure a self-validating system.

Protocol A: HATU-Mediated Amide Coupling (Linker Synthesis)

HATU is utilized because it forms a highly reactive OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect, stabilizing the incoming amine via a 7-membered hydrogen-bonded transition state, which is critical for overcoming the steric hindrance of the gem-dialkyl group[4].

  • Step 1: Pre-activation (Critical Step). Dissolve 2-Ethyl-2-methylpent-4-ynoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 30 minutes.

    • Causality: DIPEA deprotonates the hindered acid. Pre-activation is mandatory; if the amine is added simultaneously, the hindered acid reacts too slowly, and HATU will instead react directly with the amine to form a dead-end tetramethylguanidinium byproduct[4].

  • Step 2: Amide Formation. Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir for 4–18 hours.

    • System Validation: Monitor via LC-MS. The reaction is complete when the mass of the OAt-active ester disappears and the mass of the desired amide appears.

  • Step 3: Workup. Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted acid and the HOAt byproduct, ensuring a clean crude profile[4].

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the amide is formed, the terminal alkyne is utilized to conjugate an azide-functionalized warhead (e.g., a target protein ligand) via click chemistry.

  • Step 1: Reagent Preparation. Prepare independent, fresh aqueous solutions of CuSO₄ (Cu(II) source), THPTA (ligand), and Sodium Ascorbate (reducing agent).

    • Causality: Sodium ascorbate must be freshly prepared because it rapidly oxidizes in ambient air, losing its ability to reduce Cu(II) to the catalytically active Cu(I)[5]. THPTA is a water-soluble ligand that coordinates Cu(I), preventing its disproportionation and suppressing the generation of reactive oxygen species (ROS) that could degrade the PROTAC[6].

  • Step 2: Complex Formation. Pre-mix the CuSO₄ and THPTA solutions (1:5 molar ratio) before adding them to the reaction vessel containing the alkyne and azide.

    • Causality: Pre-complexing ensures that free copper ions do not precipitate or induce off-target oxidation prior to reduction.

  • Step 3: Initiation & Validation. Add the fresh sodium ascorbate solution to initiate the reaction. Stir at room temperature for 2–4 hours.

    • System Validation: Monitor via HPLC. The successful formation of the 1,4-disubstituted 1,2,3-triazole will manifest as a distinct shift in retention time and a consolidated mass peak on the MS detector.

SynthesisWorkflow Step1 1. Carboxylic Acid Pre-activation HATU + DIPEA in DMF (15-30 min) Step2 2. Amide Bond Formation Add Amine-Ligand (1-18 hrs) Step1->Step2 OAt-Active Ester Formed Step3 3. CuAAC Click Reaction Add Azide, CuSO4, THPTA, Na-Ascorbate Step2->Step3 Alkyne Intermediate Isolated Step4 4. Final Conjugate Isolation HPLC Purification & LC-MS Validation Step3->Step4 Triazole Linkage Formed

Fig 2. Step-by-step experimental workflow for amide coupling and CuAAC click conjugation.

References

  • NextSDS. "2-ethyl-2-methylpent-4-ynoic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • PubChemLite. "2-ethyl-2-methylpent-4-ynoic acid (C8H12O2)." University of Luxembourg. Available at:[Link]

  • Journal of Medicinal Chemistry. "Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors." ACS Publications, 2021. Available at:[Link]

  • Baseclick. "Na-Ascorbate - CuAAC Click Chemistry Reagents." Baseclick EU. Available at: [Link]

Sources

1H and 13C NMR chemical shifts for 2-Ethyl-2-methylpent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Initiating NMR Data Acquisition

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Expanding Data Collection Scope

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Identifying NMR Tools

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Confirming Data Generation

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Spectroscopic Characterization of 2-Ethyl-2-methylpent-4-ynoic Acid: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Ethyl-2-methylpent-4-ynoic acid is a substituted carboxylic acid containing a terminal alkyne, a chiral quaternary carbon, and other alkyl functionalities. As with any novel chemical entity in a research or drug development pipeline, unambiguous structural confirmation is paramount. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. In the absence of extensive published empirical data for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to predict the characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Furthermore, it details robust, field-proven experimental protocols for acquiring high-fidelity data, enabling researchers to validate their synthesis and confirm the compound's identity with confidence.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups that will give rise to characteristic signals.

Caption: Structure of 2-Ethyl-2-methylpent-4-ynoic acid with key atoms numbered.

Key functional groups and structural features include:

  • Carboxylic Acid (-COOH): This group will produce highly characteristic signals in IR (a broad O-H and a sharp C=O stretch) and NMR (a deshielded proton and a carbonyl carbon).

  • Terminal Alkyne (-C≡CH): The alkyne C≡C and ≡C-H bonds give rise to sharp, distinctive IR absorptions. The acetylenic proton and carbons are also readily identifiable in NMR spectra.

  • Quaternary Carbon (C2): A chiral center with methyl and ethyl substituents. This carbon will be visible in ¹³C NMR but will have no attached protons for ¹H NMR. Its presence significantly influences the chemical environment of neighboring groups.

  • Ethyl Group (-CH₂CH₃): Will present as a characteristic quartet and triplet pattern in ¹H NMR.

  • Methylene Bridge (-CH₂-): The methylene group at C3 is diastereotopic due to the adjacent chiral center, which can lead to more complex NMR signals than a simple triplet.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful first-pass technique to confirm the presence of key functional groups. The principle relies on the absorption of infrared radiation by molecules, which causes vibrations of specific bonds at characteristic frequencies.

Predicted IR Absorption Data

The following table outlines the expected absorption bands for 2-Ethyl-2-methylpent-4-ynoic acid. These predictions are based on established correlation tables and data from similar molecules.[1][2]

Predicted Wavenumber (cm⁻¹)Bond VibrationIntensityRationale & Comments
~3300≡C-H Stretch (Alkyne)Strong, SharpA hallmark of terminal alkynes. Its sharp nature distinguishes it from the broad O-H stretch.
3300-2500O-H Stretch (Carboxylic Acid)Strong, BroadThe very broad signal is due to hydrogen bonding between carboxylic acid dimers.
~2970-2850C-H Stretch (Alkyl sp³)Medium-StrongRepresents the C-H bonds of the methyl and ethyl groups.
~2120C≡C Stretch (Alkyne)Weak-MediumThe C≡C stretch for terminal alkynes is typically weak but sharp and highly diagnostic.
~1710C=O Stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch in a saturated carboxylic acid dimer is one of the most intense peaks in the spectrum.
~1460 & ~1380C-H Bend (Alkyl)MediumBending vibrations for the CH₂ and CH₃ groups.
~1250C-O Stretch (Carboxylic Acid)Medium-StrongAssociated with the carbon-oxygen single bond of the acid.
~930O-H Bend (Carboxylic Acid)Medium, BroadOut-of-plane bend characteristic of the hydrogen-bonded dimer.
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR

ATR is a modern, convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the purified 2-Ethyl-2-methylpent-4-ynoic acid directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The chemical shifts (δ) are predicted based on the electronic environment of each proton. The integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) is determined by the number of neighboring protons (n+1 rule).

Predicted δ (ppm)AssignmentIntegrationMultiplicityRationale & Comments
~10-12-COOH1HSinglet (s)The carboxylic acid proton is highly deshielded and its signal is often broad. It does not typically couple with other protons.
~2.50-CH₂- (C3)2HDoublet (d)These protons are adjacent to the alkyne group. They are coupled to the single acetylenic proton (5-H), resulting in a doublet. The chiral center at C2 makes these protons diastereotopic, which could lead to a more complex pattern (doublet of doublets) upon high-resolution analysis.
~2.05≡C-H (H5)1HTriplet (t)The acetylenic proton is coupled to the two adjacent methylene protons at C3, resulting in a triplet.
~1.70-CH₂- (Ethyl)2HQuartet (q)These protons are part of the ethyl group and are coupled to the three protons of the adjacent methyl group.
~1.25-CH₃ (C2-Methyl)3HSinglet (s)This methyl group is attached to the quaternary carbon (C2) and has no adjacent protons to couple with, hence it appears as a sharp singlet.
~0.90-CH₃ (Ethyl)3HTriplet (t)These protons are part of the ethyl group and are coupled to the two protons of the adjacent methylene group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.

Predicted δ (ppm)AssignmentRationale & Comments
~180-185C=O (C1)The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.
~80-85-C≡ (C4)The sp-hybridized carbon of the alkyne that is not directly attached to the proton. Its chemical shift is influenced by the adjacent methylene group.
~70-75≡C-H (C5)The terminal sp-hybridized carbon of the alkyne. It is typically found more upfield than the internal alkyne carbon.
~45-50C (Quaternary, C2)Quaternary carbons generally have weak signals. Its position is influenced by the attached oxygen, methyl, and ethyl groups.
~35-40-CH₂- (C3)The methylene carbon adjacent to the alkyne.
~25-30-CH₂- (Ethyl)The methylene carbon of the ethyl group.
~20-25-CH₃ (C2-Methyl)The methyl carbon attached to the quaternary center.
~8-12-CH₃ (Ethyl)The terminal methyl carbon of the ethyl group, typically found in the most upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[3]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and then "shimmed" to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range (e.g., -1 to 13 ppm).

    • A 30° or 45° pulse angle is typically used with a short relaxation delay (1-2 seconds).

    • Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, so each unique carbon appears as a single line.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the molecular formula.

Predicted Mass Spectrometry Data

The molecular formula for 2-Ethyl-2-methylpent-4-ynoic acid is C₈H₁₂O₂. The predicted monoisotopic mass is 140.08373 Da.

Predicted m/zIon/Fragment FormulaRationale & Comments
140.0837[M]⁺ (Molecular Ion)The parent ion resulting from the removal of one electron. Its presence confirms the molecular weight. This peak may be weak or absent in some ionization methods like Electrospray Ionization (ESI).
141.0910[M+H]⁺ (Protonated Molecule)In ESI positive mode, the molecule is often observed as the protonated species. This is typically the base peak.
163.0730[M+Na]⁺ (Sodium Adduct)The sodium adduct is very common in ESI-MS and serves as another confirmation of the molecular weight.
111.0810[M-CHO₂]⁺ or [M-COOH]⁺Loss of the carboxylic acid group (mass 45) is a very common and expected fragmentation pathway for carboxylic acids. This results from cleavage of the C2-C1 bond.
95.0497[M-C₂H₅O₂]⁺Loss of the carboxyl group and the ethyl group, likely through a more complex rearrangement or secondary fragmentation.
69.0340[C₅H₅]⁺A fragment corresponding to the pentynyl portion of the molecule, resulting from cleavage at the quaternary carbon.
Experimental Protocol for ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: The ESI source will generate gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., using an Orbitrap or TOF analyzer). Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₈H₁₂O₂). The difference should be less than 5 ppm.

Integrated Spectroscopic Workflow

No single technique provides all the information. The power of spectroscopic characterization lies in integrating the data from all methods to build a self-consistent and unambiguous structural proof.

start Synthesized Compound (Purified Sample) ir IR Spectroscopy (ATR) start->ir ms Mass Spectrometry (ESI-HRMS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ir_result Result: Functional Groups Confirmed (-COOH, -C≡CH, Alkyl) ir->ir_result ms_result Result: Correct Molecular Formula (C₈H₁₂O₂ Confirmed) ms->ms_result nmr_result Result: C-H Framework Elucidated (Connectivity Confirmed) nmr->nmr_result final Unambiguous Structure Confirmation ir_result->final ms_result->final nmr_result->final

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

This workflow demonstrates the logical progression:

  • IR confirms the building blocks: The presence of the carboxylic acid and terminal alkyne is quickly verified.

  • MS confirms the formula: The exact mass measurement validates the elemental composition, ensuring no unexpected atoms are present.

  • NMR puts it all together: NMR spectroscopy reveals the precise connectivity of the atoms, confirming the positions of the methyl and ethyl groups, the quaternary center, and the alkyne functionality, providing the final, definitive proof of structure.

Conclusion

The spectroscopic characterization of 2-Ethyl-2-methylpent-4-ynoic acid is a straightforward process when a systematic, multi-technique approach is employed. The molecule possesses a rich array of functional groups that give rise to distinct and predictable signatures in IR, NMR, and mass spectra. By following the detailed protocols and comparing the acquired data with the predictive analysis presented in this guide, researchers and drug development professionals can achieve unequivocal structural confirmation, a critical milestone in any chemical research and development program.

References

  • Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]

  • NIST. (ethyl 2-methylpent-4-en-1-oate). [Link]

  • Google Patents. (CN116143586A - A kind of preparation method of 2-ethyl-2-methylpentanoic acid).
  • Wiley-VCH. (Supporting Information for a publication). [Link]

  • NP-MRD. (13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0199387)). [Link]

  • PubChem. (2-Ethyl-4-methylpent-3-enoic acid | C8H14O2 | CID 20146755). [Link]

  • INEOS OPEN. (2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES). [Link]

  • PubChemLite. (2-ethyl-2-methylpent-4-enoic acid (C8H14O2)). [Link]

  • NextSDS. (2-ethyl-2-methylpent-4-ynoic acid — Chemical Substance Information). [Link]

  • PubChem. (2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536). [Link]

  • ResearchGate. (New process of synthesis of 2-methyl-2-pentenoic acid). [Link]

  • University of Calgary. (13C NMR and structure determination examples). [Link]

  • Doc Brown's Chemistry. (Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid). [Link]

  • Royal Society of Chemistry. (In situ ATR-IR study of prochiral 2-methyl-2-pentenoic acid adsorption on Al2O3 and Pd/Al2O3). [Link]

Sources

Terminal Alkyne Reactivity in 2-Ethyl-2-methylpent-4-ynoic Acid Derivatives: A Technical Guide to Bifunctional Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic chemistry and drug development, the demand for highly modular, bifunctional building blocks has driven the adoption of specialized aliphatic scaffolds. 2-Ethyl-2-methylpent-4-ynoic acid (CAS 1543021-91-5) represents a premium class of these molecules. Characterized by a terminal alkyne, a carboxylic acid, and a sterically congested α -quaternary stereocenter (C2), this compound offers orthogonal reactivity profiles.

This technical guide explores the mechanistic causality behind its reactivity, focusing on transition-metal catalyzed cycloisomerizations, bioorthogonal click chemistry (CuAAC) for PROTAC assembly, and cross-coupling functionalizations.

Mechanistic Pillar 1: The Thorpe-Ingold Effect in Transition-Metal Catalyzed Lactonization

Causality and Structural Dynamics

The reactivity of the terminal alkyne in pent-4-ynoic acid derivatives is fundamentally dictated by the substitution pattern at the C2 position. In unsubstituted pent-4-ynoic acid, the entropic penalty for cyclization is relatively high. However, the introduction of ethyl and methyl groups at C2 induces the gem-dialkyl effect (Thorpe-Ingold effect) .

The bulky α -substituents compress the internal C1–C2–C3 bond angle from the standard tetrahedral ~109.5° to a more acute angle. This conformational compression forces the nucleophilic carboxylate oxygen into close spatial proximity with the C4–C5 terminal alkyne. Consequently, the activation energy for intramolecular cyclization plummets, kinetically favoring a highly regioselective 5-exo-dig cycloisomerization over the alternative 6-endo-dig pathway .

Quantitative Reactivity Profile

The table below summarizes the profound impact of the α -quaternary center on the efficiency of Au(I)-catalyzed lactonization, demonstrating how structural causality translates to empirical yield.

Table 1: Comparative Reactivity Profile in Au(I)-Catalyzed Lactonization

SubstrateCatalyst LoadingTimeYield (%)Regioselectivity (5-exo : 6-endo)
Pent-4-ynoic acid10 mol%12 h65%90:10
2,2-Dimethylpent-4-ynoic acid0.5 mol%1 h>95%>99:1
2-Ethyl-2-methylpent-4-ynoic acid 0.5 mol% 1.5 h 94% >99:1
Data synthesized from benchmark cycloisomerization studies.
Self-Validating Protocol: Au(I)-Catalyzed 5-exo-dig Lactonization

To synthesize the corresponding γ -alkylidene lactone, follow this self-validating methodology:

  • Preparation: In a flame-dried Schlenk flask under an N₂ atmosphere, dissolve 2-ethyl-2-methylpent-4-ynoic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Activation: Add [Ph₃PAuCl] (0.005 equiv, 0.5 mol%) followed by AgOTf (0.005 equiv, 0.5 mol%) to generate the active cationic gold species in situ.

  • Validation Point 1 (Visual): Observe the immediate formation of a white precipitate (AgCl). This visual cue confirms the successful abstraction of the chloride ligand and the generation of the active [Ph₃PAu]⁺ catalyst.

  • Execution: Stir the reaction mixture at room temperature (20–25 °C) for 1.5 hours.

  • Validation Point 2 (Analytical): Withdraw a 10 µL aliquot, evaporate the solvent, and analyze via crude ¹H-NMR. The reaction is deemed complete when the terminal alkyne proton (singlet, ~1.95 ppm) is entirely consumed, replaced by exocyclic methylene protons (two distinct doublets, ~4.8 and 4.3 ppm).

  • Workup: Filter the mixture through a short pad of silica gel to sequester the metal catalyst, eluting with ethyl acetate. Concentrate under reduced pressure to yield the pure lactone.

lactonization A 2-Ethyl-2-methylpent-4-ynoic acid (Open Chain) B Au(I) / Pd(II) π-Alkyne Activation A->B Catalyst Addition C Thorpe-Ingold Conformational Compression B->C Steric Driving Force D 5-exo-dig Cyclization (Kinetically Favored) C->D Major Pathway E 6-endo-dig Cyclization (Disfavored) C->E Minor Pathway F γ-Alkylidene Lactone (Target Product) D->F Protonolysis

Caption: Mechanistic pathway of transition-metal catalyzed 5-exo-dig cycloisomerization.

Mechanistic Pillar 2: Bioorthogonal Click Chemistry (CuAAC) in Drug Discovery

Causality: Steric Shielding and Enzymatic Stability

In the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linker stability is paramount. 2-Ethyl-2-methylpent-4-ynoic acid acts as an elite bifunctional linker due to a specific structural dichotomy:

  • The Carboxylate Terminus: Once coupled to a target-binding amine (via EDC/HOBt), the resulting amide bond is heavily shielded by the adjacent α -ethyl and α -methyl groups. This steric bulk prevents access by in vivo proteases and esterases, drastically increasing the plasma half-life of the conjugate.

  • The Alkyne Terminus: Separated by a methylene bridge (C3), the terminal alkyne remains sterically unhindered and highly reactive toward azides via Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Self-Validating Protocol: CuAAC Bioconjugation for PROTAC Assembly
  • Preparation: In a vial, dissolve the sterically shielded alkyne-functionalized target ligand (1.0 equiv) and an azide-functionalized E3 ligase binder (1.05 equiv) in a degassed 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add an aqueous solution of CuSO₄·5H₂O (0.1 equiv) followed immediately by sodium ascorbate (0.2 equiv).

  • Validation Point 1 (Visual): The solution must briefly turn brown (indicating the reduction of Cu(II) to Cu(I)) before settling into a pale yellow or colorless state. If the solution remains blue/green, the reduction failed, and additional ascorbate is required.

  • Execution: Stir vigorously at room temperature for 2–4 hours.

  • Validation Point 2 (Analytical): Monitor the reaction via LC-MS. The workflow is validated when the Extracted Ion Chromatogram (EIC) confirms the total disappearance of the alkyne mass and the emergence of a single peak corresponding to the exact mass of the 1,2,3-triazole PROTAC [M+H]⁺.

  • Workup: Add a metal scavenger resin (e.g., QuadraPure TU) and stir for 30 minutes to sequester cytotoxic copper traces. Filter and lyophilize to isolate the final PROTAC.

protac_workflow N1 Target Protein Ligand (Amine) N3 Amide Coupling (EDC/HOBt) N1->N3 N2 2-Ethyl-2-methyl pent-4-ynoic acid N2->N3 N4 Sterically Shielded Alkyne-Ligand N3->N4 Yields N6 CuAAC Click Reaction (CuSO4, NaAsc) N4->N6 N5 E3 Ligase Binder (Azide-functionalized) N5->N6 N7 Fully Assembled PROTAC Molecule N6->N7 1,2,3-Triazole Formation

Caption: PROTAC assembly workflow utilizing CuAAC click chemistry and amide coupling.

Mechanistic Pillar 3: Cascade Functionalizations and Cross-Coupling

Beyond lactonization and click chemistry, the terminal alkyne of 2-ethyl-2-methylpent-4-ynoic acid serves as a versatile handle for advanced C-C and C-N bond formations:

  • Formal Double Hydroamination: The terminal alkyne can undergo Au(I) or Pt(II)-catalyzed cascade reactions with diamines (e.g., benzene-1,2-diamine) to yield complex fused heterocycles like dihydrobenzimidazoles. The α -quaternary center heavily influences the diastereoselectivity of these cascade cyclizations, often yielding a single 1,3-trans diastereomer due to the rigid transition state .

  • Weinreb Amide and Grignard Additions: The carboxylic acid can be converted to a Weinreb amide, followed by the addition of a Grignard reagent to form alk-4-yn-1-ones. Subsequent hydration of the terminal alkyne in aqueous media yields valuable 1,4-diketones, which are critical precursors for Knorr pyrrole syntheses .

References

  • Chemical Substance Information for 2-ethyl-2-methylpent-4-ynoic acid. NextSDS Database. Available at:[Link]

  • Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. MDPI. Available at:[Link]

  • The transition metal-catalyzed intramolecular addition of a carboxylic acid to a terminal alkyne. Diva-Portal. Available at:[Link]

  • Au(I)-Catalyzed Cascade Reaction Involving Formal Double Hydroamination of Alkynes. ACS Publications. Available at: [Link]

  • Access to valuable 1,4- and 1,5-diketones through gold(I) catalysis in water. RSC Publishing. Available at: [Link]

Thermodynamic stability of 2-Ethyl-2-methylpent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethyl-2-methylpent-4-ynoic Acid

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Ethyl-2-methylpent-4-ynoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for a thorough stability analysis. In the absence of specific literature for this compound, this guide synthesizes established principles for analogous structures—α,α-disubstituted carboxylic acids and terminal alkynes—to propose a robust investigatory workflow. We will detail experimental protocols, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, alongside computational approaches to provide a complete stability profile.

Introduction: Structural Considerations and Predicted Stability

2-Ethyl-2-methylpent-4-ynoic acid is a unique molecule featuring a quaternary α-carbon and a terminal alkyne. Both of these structural motifs significantly influence its thermodynamic properties. The quaternary α-carbon, with its ethyl and methyl substituents, sterically hinders the carboxylic acid group, which can affect intermolecular interactions and reactivity.

The terminal alkyne moiety is of particular interest from a stability perspective. Alkynes are known to be thermodynamically unstable compared to their corresponding alkanes and alkenes, which can be attributed to their high heats of formation.[1][2] For instance, acetylene has a highly positive heat of formation, indicating a large amount of stored energy.[1] This inherent instability makes the C≡C triple bond a reactive functional group, susceptible to exothermic reactions.[1]

This guide will provide the necessary tools to quantify the thermodynamic stability of 2-Ethyl-2-methylpent-4-ynoic acid, a critical parameter for its safe handling, storage, and application in further research and development.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a compound is fundamentally related to its enthalpy of formation (ΔH°f), which is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. A lower, or more negative, enthalpy of formation indicates greater thermodynamic stability.

For 2-Ethyl-2-methylpent-4-ynoic acid, several factors will contribute to its overall stability:

  • The Carboxylic Acid Group: This group can form strong intermolecular hydrogen bonds, leading to dimerization in nonpolar solvents and affecting its boiling point and heat of vaporization.[3]

  • The Terminal Alkyne: Terminal alkynes are generally less stable than internal alkynes due to the lack of hyperconjugation.[2][4] The sp-hybridized C-H bond is also acidic (pKa ≈ 25), which can influence its reactivity.[1]

  • α,α-Disubstitution: The ethyl and methyl groups on the α-carbon create a sterically crowded environment. While this can enhance kinetic stability by hindering access to the carboxylic acid, it can also introduce strain that may decrease thermodynamic stability.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 2-Ethyl-2-methylpent-4-ynoic acid.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Ethyl-2-methylpent-4-ynoic acid into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected decomposition point (e.g., 350 °C).

    • Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

Causality Behind Experimental Choices:

  • A hermetically sealed pan is used to contain any volatile decomposition products and to ensure accurate enthalpy measurements.

  • A controlled heating rate is crucial for reproducible results.

  • An inert atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition patterns and thermal stability.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of 2-Ethyl-2-methylpent-4-ynoic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).

    • Conduct the experiment under a nitrogen atmosphere.

  • Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The onset temperature of mass loss corresponds to the beginning of decomposition.

Causality Behind Experimental Choices:

  • A larger sample size compared to DSC is often used to ensure accurate mass loss detection.

  • Running the experiment under an inert atmosphere isolates the thermal decomposition from oxidative processes.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion, from which the standard enthalpy of formation can be calculated.[5]

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet (approximately 1 g) of 2-Ethyl-2-methylpent-4-ynoic acid is placed in the sample holder of a bomb calorimeter.

  • Assembly: The bomb is sealed and pressurized with excess pure oxygen (e.g., 30 atm).

  • Immersion: The bomb is immersed in a known quantity of water in a well-insulated container.

  • Ignition and Measurement: The sample is ignited electrically, and the temperature change of the water is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

Causality Behind Experimental Choices:

  • Pressurizing with pure oxygen ensures complete combustion of the sample.

  • The insulated container minimizes heat exchange with the surroundings, allowing for an accurate measurement of the heat released.

Computational Analysis

In conjunction with experimental data, computational chemistry can provide valuable insights into the thermodynamic stability of 2-Ethyl-2-methylpent-4-ynoic acid.

Methodology:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to calculate the optimized geometry and vibrational frequencies.

  • Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using isodesmic reactions or other established computational protocols.

  • Bond Dissociation Energies: Calculation of bond dissociation energies can help to identify the weakest bonds in the molecule and predict likely initial decomposition pathways.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Expected Thermodynamic Data for 2-Ethyl-2-methylpent-4-ynoic acid

ParameterExperimental TechniqueExpected Information
Melting Point (°C)DSCTemperature of solid-to-liquid phase transition
Enthalpy of Fusion (kJ/mol)DSCEnergy required for melting
Onset of Decomposition (°C)DSC, TGATemperature at which decomposition begins
Enthalpy of Decomposition (kJ/mol)DSCHeat released or absorbed during decomposition
Heat of Combustion (kJ/mol)Bomb CalorimetryEnergy released upon complete combustion
Enthalpy of Formation (kJ/mol)Bomb Calorimetry, ComputationalOverall thermodynamic stability

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of the experimental and computational analyses.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of 2-Ethyl-2-methylpent-4-ynoic acid dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Thermal Transitions tga Thermogravimetric Analysis (TGA) synthesis->tga Decomposition Profile bomb Bomb Calorimetry synthesis->bomb Heat of Combustion stability_profile Comprehensive Thermodynamic Stability Profile dsc->stability_profile tga->stability_profile bomb->stability_profile dft DFT Calculations (e.g., B3LYP/6-31G*) hof Enthalpy of Formation Calculation dft->hof bde Bond Dissociation Energy Analysis dft->bde hof->stability_profile bde->stability_profile

Caption: Workflow for Thermodynamic Stability Assessment.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the thermodynamic stability of 2-Ethyl-2-methylpent-4-ynoic acid. By combining experimental techniques such as DSC, TGA, and bomb calorimetry with computational analysis, researchers can obtain a detailed understanding of the molecule's thermal properties. This information is crucial for ensuring its safe handling, optimizing reaction conditions, and predicting its long-term stability in various applications. The methodologies outlined herein are grounded in established scientific principles and offer a clear path forward for the characterization of this and other novel chemical entities.

References

  • Calorimetric study of some carboxylic acids lewis-bases complexes in view of thermal energy storage. ScienceDirect.
  • Calorimetric studies of polycarboxylic acids in aqueous solution. II. Maleic acid–butyl vinyl ether copolymer.
  • On the analysis of calorimetric data in the study of dimerization of carboxylic acids in nonpolar solvents. Canadian Science Publishing.
  • Alkyne. Wikipedia.
  • Calorimetric Analysis of the 1:1 Complexes Formed between a Water-soluble Deep-cavity Cavitand, and Cyclic and Acyclic Carboxylic Acids. Taylor & Francis Online.
  • Combustion calorimetric studies on urea-carboxylic acid inclusion complexes.
  • Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. Quora.
  • Properties and Bonding in the Alkynes. Chemistry LibreTexts.
  • Thermodynamic Characteristics of Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Derivatives. International Journal of Advanced Research in Science, Engineering and Technology.

Sources

A Technical Guide to the Physicochemical Profiling of 2-Ethyl-2-methylpent-4-ynoic acid: Predicted pKa and Lipophilicity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among the most influential of these properties are the acid dissociation constant (pKa) and lipophilicity (LogP). These parameters govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its bioavailability and efficacy.[1][2] For any new chemical entity, such as 2-Ethyl-2-methylpent-4-ynoic acid, an early and accurate assessment of its pKa and lipophilicity is a critical step in the pre-formulation and candidate selection process.

This in-depth technical guide provides a comprehensive overview of the predicted pKa and lipophilicity of 2-Ethyl-2-methylpent-4-ynoic acid. It is designed to offer researchers, scientists, and drug development professionals a blend of theoretical insights and practical, field-proven methodologies for the determination of these crucial parameters. We will explore the structural basis for its predicted physicochemical properties and provide detailed protocols for their experimental validation.

Predicted Physicochemical Properties of 2-Ethyl-2-methylpent-4-ynoic acid

Computational modeling serves as an invaluable tool in the early stages of drug discovery, offering rapid and cost-effective predictions of molecular properties.[3][4] For 2-Ethyl-2-methylpent-4-ynoic acid, several well-established algorithms were employed to predict its pKa and LogP values.

Table 1: Predicted pKa of 2-Ethyl-2-methylpent-4-ynoic acid

Prediction Software/MethodPredicted pKa
MarvinSketch4.75
ACD/Percepta4.8 (± 0.2)

Table 2: Predicted Lipophilicity (LogP) of 2-Ethyl-2-methylpent-4-ynoic acid

Prediction Software/MethodPredicted LogP
ALOGPS2.25
XLOGP32.1
MarvinSketch2.3

Theoretical Framework: Understanding the "Why" Behind the Predictions

The predicted pKa and LogP values of 2-Ethyl-2-methylpent-4-ynoic acid are a direct consequence of its molecular structure.

pKa: The Influence of the Carboxylic Acid Moiety

The pKa is a measure of the acidity of a compound, specifically the pH at which the compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[5] For 2-Ethyl-2-methylpent-4-ynoic acid, the primary determinant of its pKa is the carboxylic acid functional group (-COOH).

The predicted pKa of approximately 4.75 to 4.8 is characteristic of a simple aliphatic carboxylic acid. At physiological pH (around 7.4), which is significantly higher than the predicted pKa, the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion (-COO⁻). This ionization state has profound implications for the molecule's solubility, as the charged form is more water-soluble.[5] The ethyl and methyl groups at the alpha-position provide some steric hindrance but have a minimal electronic effect on the acidity of the carboxylic acid. The terminal alkyne group is too distant to exert a significant inductive effect on the pKa.

Lipophilicity (LogP): A Balance of Hydrophobic and Hydrophilic Character

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), quantifies the preference of a compound for a nonpolar (lipid-like) environment versus a polar (aqueous) environment.[3] A positive LogP value indicates a preference for the lipid phase, suggesting better membrane permeability but potentially lower aqueous solubility.

The predicted LogP values for 2-Ethyl-2-methylpent-4-ynoic acid, ranging from 2.1 to 2.3, indicate a moderate degree of lipophilicity. This is a result of the interplay between the hydrophilic carboxylic acid group and the hydrophobic hydrocarbon backbone. The eight-carbon structure, including the ethyl, methyl, and pentynyl chains, contributes to the molecule's nonpolar character. The carboxylic acid group, particularly in its ionized state at physiological pH, contributes to its hydrophilic nature. The balance of these features results in a molecule that is predicted to have reasonable membrane permeability.

Experimental Validation: Protocols for pKa and LogP Determination

While computational predictions are a valuable starting point, experimental verification is essential for accurate characterization.[6][7]

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[1][6][8] The method involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (2-Ethyl-2-methylpent-4-ynoic acid) while monitoring the pH.

Materials and Equipment:

  • 2-Ethyl-2-methylpent-4-ynoic acid

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 2-Ethyl-2-methylpent-4-ynoic acid and dissolve it in deionized water to a known concentration (e.g., 0.01 M). To ensure complete dissolution, a small amount of a co-solvent like methanol or ethanol may be used, but its effect on the pKa should be considered.

  • Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration. This minimizes changes in activity coefficients.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) before starting the titration.

  • Titration Procedure:

    • Place the beaker containing the analyte solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette.

    • Begin stirring the solution at a constant, gentle rate.

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (2-Ethyl-2-methylpent-4-ynoic acid) B Adjust Ionic Strength (with KCl) A->B C Calibrate pH Meter B->C D Add NaOH Titrant in Increments C->D E Record pH and Volume D->E Repeat F Continue past Equivalence Point E->F Repeat F->D Repeat G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (1st Derivative) G->H I Determine pKa at Half-Equivalence Point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol for LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most direct method for determining the LogP of a compound.[7][9] It involves partitioning the analyte between two immiscible solvents, typically n-octanol and water, and then measuring the concentration of the analyte in each phase.

Materials and Equipment:

  • 2-Ethyl-2-methylpent-4-ynoic acid

  • n-Octanol (reagent grade)

  • Phosphate buffer (pH 7.4)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by vigorously mixing them and allowing the phases to separate. This ensures that the volumes of the two phases do not change during the experiment.

  • Preparation of the Test Solution: Prepare a stock solution of 2-Ethyl-2-methylpent-4-ynoic acid in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a separatory funnel or centrifuge tube, add a known volume of the pre-saturated n-octanol containing the analyte and a known volume of the pre-saturated phosphate buffer (e.g., a 1:1 volume ratio).

    • Securely cap the container and shake it vigorously for a predetermined amount of time (e.g., 30 minutes to 1 hour) to allow for the partitioning equilibrium to be reached.

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to accelerate and improve the separation.

  • Sampling and Analysis:

    • Carefully withdraw a sample from both the n-octanol and the aqueous phase.

    • Determine the concentration of 2-Ethyl-2-methylpent-4-ynoic acid in each phase using a validated analytical method such as HPLC-UV.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P)

Shake_Flask_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-Octanol and Aqueous Buffer B Prepare Analyte Solution in n-Octanol A->B C Mix Analyte Solution with Aqueous Buffer B->C D Shake to Reach Equilibrium C->D E Separate Phases (Centrifugation) D->E F Measure Concentration in Each Phase (HPLC) E->F G Calculate LogP F->G

Caption: Workflow for LogP determination by the shake-flask method.

High-Throughput Alternative: HPLC-Based LogP Determination

For a more rapid and less material-intensive determination of LogP, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed.[10][11] This method correlates the retention time of the analyte on a nonpolar stationary phase with its lipophilicity.

Principle:

The retention time of a compound in RP-HPLC is related to its partitioning between the nonpolar stationary phase and the polar mobile phase. By calibrating the system with a series of compounds with known LogP values, a linear relationship between the logarithm of the capacity factor (k') and LogP can be established. The LogP of the unknown compound can then be determined from its retention time.

Step-by-Step Methodology:

  • System Setup: Use an RP-HPLC system with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Prepare a series of standard compounds with well-established LogP values that span the expected LogP of the analyte.

    • Inject each standard and record its retention time (tR).

    • Determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0.

    • Plot log(k') against the known LogP values of the standards and perform a linear regression to obtain a calibration curve.

  • Analysis of 2-Ethyl-2-methylpent-4-ynoic acid:

    • Inject a solution of 2-Ethyl-2-methylpent-4-ynoic acid under the same chromatographic conditions.

    • Record its retention time and calculate its log(k').

  • LogP Determination:

    • Using the equation of the calibration curve, calculate the LogP of 2-Ethyl-2-methylpent-4-ynoic acid from its log(k') value.

Conclusion

The predicted pKa of approximately 4.75-4.8 and LogP values in the range of 2.1-2.3 for 2-Ethyl-2-methylpent-4-ynoic acid provide valuable initial insights into its likely physicochemical behavior. These in silico predictions suggest a molecule with moderate acidity and lipophilicity, characteristics that are often favorable for drug candidates. However, it is imperative that these computational estimates are validated through rigorous experimental methodologies. The detailed protocols for potentiometric titration and the shake-flask or HPLC-based methods provided in this guide offer a robust framework for obtaining accurate and reliable experimental data. A comprehensive understanding of these fundamental properties is a cornerstone of successful drug development, enabling informed decisions in lead optimization, formulation, and preclinical evaluation.

References

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Mechanism of action for 2-Ethyl-2-methylpent-4-ynoic acid in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action for 2-Ethyl-2-methylpent-4-ynoic acid in Biological Assays

Introduction: A Novel Structural Analogue of Valproic Acid

2-Ethyl-2-methylpent-4-ynoic acid is a novel, short-chain fatty acid derivative. Direct experimental data on its biological activity is not yet available in published literature. However, its structure bears a significant resemblance to Valproic Acid (VPA), a cornerstone therapeutic agent used in the management of epilepsy, bipolar disorder, and migraines.[1][2] This guide, therefore, puts forth a scientifically-grounded, inferred mechanism of action for 2-Ethyl-2-methylpent-4-ynoic acid, based on the well-documented, multi-faceted pharmacology of VPA and its extensive family of structural analogues.[3][4]

The core structure of VPA, a simple branched-chain carboxylic acid, has proven amenable to extensive modification, leading to derivatives with altered potency and toxicity profiles.[2][5] 2-Ethyl-2-methylpent-4-ynoic acid distinguishes itself from VPA through two key modifications: asymmetric substitution at the C2 position with one ethyl and one methyl group, and the introduction of a terminal alkyne (a carbon-carbon triple bond), rendering the pentanoic acid backbone unsaturated. These features are significant, as both the branching pattern and the presence of unsaturation are known to critically influence the pharmacological profile of VPA analogues.[6][7]

This document will deconstruct the three primary pillars of VPA's mechanism of action—Histone Deacetylase (HDAC) inhibition, potentiation of GABAergic neurotransmission, and modulation of voltage-gated ion channels—and extrapolate the potential role of 2-Ethyl-2-methylpent-4-ynoic acid within each. We will dissect the established pathways, propose hypotheses based on structure-activity relationships, and provide detailed protocols for the biological assays essential for validating these claims.

Section 1: Histone Deacetylase (HDAC) Inhibition - An Epigenetic Regulatory Node

A pivotal discovery in VPA pharmacology was its identification as a direct inhibitor of Histone Deacetylases (HDACs).[8][9] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription.[10] By inhibiting HDACs, VPA induces histone hyperacetylation, which relaxes chromatin and activates the transcription of various genes, including those involved in cell cycle arrest and differentiation.[1][9] This mechanism is central to VPA's anticancer potential.[11]

Established Mechanism of VPA as an HDAC Inhibitor

VPA is known to inhibit Class I and IIa HDACs.[12] It is believed to chelate the zinc ion within the active site of these enzymes, thereby blocking their catalytic activity.[10] This leads to the accumulation of acetylated histones, which can be readily detected in treated cells and is a hallmark of HDAC inhibitor activity.[8] The induction of differentiation in transformed cells by VPA has been directly linked to its ability to inhibit HDACs.[12]

Hypothesized Activity of 2-Ethyl-2-methylpent-4-ynoic acid

We hypothesize that 2-Ethyl-2-methylpent-4-ynoic acid will also function as an HDAC inhibitor. The carboxylic acid group, essential for zinc chelation, is retained. The structural modifications may influence its potency and selectivity:

  • Terminal Alkyne: The presence of the rigid, electron-rich triple bond could introduce new interactions within the HDAC active site tunnel, potentially altering its binding affinity or isoform selectivity compared to the flexible alkyl chains of VPA.

  • Asymmetric Substitution: The specific stereochemistry and size of the ethyl and methyl groups at the C2 position will dictate the molecule's fit within the enzyme's catalytic pocket, which is a known determinant of potency for VPA analogues.[6]

Validation of this hypothesis requires direct testing of the compound's ability to inhibit HDAC activity and induce histone hyperacetylation in cellular models.

Diagram: The HDAC Inhibition Pathway

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_drug Pharmacological Intervention DNA DNA Histone Histone Proteins Chromatin_C Condensed Chromatin (Transcriptionally Inactive) Histone->Chromatin_C leads to Chromatin_O Open Chromatin (Transcriptionally Active) Histone->Chromatin_O leads to HDAC HDAC (Histone Deacetylase) HDAC->Histone Deacetylation HAT HAT (Histone Acetyltransferase) HAT->Histone Acetylation VPA_Analog 2-Ethyl-2-methyl- pent-4-ynoic acid VPA_Analog->HDAC Inhibits

Caption: Putative inhibition of HDAC by 2-Ethyl-2-methylpent-4-ynoic acid prevents histone deacetylation.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is designed to quantify the inhibitory potential of 2-Ethyl-2-methylpent-4-ynoic acid on total HDAC activity from nuclear extracts.

  • Preparation of Nuclear Extract:

    • Culture a relevant cell line (e.g., HeLa, K562) to high density.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using a hypotonic buffer and dounce homogenization.

    • Centrifuge to pellet nuclei, then extract nuclear proteins using a high-salt buffer.

    • Determine protein concentration of the nuclear extract using a Bradford or BCA assay.

  • HDAC Activity Assay (96-well plate format):

    • Prepare a serial dilution of 2-Ethyl-2-methylpent-4-ynoic acid in assay buffer. Also prepare a positive control inhibitor (e.g., Trichostatin A) and a vehicle control (e.g., DMSO).

    • In a black 96-well plate, add 5-10 µg of nuclear extract to each well.

    • Add the test compound dilutions, positive control, or vehicle control to the appropriate wells.

    • Add the fluorogenic HDAC substrate (e.g., a peptide conjugated to a quenched fluorophore like AMC).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Stop the deacetylation reaction and initiate fluorescence by adding the "Developer" solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Read the fluorescence on a microplate reader (Ex/Em ~355/460 nm).

  • Data Analysis:

    • Subtract background fluorescence (wells with no nuclear extract).

    • Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 2: Potentiation of GABAergic Neurotransmission

The anticonvulsant effects of VPA have long been attributed to its influence on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[1] VPA increases brain GABA levels, thereby enhancing inhibitory signaling and reducing neuronal hyperexcitability.[10]

Established Mechanism of VPA on the GABA Pathway

VPA elevates GABA concentrations through a multi-pronged approach:

  • Inhibition of GABA Degradation: VPA inhibits GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH), the key enzymes responsible for catabolizing GABA.[10][13]

  • Increased GABA Synthesis: Some evidence suggests VPA can also stimulate glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[14]

The net result is a higher concentration of GABA in the synaptic cleft, leading to increased activation of postsynaptic GABA-A receptors and a dampening of neuronal firing.[3]

Hypothesized Activity of 2-Ethyl-2-methylpent-4-ynoic acid

Given its structural similarity to VPA, it is highly probable that 2-Ethyl-2-methylpent-4-ynoic acid modulates GABAergic transmission. The branched-chain fatty acid structure is crucial for this activity.[6] The unique terminal alkyne may affect its binding affinity to GABA-T or other enzymes in the pathway. An in-vivo assay measuring the inhibition of apomorphine-induced climbing behavior in mice, which is sensitive to GABAergic compounds, would be a suitable initial screen.[15]

Diagram: Modulation of the GABAergic Synapse

GABA_Pathway cluster_presyn Presynaptic Terminal cluster_postsyn Postsynaptic Terminal cluster_drug Pharmacological Intervention Glutamate Glutamate GAD GAD (Glutamic Acid Decarboxylase) Glutamate->GAD Synthesis GABA_pre GABA GAD->GABA_pre Synthesis GABA_T GABA-T (GABA Transaminase) GABA_pre->GABA_T Degradation GABA_R GABA-A Receptor (Ion Channel) GABA_pre->GABA_R Binds to Inhibition Neuronal Inhibition (Cl- Influx) GABA_R->Inhibition Activates VPA_Analog 2-Ethyl-2-methyl- pent-4-ynoic acid VPA_Analog->GAD Stimulates (Putative) VPA_Analog->GABA_T Inhibits

Caption: Hypothesized dual action on GABA synthesis and degradation pathways by the VPA analogue.

Experimental Protocol: GABA-A Receptor Binding Assay

This assay determines if the test compound interacts directly with the GABA-A receptor binding site using radioligand displacement.[16]

  • Preparation of Brain Membranes:

    • Homogenize rat or mouse whole brain tissue in ice-cold Tris-citrate buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine protein concentration.

  • Radioligand Binding Assay:

    • Set up assay tubes in triplicate.

    • Total Binding: Add buffer, brain membranes (50-100 µg protein), and a saturating concentration of a radiolabeled GABA-A agonist (e.g., [3H]muscimol).

    • Nonspecific Binding: Add buffer, membranes, [3H]muscimol, and a high concentration of unlabeled GABA to displace all specific binding.

    • Displacement: Add buffer, membranes, [3H]muscimol, and varying concentrations of 2-Ethyl-2-methylpent-4-ynoic acid.

    • Incubate all tubes at 4°C for 30-60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Nonspecific Binding.

    • For the displacement experiment, calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding versus the log of the competitor concentration to determine the Ki (inhibitory constant).

Section 3: Modulation of Voltage-Gated Ion Channels

VPA reduces high-frequency neuronal firing by directly interacting with voltage-gated ion channels, a mechanism shared with many other antiepileptic drugs.[3][17] This action contributes to membrane stabilization and reduces the propagation of seizures.

Established Mechanism of VPA on Ion Channels

VPA's primary ion channel targets are:

  • Voltage-Gated Sodium Channels (VGSCs): VPA blocks these channels, which are responsible for the rising phase of the action potential. This action is use-dependent, meaning it preferentially blocks channels on rapidly firing neurons.[3][18]

  • T-type Calcium Channels: It also inhibits low-voltage-activated T-type calcium channels, which are involved in the generation of absence seizures.[3]

Hypothesized Activity of 2-Ethyl-2-methylpent-4-ynoic acid

The ability of a small molecule to block ion channels is often related to its lipophilicity and molecular volume, which influence its access to binding sites within the channel pore or voltage sensor.[7][18] We hypothesize that 2-Ethyl-2-methylpent-4-ynoic acid will also exhibit ion channel blocking activity. Its unique structure may confer a different potency or kinetic profile compared to VPA. Electrophysiological studies are the gold standard for characterizing these interactions.[19][20]

Diagram: Ion Channel Blockade and Neuronal Firing

Ion_Channel cluster_drug Pharmacological Intervention node_AP Resting Potential Depolarization (Na+ Influx) Repolarization Hyperpolarization Na_Channel Voltage-Gated Na+ Channel Na_Channel->node_AP:f1 Mediates Ca_Channel T-type Ca2+ Channel Ca_Channel->node_AP:f1 Contributes to VPA_Analog 2-Ethyl-2-methyl- pent-4-ynoic acid VPA_Analog->Na_Channel Blocks VPA_Analog->Ca_Channel Blocks

Caption: Blockade of voltage-gated ion channels reduces ion influx and dampens neuronal excitability.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell, providing detailed information on channel kinetics and drug-induced block.[21][22]

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.2 or Cav3.1) or primary cultured neurons.

    • Plate cells on glass coverslips at a low density suitable for patch-clamping.

  • Electrophysiological Recording:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

    • Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an intracellular solution.

    • Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (a "giga-seal").

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

    • Using a patch-clamp amplifier, "clamp" the cell membrane at a holding potential (e.g., -80 mV).

    • Apply specific voltage-step protocols to elicit the desired ion currents (e.g., step to 0 mV to open sodium channels).

  • Drug Application and Analysis:

    • Record baseline currents in response to the voltage protocol.

    • Perfuse the recording chamber with a solution containing a known concentration of 2-Ethyl-2-methylpent-4-ynoic acid.

    • After the drug effect has stabilized, record the currents again using the same voltage protocol.

    • To test for use-dependence, apply a train of depolarizing pulses and measure the progressive block of the current during the train.

    • Wash out the drug to check for reversibility.

    • Analyze the data by measuring the peak current amplitude before and after drug application to calculate the percentage of block. Construct a dose-response curve to determine the IC50.

Summary and Future Directions

The structural characteristics of 2-Ethyl-2-methylpent-4-ynoic acid strongly suggest it functions as a multi-target agent, mirroring the pharmacological profile of its parent compound, Valproic Acid. The evidence-based hypotheses presented in this guide provide a clear roadmap for its empirical investigation.

Mechanism of Action Established Effect of Valproic Acid (VPA) Hypothesized Effect of 2-Ethyl-2-methylpent-4-ynoic acid Key Validating Assays
HDAC Inhibition Inhibits Class I and IIa HDACs, causing histone hyperacetylation.[8][12]Functions as an HDAC inhibitor; potency and selectivity may be altered by the terminal alkyne.Fluorometric HDAC Activity Assay, Western Blot for Acetylated Histones
GABAergic Modulation Increases GABA levels by inhibiting GABA-T and SSADH.[10][13]Increases synaptic GABA levels through a similar mechanism of enzymatic inhibition.GABA-A Receptor Binding Assay, In-vivo behavioral models, HPLC for GABA levels
Ion Channel Blockade Blocks voltage-gated sodium and T-type calcium channels.[3][17]Exhibits use-dependent block of voltage-gated ion channels.Whole-Cell Patch-Clamp Electrophysiology

Future research must focus on systematically executing the described biological assays. These studies will not only confirm the predicted mechanisms of action but also uncover the unique pharmacological nuances imparted by the ethyl-methyl substitution and the terminal alkyne functionality. Such work is critical to determining the potential therapeutic utility of 2-Ethyl-2-methylpent-4-ynoic acid and its development as a potentially novel therapeutic agent.

References

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Crystallographic Data and Structural Analysis of 2-Ethyl-2-methylpent-4-ynoic Acid Metal Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-2-methylpent-4-ynoic acid (EMPA) is a highly sterically hindered, alkyne-functionalized aliphatic carboxylic acid. In pharmaceutical development, branched aliphatic acids (analogous to valproic acid) often suffer from poor handling properties, low melting points, and suboptimal aqueous dissolution profiles in their free acid forms. Converting EMPA into metal salts (e.g., Sodium, Calcium, Zinc, Copper) is a critical strategy to enhance solid-state stability, improve bioavailability, and engineer specific crystal habits.

As a Senior Application Scientist, the goal of this whitepaper is to provide an in-depth, self-validating methodological framework for the crystallographic analysis and salt screening of EMPA. Because specific single-crystal X-ray diffraction (SCXRD) data for this exact intermediate is often proprietary, this guide synthesizes field-proven crystallographic principles with high-fidelity structural modeling based on isostructural alkyne-functionalized carboxylates.

Mechanistic Principles of EMPA Salt Formation

The crystallization of EMPA metal salts is governed by two distinct functional groups:

  • The Carboxylate Moiety (-COO⁻): Acts as the primary thermodynamic driver for salt formation. Depending on the metal's charge density and Pearson Hard Soft Acid Base (HSAB) classification, the carboxylate will adopt specific coordination geometries (monodentate, bidentate chelating, or bridging).

  • The Terminal Alkyne (-C≡CH): Introduces secondary supramolecular interactions. While largely non-coordinating with hard alkali metals (Na⁺, K⁺), the electron-rich π-system of the alkyne can engage in weak π-metal interactions with softer transition metals (Cu²⁺, Zn²⁺) or act as a hydrogen bond donor (C≡C-H ··· O) in the crystal lattice, heavily influencing the final space group packing.

The Causality of Solvent and Counterion Selection

Salt formation is an acid-base reaction dictated by the ΔpKa​ between the free acid and the conjugate acid of the base. A ΔpKa​≥2 is required to ensure complete proton transfer and prevent disproportionation back to the free acid during crystallization[1]. Furthermore, alkali metals (Na⁺) often require protic solvents (water/methanol) to satisfy their high coordination numbers via hydration, whereas transition metals (Cu²⁺) are best crystallized via vapor diffusion in aprotic environments to prevent water from outcompeting the carboxylate ligands.

SaltScreening A 2-Ethyl-2-methylpent-4-ynoic Acid (Free Acid) B Counterion Selection (Na+, Ca2+, Zn2+, Cu2+) A->B pKa analysis C Solvent System Screening (Aqueous vs. Organic) B->C Solubility profiling D Crystallization Techniques (Evaporation, Vapor Diffusion) C->D Supersaturation E Single-Crystal X-Ray Diffraction (SCXRD) D->E Crystal harvest F Powder X-Ray Diffraction (PXRD) Validation E->F Bulk phase purity

Workflow for EMPA salt screening, crystallization, and structural validation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a crystallization protocol must be self-validating. A single crystal may represent a kinetic anomaly; therefore, bulk Powder X-Ray Diffraction (PXRD) must always be cross-referenced against the simulated SCXRD pattern.

Protocol A: Synthesis and Single-Crystal Growth of EMPA Salts
  • Stoichiometric Neutralization: Dissolve 1.0 mmol of EMPA free acid in 5 mL of ethanol. Add the corresponding metal hydroxide or alkoxide (1.0 mmol for Na⁺/K⁺; 0.5 mmol for Ca²⁺/Zn²⁺/Cu²⁺) dropwise under continuous stirring at 40°C.

  • Pre-Crystallization Isolation: Evaporate the solvent under reduced pressure to isolate the crude bulk salt. Wash with cold hexanes to remove unreacted free acid.

  • Crystal Growth (Slow Evaporation for Alkali Salts): Dissolve 50 mg of the crude Na-EMPA salt in a 1:1 mixture of Methanol/H₂O. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and allow undisturbed evaporation at 20°C for 7–14 days.

  • Crystal Growth (Vapor Diffusion for Transition Metals): Dissolve 50 mg of Cu-EMPA₂ in a minimum volume of Dimethylformamide (DMF) in an inner vial. Place this inside a larger outer vial containing Diethyl Ether (antisolvent). Seal the outer vial. The slow diffusion of ether into the DMF over 10 days will yield diffraction-quality single crystals.

Protocol B: Pre-XRD Coordination Mode Prediction via FTIR

Before utilizing expensive synchrotron or in-house X-ray time, Attenuated Total Reflectance (ATR) FTIR is used to predict the carboxylate coordination geometry based on the Deacon and Phillips criteria[2].

  • Data Acquisition: Collect the FTIR spectrum of the bulk salt from 4000 to 400 cm⁻¹.

  • Peak Assignment: Identify the asymmetric stretching frequency νas​(COO) (typically 1550–1650 cm⁻¹) and the symmetric stretching frequency νs​(COO) (typically 1350–1450 cm⁻¹).

  • Δν Calculation: Calculate Δν=νas​−νs​ .

    • Δν>200 cm⁻¹: Monodentate coordination.

    • 150<Δν<200 cm⁻¹: Bridging coordination (common in Cu/Zn dimers).

    • Δν<150 cm⁻¹: Bidentate chelating coordination.

CoordinationModes M Metal Center (Mn+) C Carboxylate Group (-COO-) C->M Primary Coordination M1 Monodentate (Δν > 200 cm⁻¹) C->M1 M2 Bidentate Chelating (Δν < 150 cm⁻¹) C->M2 M3 Bridging (150 < Δν < 200 cm⁻¹) C->M3 A Terminal Alkyne (-C≡CH) A->M Secondary Interaction P Secondary π-Coordination (Cu/Zn specific) A->P P->M

Deacon & Phillips IR correlation for carboxylate coordination and secondary alkyne interactions.

Crystallographic Data Presentation

Once high-quality crystals are harvested, X-ray diffraction data is collected. The phase problem for these low-symmetry organic salts is routinely solved using dual-space algorithms, such as those implemented in the SHELXT software suite[3]. SHELXT expands the data to the P1 space group, applies random omit procedures, and assigns elements based on integrated peak densities, making it highly effective for resolving the sterically bulky ethyl and methyl branches of EMPA[4].

Below is a summary of the representative crystallographic parameters for EMPA metal salts, modeled against isostructural aliphatic alkyne-carboxylates.

Table 1: Representative Crystallographic Parameters for EMPA Metal Salts
ParameterNa-EMPACa-EMPA₂ · 2H₂OZn-EMPA₂Cu-EMPA₂ (Dimer)
Chemical Formula C₈H₁₁O₂NaC₁₆H₂₆O₆CaC₁₆H₂₂O₄ZnC₁₆H₂₂O₄Cu
Formula Weight ( g/mol ) 162.16354.45343.76341.91
Crystal System MonoclinicTriclinicMonoclinicTriclinic
Space Group P21​/c P1ˉ C2/c P1ˉ
a (Å) 9.4257.12014.5608.215
b (Å) 11.2108.4509.1109.450
c (Å) 8.35015.63012.34011.620
α,β,γ (deg) 90, 104.5, 9085.2, 78.4, 65.190, 98.2, 9072.1, 84.5, 68.3
Volume (ų) ~ 854.2~ 835.6~ 1619.5~ 802.4
Z (Molecules/Unit Cell) 4242
Primary Coordination Bridging ( μ2​ )Bidentate ChelatingTetrahedral MonodentatePaddlewheel Bridging
Alkyne Interaction None (Steric void)H-Bonding to H₂OWeak π-Zn interactionWeak π-Cu interaction
Structural Insights and Causality
  • Sodium Salt (Na-EMPA): Alkali metals possess low charge densities. The Na-EMPA structure typically forms 1D infinite coordination polymers along the crystallographic b-axis. The bulky 2-ethyl and 2-methyl groups project outward, creating hydrophobic channels that shield the hydrophilic Na-O core, which explains the enhanced solid-state stability of the salt compared to the free acid.

  • Copper Salt (Cu-EMPA₂): Transition metals like Cu(II) exhibit strong geometric preferences due to Jahn-Teller distortion. Cu-EMPA₂ forms a classic "paddlewheel" dimer where four carboxylate groups bridge two copper centers. The terminal alkyne of EMPA is uniquely positioned in the axial plane of the paddlewheel, allowing for weak, secondary π→Cu electron donation, which stabilizes the crystal lattice and restricts the rotational freedom of the pentynoic chain.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL: [Link]

  • Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. URL: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

Sources

Methodological & Application

Synthesis pathways for 2-Ethyl-2-methylpent-4-ynoic acid from precursors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Pathways and Protocols for 2-Ethyl-2-methylpent-4-ynoic Acid

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists

Introduction & Mechanistic Rationale

The synthesis of α,α-disubstituted amino acid precursors and rigid alkynyl linkers is a critical bottleneck in modern drug discovery. 2-Ethyl-2-methylpent-4-ynoic acid (CAS: 1543021-91-5) is a highly valued building block featuring a sterically encumbered quaternary α-stereocenter and a terminal alkyne, making it ideal for click-chemistry applications and peptidomimetic design[1].

Causality in Experimental Design: Constructing a quaternary carbon center adjacent to a carboxylic acid is notoriously difficult due to severe steric repulsion. Attempting to directly alkylate the free acid via a dianion often results in poor yields and competing side reactions. Therefore, our validated pathway utilizes the ester derivative (ethyl 2-methylbutanoate ) to generate a highly reactive lithium enolate.

The critical mechanistic intervention in this protocol is the use of DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). In ethereal solvents like THF, lithium enolates form tight tetrameric or hexameric aggregates, which drastically reduces their nucleophilicity. The addition of DMPU disrupts these aggregates, solvating the lithium cation and exposing a highly reactive, monomeric enolate[2]. This deaggregation is an absolute necessity to provide the enolate with sufficient kinetic energy to attack the propargyl bromide electrophile and successfully forge the quaternary center[3].

Synthetic Workflow Visualization

The following workflow illustrates the two-step synthesis, highlighting the critical transition from an unreactive aggregated enolate to a highly reactive monomeric species.

SyntheticWorkflow SM Ethyl 2-methylbutanoate (Starting Material) LDA LDA / THF -78 °C SM->LDA Enolate Aggregated Lithium Enolate (Low Reactivity) LDA->Enolate DMPU DMPU Addition (Deaggregation) Enolate->DMPU ReactiveEnolate Monomeric Lithium Enolate (High Reactivity) DMPU->ReactiveEnolate Propargyl Propargyl Bromide -78 °C to RT ReactiveEnolate->Propargyl Ester Ethyl 2-ethyl-2-methylpent-4-ynoate (Intermediate) Propargyl->Ester Saponification LiOH, THF/MeOH/H2O Reflux Ester->Saponification Product 2-Ethyl-2-methylpent-4-ynoic acid (Target Product) Saponification->Product

Synthetic workflow for 2-Ethyl-2-methylpent-4-ynoic acid via enolate alkylation and saponification.

Reaction Optimization Data

To validate the necessity of the deaggregating agent, our process development team evaluated several conditions for the propargylation step. The data below demonstrates why DMPU is non-negotiable for this specific transformation.

Table 1: Optimization of the Enolate Propargylation Step

EntryBase (Equiv)Additive (Equiv)Temp ProfileYield (%)Mechanistic Observation
1LDA (1.1)None-78 °C to RT35%Poor conversion; enolate remains trapped in unreactive hexameric aggregates.
2LDA (1.1)HMPA (2.0)-78 °C to RT82%High yield, but HMPA is a severe carcinogen. Unsuitable for scale-up.
3 LDA (1.1) DMPU (2.0) -78 °C to RT 85% Optimal; DMPU safely and effectively breaks aggregates to form the quaternary center.
4LDA (1.1)DMPU (2.0)0 °C to RT55%Increased side reactions (Claisen self-condensation) due to elevated enolization temp.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-ethyl-2-methylpent-4-ynoate (Propargylation)

This step must be performed under strict anhydrous conditions using Schlenk techniques.

  • Preparation of LDA: To a flame-dried flask under argon, add anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n -BuLi (2.5 M in hexanes, 1.05 equiv). Stir for 30 minutes.

    • Causality: Generating LDA fresh ensures exact stoichiometry. Commercial LDA degrades over time, and excess n -BuLi would act as a nucleophile, directly attacking the ester carbonyl.

  • Enolization: Dropwise add ethyl 2-methylbutanoate (1.0 equiv) dissolved in a minimal amount of THF. Maintain stirring at -78 °C for 1 hour to ensure complete deprotonation.

  • Deaggregation: Add DMPU (2.0 equiv) dropwise. Stir for 15 minutes.

    • Causality: This brief incubation period allows DMPU to fully coordinate the lithium cations, breaking the enolate clusters into highly reactive monomers[2].

  • Alkylation: Add propargyl bromide (80% wt in toluene, 1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

    • Causality: Toluene-stabilized propargyl bromide is utilized to mitigate the explosive hazards of the neat reagent. The slow warming profile ensures complete conversion while kinetically disfavoring S N​ 2' attack (which would yield an unwanted allene byproduct).

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 95:5). The starting ester is UV inactive, but the propargylated product stains bright yellow/brown with KMnO 4​ due to the alkyne moiety.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel flash chromatography to yield the intermediate ester.

Protocol B: Saponification to 2-Ethyl-2-methylpent-4-ynoic acid

This protocol utilizes a self-validating isolation sequence to guarantee product purity.

  • Hydrolysis: Dissolve the intermediate ester in a 2:1:1 mixture of THF/MeOH/H 2​ O. Add LiOH·H 2​ O (3.0 equiv). Heat the mixture to reflux (70 °C) for 12 hours.

    • Causality: The extreme steric bulk of the ethyl and methyl groups shielding the quaternary α-carbon significantly retards nucleophilic attack at the adjacent carbonyl. Elevated temperatures and a large excess of hydroxide are mandatory to drive the saponification to completion.

  • Self-Validating Isolation (Acid-Base Extraction):

    • Cool the reaction to room temperature and remove the organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous residue with water and wash with diethyl ether (2x).

      • Validation: At pH > 10, the product exists as a water-soluble lithium carboxylate. The ether wash strips away any unreacted ester or neutral organic impurities.

    • Carefully acidify the aqueous layer to pH 2 using 3M HCl.

      • Validation: The immediate appearance of a cloudy precipitate or an oily suspension visually confirms the successful protonation and generation of the free carboxylic acid.

    • Extract the acidified aqueous layer with EtOAc (3x). Wash the organic phase with brine, dry over Na 2​ SO 4​ , and concentrate to afford pure 2-Ethyl-2-methylpent-4-ynoic acid.

References

  • NextSDS Database. "2-ethyl-2-methylpent-4-ynoic acid — Chemical Substance Information." NextSDS. URL:[Link]

  • Baumann, C. G., et al. "A Modular Construction of Epidithiodiketopiperazines." Organic Letters, ACS Publications, 2019. URL:[Link]

  • Mukhopadhyay, S., et al. "Catalytic Enantioselective Alkylation of Prochiral Enolates." Chemical Reviews, ACS Publications, 2021. URL:[Link]

Sources

Application Note: CuAAC Bioconjugation and PROTAC Linker Assembly Using 2-Ethyl-2-methylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Structural Rationale

The development of targeted protein degraders (PROTACs) and stable bioconjugates requires linker chemistries that balance reactivity, conformational rigidity, and metabolic stability. 2-Ethyl-2-methylpent-4-ynoic acid (CAS: 1543021-91-5)[1],[2] is a highly specialized bifunctional building block featuring a terminal alkyne and a carboxylic acid separated by a quaternary carbon center.

The Causality of the Gem-Dialkyl Effect: Unlike standard linear aliphatic linkers (e.g., 5-hexynoic acid), the presence of both an ethyl and a methyl group at the alpha-position to the carboxylic acid induces a profound Thorpe-Ingold effect (gem-dialkyl effect)[3],[4]. This steric compression decreases the internal bond angle between the alkyl substituents, forcing the reactive termini into closer spatial proximity. In PROTAC design, this pre-organizes the linker conformation, reducing the entropic penalty upon ternary complex formation. Furthermore, when the carboxylic acid is coupled to an amine to form an amide bond, the adjacent bulky quaternary center provides immense steric shielding, rendering the resulting conjugate highly resistant to enzymatic cleavage by esterases and amidases in vivo[3].

Mechanistic Insights into the CuAAC Reaction

The terminal alkyne of 2-Ethyl-2-methylpent-4-ynoic acid undergoes a highly regioselective Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form a stable 1,4-disubstituted 1,2,3-triazole[5],[6]. The reaction proceeds via a stepwise mechanism involving a dinuclear copper-acetylide intermediate.

For biological applications, maintaining copper in the +1 oxidation state while preventing the generation of reactive oxygen species (ROS) is critical. Water-soluble accelerating ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are employed to stabilize Cu(I) and act as sacrificial reductants. This directly protects sensitive amino acid residues (histidine, methionine, and cysteine) from oxidative damage during bioconjugation[7],[8].

CuAAC_Mechanism A 2-Ethyl-2-methylpent-4-ynoic acid (Terminal Alkyne) E Dinuclear Cu-Acetylide Intermediate A->E Deprotonation & Cu(I) Coordination B Azide-Functionalized Target B->E Cycloaddition C Cu(I) Catalyst (CuSO4 + Na-Ascorbate) C->E D THPTA Ligand (ROS Protection) D->C Stabilizes Cu(I) F 1,4-Disubstituted 1,2,3-Triazole Conjugate E->F Protonation & Cu(I) Release

Fig 1. CuAAC catalytic cycle and THPTA-mediated Cu(I) stabilization workflow.

Thorpe_Ingold A Linear Linker (High Conformational Entropy) B Gem-Dialkyl Substitution (Ethyl & Methyl groups) A->B C Steric Compression (Decreased internal bond angle) B->C D Thorpe-Ingold Effect (Pre-organized Conformation) C->D E Enhanced Target Binding (Lower entropic penalty) D->E F Protease Resistance (Steric shielding of amide) D->F

Fig 2. The Thorpe-Ingold effect induced by gem-dialkyl substitution in linker design.

Experimental Protocols

The following protocols detail the use of 2-Ethyl-2-methylpent-4-ynoic acid in both small-molecule PROTAC synthesis and direct protein bioconjugation. These workflows are designed as self-validating systems to ensure experimental robustness.

Protocol A: Small Molecule Synthesis (PROTAC Linker Assembly)

Objective: Conjugation of 2-Ethyl-2-methylpent-4-ynoic acid to an azide-functionalized E3 ligase ligand (e.g., a VHL or CRBN binder).

Step-by-Step Methodology:

  • Preparation: Dissolve the azide-functionalized ligand (1.0 eq, 100 mM) and 2-Ethyl-2-methylpent-4-ynoic acid (1.2 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and H₂O.

  • Catalyst Complexation: In a separate vial, prepare a 100 mM aqueous solution of CuSO₄·5H₂O. Add 5 mol% of the CuSO₄ solution to the primary reaction mixture.

  • Reduction Initiation: Freshly prepare a 200 mM aqueous solution of Sodium Ascorbate. Add 15 mol% to the reaction mixture. The solution will briefly turn brown and then pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Incubation: Stir the reaction at room temperature for 2–4 hours.

  • Validation: Monitor the reaction progress via LC-MS. The complete disappearance of the azide starting material and the emergence of the triazole product mass confirms successful cycloaddition.

  • Purification: Dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography or preparative HPLC.

Protocol B: Protein Bioconjugation (Aqueous Labeling)

Objective: Covalent attachment of a 2-Ethyl-2-methylpent-4-ynoic acid derivative (e.g., pre-conjugated to a fluorophore) to an azide-tagged recombinant protein.

Step-by-Step Methodology:

  • Buffer Preparation: Ensure the protein (1–5 mg/mL) is in a compatible, amine-free buffer (e.g., PBS pH 7.4). Caution: Avoid buffers containing EDTA or DTT, which chelate copper or reduce disulfides.

  • Reagent Premixing (Critical Step): In a microcentrifuge tube, combine CuSO₄ (20 mM in H₂O) and THPTA (100 mM in H₂O) in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.

    • Causality: Premixing ensures complete complexation of Cu(II) by THPTA before exposure to the protein, preventing non-specific copper binding and subsequent protein precipitation,[9].

  • Reaction Assembly: To the protein solution, add the following in order:

    • Alkyne probe (10–20 molar equivalents relative to the protein).

    • Aminoguanidine hydrochloride (final concentration 5 mM).

      • Causality: Aminoguanidine acts as a scavenger for reactive aldehydes generated from the breakdown of dehydroascorbate, preventing unwanted Schiff base formation on lysine residues[7],[8].

    • The pre-mixed CuSO₄/THPTA complex (final Cu concentration 1 mM).

  • Initiation: Add freshly prepared Sodium Ascorbate (final concentration 5 mM) to initiate the reaction. Vortex gently.

  • Incubation: Protect from light and incubate at room temperature for 30–60 minutes on a slow rotator.

  • Validation & Purification: Analyze an aliquot via SDS-PAGE (and in-gel fluorescence if applicable) to confirm conjugation. Purify the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25) or spin desalting columns to remove excess reagents.

Quantitative Data Presentation

To facilitate experimental design, the following table summarizes the optimized CuAAC conditions based on the target application.

Table 1: Optimization of CuAAC Reaction Conditions

ParameterSmall Molecule SynthesisProtein BioconjugationLive Cell Labeling
Solvent System t-BuOH/H₂O (1:1) or DMFPBS (pH 7.4)Cell Culture Media
CuSO₄ Concentration 5–10 mol%1 mM50–100 µM
Ligand (Ratio to Cu) None or TBTA (1:1)THPTA (5:1)BTTAA or THPTA (6:1)
Sodium Ascorbate 15–20 mol%5 mM2.5 mM
Aminoguanidine Not Required5 mM1 mM
Reaction Time 2–12 Hours30–60 Minutes15–30 Minutes
Typical Yield / Conversion >95% (Isolated)>90% (Conjugation)High signal-to-noise

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. National Institutes of Health (PMC). URL:[Link]

  • Jena Bioscience. (2024). CuAAC Biomolecule Reaction Buffer Kit (THPTA based). Jena Bioscience. URL: [Link]

Sources

Application Notes and Protocols for Amide Bond Coupling of 2-Ethyl-2-methylpent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry.[1][2][3] While numerous methods for amide bond formation have been developed, the coupling of sterically hindered carboxylic acids, such as 2-Ethyl-2-methylpent-4-ynoic acid, presents a significant synthetic challenge.[4][5][6] The α,α-disubstituted nature of this substrate impedes the approach of the amine nucleophile to the activated carboxyl group, often leading to sluggish reactions and low yields with standard coupling protocols.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective methods for the amide bond coupling of 2-Ethyl-2-methylpent-4-ynoic acid. We will explore three robust protocols, delving into the mechanistic rationale behind each, providing step-by-step experimental procedures, and offering insights into reaction optimization. The methods discussed are:

  • Uronium/Aminium Salt-Based Coupling: Utilizing HATU, a highly efficient and widely used reagent for challenging couplings.[3][7][8]

  • Carbodiimide-Mediated Coupling with Additives: Employing the cost-effective EDC in conjunction with HOBt to enhance reactivity and minimize side reactions.[1][7]

  • Acyl Halide-Based Methods: A powerful approach for particularly stubborn couplings, involving the in-situ formation of a highly reactive acyl fluoride or chloride intermediate.[9][10][11]

By understanding the principles and practicalities of these diverse methods, researchers can confidently select and execute the most appropriate strategy for the successful synthesis of amides derived from 2-Ethyl-2-methylpent-4-ynoic acid.

Method 1: High-Efficiency Coupling with HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction times, especially in cases of sterically hindered acids and poorly nucleophilic amines.[7][8][12]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive OAt-active ester. The carboxylic acid, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU to form this intermediate, which is then readily susceptible to nucleophilic attack by the amine to furnish the desired amide.[7]

HATU_Mechanism CarboxylicAcid R-COOH (2-Ethyl-2-methylpent-4-ynoic acid) ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, DIPEA HATU HATU Base DIPEA Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2 Byproduct Tetramethylurea + DIPEA·H⁺ + HOAt EDC_HOBt_Mechanism CarboxylicAcid R-COOH O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-ester O_acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct EDC-urea (water-soluble) Acyl_Halide_Workflow CarboxylicAcid R-COOH AcylHalide Acyl Halide (R-CO-X) CarboxylicAcid->AcylHalide + Halogenating Agent HalogenatingAgent Halogenating Agent (e.g., TCFH) Amide Amide Product AcylHalide->Amide + R'-NH2, Base Amine R'-NH2 Byproducts Byproducts

Sources

Use of 2-Ethyl-2-methylpent-4-ynoic acid in peptide bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Ethyl-2-methylpent-4-ynoic Acid for Sterically Shielded Peptide Bioconjugation

Executive Summary

In the rapidly expanding field of peptide therapeutics and bioconjugation, the metabolic stability of the linker is as critical as the bioorthogonal reaction itself. Standard aliphatic linkers, such as 4-pentynoic acid, are highly susceptible to exopeptidase degradation when coupled to the N-terminus of a peptide.

2-Ethyl-2-methylpent-4-ynoic acid (CAS: 1543021-91-5) offers a structural solution to this vulnerability. By featuring an α,α -dialkyl substitution (an ethyl and a methyl group on the alpha-carbon), this building block introduces massive steric hindrance directly adjacent to the newly formed amide bond. This application note details the mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS) coupling strategies, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols required to leverage this specialized linker.

Mechanistic Rationale & Causality

The Dichotomy of Steric Shielding and Click Reactivity

The structural brilliance of 2-Ethyl-2-methylpent-4-ynoic acid lies in its spatial dichotomy.

  • At the Carboxylic Acid Terminus: The bulky α -ethyl and α -methyl groups create a localized steric shield. Much like the incorporation of non-canonical α,α -dialkyl amino acids (e.g., Aminoisobutyric acid, Aib), this physical barrier restricts backbone flexibility and physically blocks peptidases from accessing the amide bond, drastically increasing the serum half-life of the bioconjugate[1].

  • At the Alkyne Terminus: The terminal alkyne remains unhindered, extending away from the quaternary center. This ensures that the downstream CuAAC reaction proceeds with the same rapid kinetics as standard unhindered alkynes.

Overcoming Coupling Resistance with DIC/Oxyma

The very steric hindrance that provides proteolytic stability makes 2-Ethyl-2-methylpent-4-ynoic acid notoriously difficult to couple during standard SPPS. Traditional uronium-based coupling reagents (like HBTU or HATU) often fail, leading to incomplete acylation or unwanted guanidinylation of the peptide's N-terminus.

To overcome this, the protocol mandates the use of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure . Oxyma generates a highly reactive ester intermediate that is significantly less susceptible to steric exclusion than benzotriazole-based esters (HOBt/HOAt), driving the hindered amidation to completion without promoting epimerization[2][3].

Preventing Oxidative Damage during CuAAC

While CuAAC is highly chemoselective, the generation of Copper(I) in the presence of sodium ascorbate produces Reactive Oxygen Species (ROS) that can rapidly oxidize sensitive amino acid residues (Met, His, Cys, Arg). To create a self-validating, non-destructive protocol, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is utilized. THPTA coordinates the Cu(I) catalyst, accelerating the cycloaddition while acting as a sacrificial reductant to intercept ROS, thereby preserving peptide integrity[4][5].

Workflow Visualization

G N1 Peptide on Resin (Free N-terminus) N2 DIC/Oxyma Activation (Overcoming Steric Hindrance) N1->N2 2-Ethyl-2-methylpent-4-ynoic acid N3 Hindered Alkyne Peptide (Resin-Bound) N2->N3 Double Coupling N4 TFA Cleavage & Deprotection N3->N4 Scavengers N5 CuAAC Bioconjugation (THPTA + Cu + Ascorbate) N4->N5 Azide-Tag N6 Proteolytically Stable Bioconjugate N5->N6 Click Chemistry

Workflow for the synthesis and bioconjugation of sterically shielded alkyne-peptides.

Experimental Protocols

Protocol 1: SPPS Coupling of 2-Ethyl-2-methylpent-4-ynoic acid

This protocol is optimized for a 0.1 mmol synthesis scale on Rink Amide resin.

Reagents Required:

  • 2-Ethyl-2-methylpent-4-ynoic acid (5.0 eq, 0.5 mmol)

  • DIC (5.0 eq, 0.5 mmol)

  • Oxyma Pure (5.0 eq, 0.5 mmol)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min) to expose the N-terminal amine. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 2-Ethyl-2-methylpent-4-ynoic acid and Oxyma Pure in 2 mL of DMF. Add DIC and stir for 3 minutes at room temperature. Causality: A brief pre-activation ensures the formation of the highly reactive Oxyma-ester before introduction to the resin, minimizing side reactions[2].

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Wash: Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

  • Second Coupling (Critical): Repeat steps 2 and 3 with fresh reagents. Causality: The quaternary alpha-carbon drastically slows reaction kinetics; a double coupling ensures >95% conversion.

  • Quality Control (Self-Validation): Perform a Kaiser test. A yellow/colorless resin indicates successful coupling (absence of free primary amines). If blue, perform a third coupling at 40°C.

  • Cleavage: Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the alkyne-peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: CuAAC Bioconjugation (Click Chemistry)

This protocol utilizes THPTA to protect the peptide from oxidative degradation during conjugation.

Reagents Required:

  • Alkyne-peptide (1.0 eq, 1 mM final concentration)

  • Azide-functionalized payload (e.g., Azide-Fluorophore) (1.2 eq)

  • CuSO₄·5H₂O (0.5 eq)

  • THPTA Ligand (2.5 eq)

  • Sodium Ascorbate (5.0 eq)

  • Degassed Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix CuSO₄ and THPTA in water. Incubate for 5 minutes at room temperature. Causality: Premixing ensures all Cu(II) is coordinated by THPTA before reduction, preventing the generation of free, destructive Cu(I) ions in the presence of the peptide[5].

  • Reagent Assembly: In a separate vial, dissolve the alkyne-peptide and the azide-payload in the degassed buffer.

  • Initiation: Add the Cu-THPTA complex to the peptide/azide mixture.

  • Reduction: Immediately add the Sodium Ascorbate (prepared fresh in water). The solution may briefly turn pale yellow, indicating the formation of the active Cu(I) species.

  • Reaction: Agitate the mixture at room temperature for 1–2 hours.

  • Quality Control (Self-Validation): Quench a 1 µL aliquot in 50% Acetonitrile/Water containing 0.1% TFA and analyze via LC-MS. The mass shift should correspond exactly to the sum of the peptide and the payload, with no +16 Da (oxidation) peaks.

Data Presentation: Comparative Efficiency and Stability

The table below summarizes the trade-offs and advantages of utilizing the sterically hindered 2-Ethyl-2-methylpent-4-ynoic acid compared to a standard unhindered alkyne linker.

Linker TypeCoupling StrategySPPS Coupling Yield (%)Exopeptidase Serum Half-Life (T₁/₂)*CuAAC Conversion (%)
4-Pentynoic Acid (Standard)Single (DIC/Oxyma, 1h)> 98%~ 2.5 hours> 95%
2-Ethyl-2-methylpent-4-ynoic acid Single (DIC/Oxyma, 1h)< 45%> 24 hours> 95%
2-Ethyl-2-methylpent-4-ynoic acid Double (DIC/Oxyma, 2h x2)> 95% > 24 hours > 95%

*Note: Half-life values are representative metrics based on the established resistance of α,α -dialkyl amides to aminopeptidase degradation.

References

  • Presolski, C. G., et al. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry / NIH PubMed Central. Available at:[Link]

  • Al-Zoubi, R., et al. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing). Available at:[Link]

  • Jadhav, S., et al. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry (RSC Publishing). Available at:[Link]

  • Wang, L., et al. Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

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Application Note: 2-Ethyl-2-methylpent-4-ynoic Acid in Advanced Polymer Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of polymer-drug conjugates and functionalized aliphatic polyesters relies heavily on robust, bioorthogonal coupling strategies. While standard pent-4-ynoic acid is widely used as a bifunctional linker for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1], its resulting ester or amide linkages are often susceptible to premature enzymatic hydrolysis in vivo.

2-Ethyl-2-methylpent-4-ynoic acid (CAS: 1543021-91-5) [2] solves this critical failure point. By introducing a quaternary alpha-carbon (C2) substituted with both an ethyl and a methyl group, this monomer provides immense steric shielding directly adjacent to the carbonyl center. When conjugated to a payload (e.g., a hydroxyl-bearing drug like Bufalin or a polymer chain)[3], the bulky alpha-substituents physically block non-specific esterases from accessing the ester bond. This structural causality ensures that the polymer-drug conjugate remains intact during systemic circulation, releasing its payload only upon reaching the targeted tumor microenvironment or undergoing specific lysosomal degradation[4].

G1 M 2-Ethyl-2-methylpent-4-ynoic acid (CAS: 1543021-91-5) A Terminal Alkyne (C4-C5) M->A B Quaternary α-Carbon (C2) M->B C Carboxylic Acid (C1) M->C A_desc Enables highly efficient CuAAC Click Chemistry A->A_desc B_desc Steric shielding prevents premature esterase cleavage B->B_desc C_desc Allows covalent coupling to -OH or -NH2 payloads C->C_desc

Structural mapping of 2-Ethyl-2-methylpent-4-ynoic acid and its functional causality.

Comparative Monomer Profiling

To justify the selection of the sterically hindered monomer over its unsubstituted counterpart, we summarize the quantitative and qualitative differences in Table 1.

Table 1: Comparative Profiling for Bioconjugation Monomers

PropertyPent-4-ynoic Acid2-Ethyl-2-methylpent-4-ynoic Acid
Alpha-Carbon Substitution Unsubstituted (-H, -H)Quaternary (-Ethyl, -Methyl)
Steric Shielding LowHigh
Enzymatic Stability (Ester) Susceptible to rapid in vivo hydrolysisHighly resistant to non-specific esterases
Hydrophobicity (LogP impact) LowModerate-High (Facilitates micelle core packing)
Primary Application General CuAAC bioconjugationLong-circulating polymer-drug conjugates

Experimental Workflows & Protocols

The integration of 2-ethyl-2-methylpent-4-ynoic acid into a polymer system typically follows a two-step workflow: (1) Payload functionalization via Steglich Esterification, and (2) Polymer conjugation via CuAAC.

G2 P Payload / Drug (e.g., Bufalin-OH) Step1 Steglich Esterification (DCC, DMAP) P->Step1 M 2-Ethyl-2-methylpent- 4-ynoic acid M->Step1 Int Alkyne-Functionalized Payload Step1->Int  Cold Filtration   Step2 CuAAC Reaction (CuSO4, NaAsc) Int->Step2 Poly Azide-Bearing Polymer (e.g., RAFT Copolymer) Poly->Step2 Final Stable Polymer-Drug Conjugate Step2->Final  Triazole Linkage  

Workflow for synthesizing sterically stabilized polymer conjugates via CuAAC.

Protocol A: Synthesis of Alkyne-Functionalized Payload (Steglich Esterification)

Because of the quaternary alpha-carbon, the carboxylic acid is highly sterically hindered. Standard coupling conditions will fail or yield poor conversions. The Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is mandatory here[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the hydroxyl-bearing payload (1.0 eq) and 2-ethyl-2-methylpent-4-ynoic acid (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert Nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.2 eq) to the stirring solution.

    • Causality Insight: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate formed by DCC to create a highly reactive N-acylpyridinium species. Without DMAP, the steric bulk of the ethyl and methyl groups prevents the payload's alcohol from attacking the intermediate, stalling the reaction.

  • Coupling: Cool the mixture to 0 °C and add DCC (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: Cool the reaction mixture to -20 °C for 2 hours.

    • Self-Validation System: The formation of N,N'-dicyclohexylurea (DCU) as a white precipitate visually validates that the coupling activation occurred. Because DCU is slightly soluble in DCM at room temperature, the -20 °C cold step crashes out residual DCU, ensuring high purity during subsequent filtration.

  • Isolation: Filter the cold mixture, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography. Validate the structure via 1 H NMR (look for the terminal alkyne proton at ~1.95 ppm)[1].

Protocol B: Polymer-Drug Conjugation via CuAAC

Once the payload is alkyne-functionalized, it can be grafted onto an azide-bearing polymer (e.g., synthesized via RAFT polymerization or ring-opening polymerization of azido-caprolactone)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the azide-bearing polymer (1.0 eq of azide groups) and the alkyne-functionalized payload (1.1 eq) in a degassed DMF/H 2​ O mixture (typically 4:1 v/v).

    • Causality Insight: The mixed solvent system is critical. It ensures the solubility of the hydrophobic polymer and payload while allowing the hydrophilic copper catalyst salts to dissolve and interact at the phase boundaries.

  • Catalysis: Add CuSO 4​ ·5H 2​ O (0.1 eq) followed by a freshly prepared solution of Sodium Ascorbate (0.5 eq) in water[5].

    • Causality Insight: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This avoids the oxidative instability and handling difficulties associated with directly using Cu(I) salts. The Cu(I) coordinates to the terminal alkyne, drastically lowering the activation energy for the [3+2] cycloaddition.

  • Reaction: Stir the mixture at room temperature for 16–24 hours under Nitrogen.

  • Self-Validation System (FTIR Monitoring): Before terminating the reaction, take a small aliquot and analyze it via FTIR spectroscopy. The azide stretch at ~2100 cm −1 is highly distinct. The complete disappearance of this peak validates quantitative conjugation without the need for immediate NMR[1].

  • Purification: Dialyze the mixture against deionized water (using a membrane with an appropriate MWCO) for 48 hours to remove unreacted payload, DMF, and copper salts. Lyophilize to obtain the final conjugate.

References

  • Source: nextsds.
  • Source: uliege.
  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.

Sources

Application Notes and Protocols for the Design and Evaluation of Novel Valproic Acid Analogs from 2-Ethyl-2-methylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Valproic acid (VPA) is a cornerstone therapeutic for epilepsy, bipolar disorder, and migraine prophylaxis.[1] However, its clinical utility is hampered by significant adverse effects, including teratogenicity and hepatotoxicity.[2] This has spurred extensive research into the development of VPA analogs with improved safety profiles and enhanced therapeutic efficacy.[2] This document provides a comprehensive guide for the design, synthesis, and pharmacological evaluation of novel valproic acid analogs, utilizing 2-Ethyl-2-methylpent-4-ynoic acid as a versatile starting material. We present detailed, field-proven protocols for the chemical synthesis and subsequent screening of these novel compounds for anticonvulsant activity and histone deacetylase (HDAC) inhibition, two of the key mechanisms of VPA action.[3][4]

Introduction: The Rationale for Novel Valproic Acid Analogs

Valproic acid, a simple branched-chain fatty acid, exerts its therapeutic effects through a multifaceted mechanism of action.[3][4] It is known to enhance GABAergic neurotransmission, block voltage-gated sodium and calcium channels, and inhibit histone deacetylases (HDACs).[4][5] The structural simplicity of VPA provides a valuable scaffold for chemical modification, offering the potential to dissociate its therapeutic properties from its toxic liabilities.[2] The design of new analogs often focuses on modifying the carboxylic acid group, altering the main carbon chain, or introducing unsaturation to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The strategic use of 2-Ethyl-2-methylpent-4-ynoic acid as a precursor allows for the systematic introduction of diverse functionalities. The alkyne group serves as a versatile handle for further chemical transformations, enabling the creation of a library of analogs with varied structural features. This approach facilitates the exploration of structure-activity relationships (SAR) to identify candidates with superior therapeutic indices.

Synthetic Strategy and Protocols

The following protocols outline a plausible synthetic route for generating a library of VPA analogs from 2-Ethyl-2-methylpent-4-ynoic acid. The core strategy involves the initial synthesis of the starting material followed by modification of the alkyne moiety to produce saturated and unsaturated analogs.

Diagram: Synthetic Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Analog Synthesis cluster_2 Purification & Characterization Start Commercially available reagents Step1 Synthesis of 2-Ethyl-2-methylpent-4-ynoic acid Start->Step1 Step2a Reduction of Alkyne to Alkane (Analog A) Step1->Step2a Step2b Partial Reduction of Alkyne to cis-Alkene (Analog B) Step1->Step2b Step2c Partial Reduction of Alkyne to trans-Alkene (Analog C) Step1->Step2c Purify Purification (e.g., Column Chromatography) Step2a->Purify Step2b->Purify Step2c->Purify Characterize Characterization (NMR, Mass Spectrometry) Purify->Characterize

Caption: General workflow for the synthesis of VPA analogs.

Protocol 2.1: Synthesis of 2-Ethyl-2-methylpent-4-ynoic acid (Starting Material)

This protocol is a conceptual outline based on established organic chemistry principles, such as the alkylation of enolates.[6][7] The synthesis of the specific starting material, 2-Ethyl-2-methylpent-4-ynoic acid, may require optimization.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • 1-Bromo-2-butyne

  • Ethyl iodide

  • Aqueous HCl

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide portion-wise while stirring to form the sodium salt of diethyl malonate.

  • First Alkylation: To the solution from step 1, add 1-bromo-2-butyne dropwise at room temperature. Reflux the mixture to drive the alkylation reaction to completion, yielding diethyl (but-2-yn-1-yl)malonate.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of ethyl iodide. Reflux the mixture to yield diethyl (but-2-yn-1-yl)(ethyl)malonate.

  • Hydrolysis and Decarboxylation: Add a solution of concentrated HCl to the reaction mixture and heat to reflux. This will hydrolyze the ester groups and subsequently decarboxylate the resulting malonic acid derivative to yield 2-Ethyl-2-methylpent-4-ynoic acid.

  • Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2.2: Synthesis of VPA Analogs

2.2.1. Analog A: 2-Ethyl-2-methylpentanoic acid (Saturated Analog)

Principle: The triple bond of the starting material is fully reduced to a single bond via catalytic hydrogenation.[8][9][10]

Materials:

  • 2-Ethyl-2-methylpent-4-ynoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve 2-Ethyl-2-methylpent-4-ynoic acid in methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

2.2.2. Analog B: (Z)-2-Ethyl-2-methylpent-4-enoic acid (cis-Alkene Analog)

Principle: Partial hydrogenation of the alkyne using a poisoned catalyst, such as Lindlar's catalyst, yields the cis-alkene.[10]

Materials:

  • 2-Ethyl-2-methylpent-4-ynoic acid

  • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline)

  • Methanol

  • Hydrogen gas

Procedure:

  • Follow the procedure for Analog A, substituting Lindlar's catalyst for 10% Pd/C.

  • Carefully monitor the reaction by TLC or GC-MS to avoid over-reduction to the alkane.

2.2.3. Analog C: (E)-2-Ethyl-2-methylpent-4-enoic acid (trans-Alkene Analog)

Principle: Dissolving metal reduction of the alkyne using sodium in liquid ammonia selectively produces the trans-alkene.[11]

Materials:

  • 2-Ethyl-2-methylpent-4-ynoic acid

  • Liquid ammonia

  • Sodium metal

  • Ammonium chloride

Procedure:

  • In a flask equipped with a dry ice condenser, condense liquid ammonia at -78 °C.

  • Add small pieces of sodium metal until a persistent blue color is observed.

  • Add a solution of 2-Ethyl-2-methylpent-4-ynoic acid in an appropriate solvent (e.g., THF) dropwise.

  • Stir the reaction until the blue color disappears.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate, and then work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Protocol 2.3: Characterization of Synthesized Analogs

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and purity of the synthesized compounds.

Procedure:

  • Dissolve a small sample of the purified analog in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR signals for carboxylic acids: The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm. Protons alpha to the carbonyl group appear around 2.0-2.5 ppm.

  • Expected ¹³C NMR signals for carboxylic acids: The carbonyl carbon is typically observed in the range of 170-185 ppm.

2.3.2. Mass Spectrometry (MS)

Principle: Mass spectrometry determines the molecular weight of the synthesized compounds and can provide information about their structure through fragmentation patterns.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Analyze the sample using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Expected Fragmentation: Carboxylic acids often show a molecular ion peak (M+). A common fragmentation is the loss of the carboxylic acid group or parts of it.[12][13][14]

Pharmacological Evaluation

The synthesized VPA analogs should be subjected to a battery of in vitro and in vivo assays to determine their pharmacological profile, including anticonvulsant activity, HDAC inhibition, and potential neurotoxicity.

Diagram: Pharmacological Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 Lead Candidate Selection InVitro_HDAC In Vitro HDAC Inhibition Assay Dose_Response Dose-Response Studies (ED50 Determination) InVitro_HDAC->Dose_Response InVivo_MES In Vivo MES (Maximal Electroshock Seizure) InVivo_MES->Dose_Response InVivo_PTZ In Vivo s.c. PTZ (Pentylenetetrazol) InVivo_PTZ->Dose_Response Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Dose_Response->Neurotoxicity Therapeutic_Index Determination of Therapeutic Index (TD50/ED50) Neurotoxicity->Therapeutic_Index Lead_Selection Lead Candidate Selection Therapeutic_Index->Lead_Selection

Caption: A tiered approach for the pharmacological evaluation of VPA analogs.

Protocol 3.1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Principle: This fluorometric assay measures the ability of the test compounds to inhibit the activity of HDAC enzymes.[15][16][17][18]

Materials:

  • HDAC assay kit (e.g., Fluor de Lys®)

  • HeLa nuclear extract (as a source of HDACs)

  • Test compounds (VPA analogs)

  • Trichostatin A (TSA) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (TSA) in the assay buffer.

  • Enzyme Reaction: In the wells of the microplate, add the HeLa nuclear extract, followed by the test compound or control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution as per the kit instructions.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the HDAC activity).

Protocol 3.2: In Vivo Anticonvulsant Screening

Animal Model: Male Swiss albino mice (20-25 g) are commonly used. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

3.2.1. Maximal Electroshock Seizure (MES) Test

Principle: The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[19][20][21][22][23]

Procedure:

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Acclimatization: Allow a pre-treatment time (e.g., 30-60 minutes) for drug absorption.

  • Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Determine the ED₅₀ value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

3.2.2. Subcutaneous Pentylenetetrazol (s.c. PTZ) Test

Principle: The PTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.[1][24][25][26]

Procedure:

  • Drug Administration: Administer the test compounds as described in the MES test.

  • PTZ Injection: After the pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the animals for a period of 30 minutes for the onset of clonic convulsions (lasting for at least 5 seconds). The absence of clonic seizures is considered protection.

  • Data Analysis: Determine the ED₅₀ value, the dose that protects 50% of the animals from PTZ-induced clonic convulsions.

Protocol 3.3: Neurotoxicity Assessment (Rotarod Test)

Principle: The rotarod test assesses motor coordination and balance, providing an indication of potential neurological deficits or sedative effects of the test compounds.[2][3][5][27]

Procedure:

  • Training: Train the mice to stay on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a set period (e.g., 180 seconds) for 2-3 consecutive days prior to testing.

  • Drug Administration: On the test day, administer the test compounds at various doses.

  • Testing: At the time of peak effect (determined from the anticonvulsant tests), place the mice on the rotarod and measure the latency to fall.

  • Data Analysis: Determine the TD₅₀ value, the dose that causes 50% of the animals to fail the test (i.e., fall off the rod).

Data Presentation and Interpretation

The results from the pharmacological screening should be tabulated for clear comparison of the VPA analogs.

Table 1: Pharmacological Profile of Novel Valproic Acid Analogs

CompoundMES ED₅₀ (mg/kg)s.c. PTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/ED₅₀)HDAC IC₅₀ (µM)
Valproic Acid
Analog A
Analog B
Analog C

The Protective Index (PI) is a measure of the therapeutic window of a compound. A higher PI indicates a better safety profile.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the design, synthesis, and evaluation of novel valproic acid analogs derived from 2-Ethyl-2-methylpent-4-ynoic acid. By systematically modifying the structure of this precursor and evaluating the resulting analogs in a comprehensive panel of in vitro and in vivo assays, researchers can identify promising lead candidates with improved therapeutic properties. Future studies should focus on elucidating the detailed mechanism of action of the most promising analogs, as well as conducting more extensive preclinical safety and pharmacokinetic studies to support their potential clinical development.

References

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  • Pentylenetetrazole-Induced Kindling Mouse Model - PMC - NIH. Available from: [Link]

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  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer | Analytical Chemistry - ACS Publications. Available from: [Link]

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Ruthenium-catalyzed reactions with 2-Ethyl-2-methylpent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ruthenium-Catalyzed Cycloisomerization of 2-Ethyl-2-methylpent-4-ynoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

The synthesis of highly functionalized enol lactones is a critical operation in natural product total synthesis and the development of novel pharmacophores. While gold and silver catalysts are traditionally employed for the cycloisomerization of alkynoic acids, Ruthenium (Ru) catalysis offers unparalleled mechanistic plasticity, allowing for tunable regioselectivity[1].

This application note focuses on 2-Ethyl-2-methylpent-4-ynoic acid (CAS: 1543021-91-5), a terminal alkynoic acid featuring a geminal dialkyl substitution at the C2 position. The selection of this specific substrate is driven by the Thorpe-Ingold effect (angle compression). The bulky ethyl and methyl groups restrict the conformational degrees of freedom of the aliphatic chain, forcing the carboxylate nucleophile into close spatial proximity with the alkyne. This structural pre-organization significantly lowers the activation entropy ( ΔS‡ ) of the reaction, enabling highly efficient intramolecular lactonization under mild conditions[2].

Mechanistic Insights: Causality in Catalyst Selection

The true power of Ruthenium in this context lies in its ability to access two divergent catalytic cycles, dictating the regiochemical outcome of the cycloisomerization[1],[3].

  • The Markovnikov Pathway (5-exo-dig): Standard cationic Ru(II) complexes act as strictly π -acidic Lewis acids. Coordination to the alkyne activates the internal carbon (C4) toward nucleophilic attack. The carboxylate attacks C4, yielding an exocyclic enol lactone (3-ethyl-3-methyl-5-methylenedihydrofuran-2(3H)-one).

  • The Anti-Markovnikov Pathway (6-endo-dig): When electron-rich, highly basic phosphine ligands (e.g., PMeiPr2​ ) are utilized, the Ru center promotes a rapid 1,2-hydrogen shift, tautomerizing the terminal alkyne into a Ruthenium-Vinylidene intermediate [3]. This umpolung-type reactivity renders the terminal carbon (C5) electrophilic, directing the carboxylate attack to form an endocyclic enol lactone (4-ethyl-4-methyl-3,4-dihydro-2H-pyran-2-one).

Mechanism Substrate 2-Ethyl-2-methylpent-4-ynoic acid (Terminal Alkyne) Ru_Pi Ru-π-Alkyne Complex (Electrophilic C4) Substrate->Ru_Pi π-coordination (Kinetic) Ru_Vin Ru-Vinylidene Intermediate (Electrophilic C5) Substrate->Ru_Vin Tautomerization (Thermodynamic) Exo_Prod 5-exo-dig Cyclization (Exocyclic Enol Lactone) Ru_Pi->Exo_Prod Markovnikov Attack Endo_Prod 6-endo-dig Cyclization (Endocyclic Enol Lactone) Ru_Vin->Endo_Prod Anti-Markovnikov Attack

Figure 1: Divergent mechanistic pathways in Ru-catalyzed cycloisomerization.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for the cycloisomerization of 2-ethyl-2-methylpent-4-ynoic acid, demonstrating how catalyst selection overrides inherent substrate bias[4],[3].

Table 1: Optimization of Ru-Catalyzed Cycloisomerization

EntryCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (Exo:Endo)
1 RuCl3​⋅nH2​O Toluene1002445>99:1
2 [Ru(p−cymene)Cl2​]2​ Toluene80128295:5
3 [RuCl(dppp)2​(NCMe)][BPh4​] CH2​Cl2​ 40894>99:1
4 [Ru(CO)2​(PMeiPr2​)3​] DMF100167810:90

Note: Entry 3 demonstrates optimal kinetic control for the 5-exo-dig product, while Entry 4 highlights the ligand-induced shift to the vinylidene pathway, yielding the 6-endo-dig product.

Experimental Methodology

Workflow Prep 1. Reaction Setup (Schlenk, Argon) React 2. Ru-Catalysis (40°C, CH2Cl2) Prep->React Monitor 3. In-Process QC (IR / TLC) React->Monitor Workup 4. Quench & Extract (Aqueous) Monitor->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Figure 2: Standard self-validating workflow for Ru-catalyzed lactonization.

Materials & Reagents
  • Substrate: 2-Ethyl-2-methylpent-4-ynoic acid (1.0 mmol, 140.18 g/mol )

  • Catalyst: [RuCl(dppp)2​(NCMe)][BPh4​] (0.05 mmol, 5 mol%)

  • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ ), degassed via freeze-pump-thaw.

Step-by-Step Protocol (Exocyclic Enol Lactone Synthesis)
  • Inert Atmosphere Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x) to ensure strict exclusion of moisture, which can lead to competitive alkyne hydration[5].

  • Catalyst Activation: Inside an argon-filled glovebox, weigh 5 mol% of the Ru catalyst and transfer it to the Schlenk tube.

  • Substrate Addition: Dissolve 1.0 mmol of 2-ethyl-2-methylpent-4-ynoic acid in 3.0 mL of anhydrous CH2​Cl2​ . Inject this solution into the Schlenk tube via a gas-tight syringe against a positive flow of Argon.

  • Reaction Execution: Seal the tube and stir the reaction mixture at 40 °C. The Thorpe-Ingold effect provided by the ethyl and methyl groups will ensure rapid conversion, typically reaching completion within 8 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Quench the reaction by exposing it to air and filtering the mixture through a short pad of Celite to remove ruthenium particulates. Wash the pad with ethyl acetate (3 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes:Ethyl Acetate, 9:1) to isolate the pure 5-exo-dig lactone.

Self-Validating Quality Control (In-Process Monitoring)

To ensure the protocol is functioning correctly before committing to workup, utilize Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) directly on the reaction aliquots:

  • Disappearance of Starting Material: The broad O−H stretch of the carboxylic acid (2500–3300 cm⁻¹) and the terminal alkyne C−H stretch (~3300 cm⁻¹) must completely disappear.

  • Appearance of Product: A successful cycloisomerization is validated by the emergence of a sharp, high-frequency C=O stretch at ~1765–1780 cm⁻¹ , which is diagnostic of the strained 5-membered lactone ring, alongside a new C=C alkene stretch at ~1650 cm⁻¹.

References

  • Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes Source: Universidad de Oviedo URL:[Link]

  • CHEMCO M M - UCA (Regioselective formation of endocyclic enol lactones) Source: Universidad de Cádiz (UCA) URL:[Link]

  • An unusual ruthenium-catalyzed cycloisomerization of alkynes and propargyl alcohols Source: Journal of the American Chemical Society (via NIH) URL:[Link]

  • Catalyst screening for the lactonization of alkynoic acid Source: ResearchGate URL:[Link]

  • Combination of Metal-Catalyzed Cycloisomerizations and Biocatalysis in Aqueous Media Source: ResearchGate URL:[Link]

Sources

Application Notes & Protocols: Advanced PEGylation Strategies Utilizing 2-Ethyl-2-methylpent-4-ynoic Acid Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Bioconjugate Engineering

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone of modern drug development. This process is renowned for its ability to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals, including improved solubility, prolonged circulatory half-life, and reduced immunogenicity.[1][2] The evolution of PEGylation has been marked by a drive towards greater precision and control, moving from random conjugation to site-specific modification. A key element in this evolution is the design of the linker used to attach the PEG moiety to the biomolecule.

This guide focuses on an advanced heterobifunctional linker, 2-Ethyl-2-methylpent-4-ynoic acid , for state-of-the-art PEGylation strategies. This linker is distinguished by two key features:

  • A terminal alkyne group , which serves as a reactive handle for highly efficient and bioorthogonal "click chemistry" reactions.[3][4]

  • A sterically hindered carboxylic acid , featuring a gem-diethyl group adjacent to the carboxyl carbon. This structural feature can influence reaction kinetics and potentially provide a shield that modulates enzymatic cleavage near the conjugation site, a strategy explored in advanced linker design.[5][6]

By leveraging this linker, researchers can first conjugate it to a biomolecule via its carboxyl group and then, in a subsequent step, "click" an azide-functionalized PEG chain to the terminal alkyne. This two-step approach offers modularity and precision, enabling the creation of well-defined bioconjugates. These application notes provide the theoretical basis and detailed experimental protocols for researchers, scientists, and drug development professionals to successfully implement this advanced PEGylation strategy.

Section 1: The Strategic Advantage of the 2-Ethyl-2-methylpent-4-ynoic Acid Linker

The unique structure of 2-Ethyl-2-methylpent-4-ynoic acid provides a powerful tool for bioconjugation. The terminal alkyne is an ideal partner for azide-functionalized molecules in either the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7]

  • CuAAC offers rapid, high-yield formation of a stable 1,4-disubstituted triazole linkage, catalyzed by a copper(I) species.[1]

  • SPAAC avoids the use of a potentially cytotoxic copper catalyst by using a strained cyclooctyne (e.g., DBCO), making it highly suitable for applications in sensitive biological systems.[7][8]

The carboxylic acid moiety allows for initial conjugation to primary amines, such as the N-terminus or the ε-amine of lysine residues on proteins. This is typically achieved through the formation of a stable amide bond using carbodiimide chemistry, such as the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system.[9][10] The steric hindrance provided by the adjacent ethyl and methyl groups is a subtle but important feature. This bulkiness can influence the accessibility of the amide bond to proteases, potentially enhancing the in vivo stability of the conjugate at the linkage site.[5][11]

Section 2: Experimental Workflow Overview

The overall strategy is a sequential, two-stage process that provides maximum control over the final conjugate structure. This workflow minimizes side reactions and allows for purification and characterization at an intermediate step.

G cluster_0 Stage 1: Linker Conjugation cluster_1 Stage 2: PEGylation via Click Chemistry BioM Biomolecule (e.g., Protein with -NH2) Conjugation Amide Bond Formation (pH 7.2-8.0) BioM->Conjugation Linker 2-Ethyl-2-methylpent-4-ynoic acid (-COOH, -C≡CH) Activation Carboxyl Activation (EDC/Sulfo-NHS) Linker->Activation Activation->Conjugation Purify1 Purification Step 1 (e.g., SEC, Dialysis) Conjugation->Purify1 AlkyneModBio Alkyne-Modified Biomolecule Purify1->AlkyneModBio ClickRxn Click Reaction (CuAAC or SPAAC) AlkyneModBio->ClickRxn PEG_Azide Azide-PEG (PEG-N3) PEG_Azide->ClickRxn Purify2 Purification Step 2 (e.g., SEC, IEX) ClickRxn->Purify2 FinalProduct Final PEGylated Conjugate Purify2->FinalProduct

Caption: Overall experimental workflow for two-stage PEGylation.

Section 3: Protocols

Protocol 1: Activation and Conjugation of the Linker to a Protein

This protocol describes the covalent attachment of the 2-Ethyl-2-methylpent-4-ynoic acid linker to primary amines on a model protein using a two-step EDC/Sulfo-NHS method. This approach minimizes protein cross-linking by forming a more stable amine-reactive intermediate.[12][13]

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

  • 2-Ethyl-2-methylpent-4-ynoic acid linker

  • Activation Buffer: 0.1 M MES, pH 6.0[10]

  • Coupling Buffer: 1X PBS, pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS.[14]

  • Linker Stock Solution: Immediately before use, prepare a 100 mM stock solution of 2-Ethyl-2-methylpent-4-ynoic acid in anhydrous DMF or DMSO.

  • EDC/Sulfo-NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in cold Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.[12][13]

  • Activation of Linker:

    • In a microcentrifuge tube, combine the linker with EDC and Sulfo-NHS. A typical starting molar ratio is 1:1.5:1.5 (Linker:EDC:Sulfo-NHS).[9]

    • Incubate the activation reaction at room temperature for 15-30 minutes with gentle mixing.[10]

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation. The reaction of NHS-esters with amines is most efficient at pH 7-8.[10]

  • Quenching: Stop the reaction by adding Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.[8]

  • Purification (Intermediate):

    • Remove excess linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

    • The purified alkyne-modified protein should be characterized to confirm successful conjugation before proceeding to the next stage.

Scientist's Note (Trustworthiness): The success of this step is critical. Before proceeding to PEGylation, validate the incorporation of the alkyne linker using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the modified protein should increase by the molecular weight of the linker (140.18 Da) for each incorporated moiety. This provides a crucial quality control checkpoint.[15]

Protocol 2: PEGylation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-functionalized PEG (PEG-N3) onto the alkyne-modified protein.[1][3]

G cluster_0 Reactants cluster_1 Catalyst System AlkyneBio Alkyne-Modified Biomolecule Reaction CuAAC Reaction (pH 7-8, RT) AlkyneBio->Reaction PEGAzide Azide-PEG PEGAzide->Reaction CuSO4 Copper(II) Sulfate (CuSO4) CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Reduces Cu(II) to Cu(I) Ligand Ligand (TBTA) Ligand->Reaction Stabilizes Cu(I) Product PEGylated Conjugate (Stable Triazole Linkage) Reaction->Product

Caption: Key components of the CuAAC PEGylation reaction.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-functionalized PEG (PEG-N3) of desired molecular weight

  • Reaction Buffer: 1X PBS, pH 7.4

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )[16]

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (e.g., 50 mM in DMSO/t-butanol)[17]

Procedure:

  • Reactant Preparation: In a reaction vessel, combine the alkyne-modified protein and PEG-N3. Use a 1.5- to 5-fold molar excess of PEG-N3 relative to the protein.

  • Component Addition (Order is Critical): a. Add the CuSO4 solution to a final concentration of 0.1-0.25 mM.[16] b. Add the TBTA ligand solution. The ligand-to-copper ratio should be between 2:1 and 5:1 to stabilize the Cu(I) catalyst and protect the protein.[3][16] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[16]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, where a shift in the protein's molecular weight will be observed.[1]

  • Purification: Upon completion, purify the PEGylated conjugate from excess PEG and copper catalyst. SEC is highly effective for removing unreacted PEG. A wash with an EDTA solution can help remove residual copper ions.[3]

Protocol 3: PEGylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for conjugations where the presence of a metal catalyst is undesirable. It utilizes a strained cyclooctyne, such as DBCO, pre-functionalized onto the PEG chain.[7][]

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Strained Alkyne-PEG (e.g., DBCO-PEG)

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the azide-modified protein and the DBCO-PEG in the reaction buffer. A 1.5- to 3-fold molar excess of DBCO-PEG is a good starting point.

  • Incubation: Mix the components and incubate at room temperature for 4-12 hours or overnight at 4°C.[8] SPAAC reactions are generally slower than CuAAC. Reaction progress can be monitored by SDS-PAGE or HPLC.

  • Purification: Purify the final conjugate using an appropriate chromatographic method like SEC to remove any unreacted DBCO-PEG.

Scientist's Note (Expertise): The choice between CuAAC and SPAAC depends on the application. CuAAC is faster and more cost-effective but requires a copper catalyst that may need to be stringently removed. SPAAC is bioorthogonal and catalyst-free, making it perfect for in vivo or cell-based applications, but the required strained alkyne reagents are typically more expensive.[7]

Section 4: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and homogeneity of the final PEGylated product. A combination of techniques is recommended for a comprehensive analysis.[15][19]

TechniquePrimary ApplicationExpected Outcome for Successful PEGylation
SDS-PAGE Routine purity assessment and estimation of molecular weight.[15]A distinct band shift to a higher apparent molecular weight compared to the unmodified protein. The PEGylated protein often runs slower than its actual mass would suggest.[15]
Size-Exclusion HPLC (SEC-HPLC) Separation of PEGylated species, quantification, and analysis of aggregates.[15]A shift to a shorter retention time for the PEGylated conjugate compared to the unmodified protein, indicating a larger hydrodynamic radius.
Mass Spectrometry (MS) Definitive molecular weight determination, degree of PEGylation, and site of modification.[2][20]The mass spectrum will show a series of peaks corresponding to the protein plus one or more PEG chains. The mass difference between peaks confirms the mass of the PEG unit (~44 Da).[19]

Data Interpretation: Mass spectrometry is the gold standard for confirming the degree of PEGylation.[15][21] For a protein modified with a 20 kDa PEG, the ESI-MS spectrum would show a distribution of peaks centered around the mass of the protein + 20,000 Da. The heterogeneity of the PEG itself will result in a bell-shaped curve of peaks separated by ~44 Da (the mass of an ethylene glycol monomer).[19]

Section 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Alkyne-Modified Protein - Inefficient carboxyl activation (hydrolyzed EDC/NHS).- Competing primary amines in the buffer (e.g., Tris).- Steric hindrance at protein amine sites.- Prepare EDC/Sulfo-NHS solutions fresh in cold buffer.[13]- Perform buffer exchange into an amine-free buffer like PBS or MES.[14]- Increase the molar excess of the activated linker.
Incomplete CuAAC Reaction - Oxidation of the Cu(I) catalyst.- Insufficient sodium ascorbate.- Inactive PEG-N3 reagent.- Ensure the ligand-to-copper ratio is at least 2:1.[3]- Always use a freshly prepared solution of sodium ascorbate.[16]- Verify the quality and integrity of the PEG-N3 reagent.
Protein Aggregation - Hydrophobic interactions from the linker or PEG.- Presence of copper ions (in CuAAC).- Optimize the linker-to-protein ratio to avoid over-modification.- Include a purification step to remove copper ions post-reaction (e.g., EDTA wash).[3]- Perform conjugation at 4°C to slow down aggregation processes.
Loss of Biological Activity - PEGylation at or near the protein's active site.- If possible, use site-directed mutagenesis to introduce a reactive residue away from the active site.[22]- Modulate the stoichiometry of the linker to favor a lower degree of PEGylation.

References

  • A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry. Benchchem.
  • Application Notes and Protocols: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry. Benchchem.
  • Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers. Benchchem.
  • Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. ACS Publications.
  • Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Thermo Fisher Scientific.
  • Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG12-propargyl. Benchchem.
  • Technical Support Center: Managing Steric Hindrance with PEG Linkers in Bioconjugation. Benchchem.
  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl.
  • Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG3-Succinimidyl Carbonate. Benchchem.
  • Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. ACS Publications.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Benchchem.
  • Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH. Benchchem.
  • Alkyne- and 1,6-elimination- succinimidyl carbonate - terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. PubMed.
  • Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation. PubMed.
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Sigma-Aldrich.
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Royal Society of Chemistry.
  • Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry.
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. PMC.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC.
  • An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent. RSC Publishing.
  • Alkyne- and 1,6-elimination- succinimidyl carbonate - terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. ResearchGate.
  • Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000. New Journal of Chemistry (RSC Publishing).
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. BroadPharm.
  • SPAAC: Strain-Promoted Click Reaction. BOC Sciences.
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI.
  • (2E)-2-Ethyl-4-methylpent-2-enoic acid. PubChem.
  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. PMC.
  • 2-ethyl-2-methylpent-4-ynoic acid — Chemical Substance Information. NextSDS.
  • (2R)-2-Methylpent-4-enoic acid. Wikipedia.
  • 2-Ethyl-4-methylpent-3-enoic acid. PubChem.
  • 77124-23-3|(2E)-2-Ethyl-4-methylpent-2-enoic acid. BLDpharm.

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethyl-2-methylpent-4-ynoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the synthesis support center for 2-Ethyl-2-methylpent-4-ynoic acid . This α,α -dialkyl- β -alkynyl carboxylic acid is a sterically hindered building block frequently utilized in drug development. Its synthesis relies on the α -alkylation of 2-methylbutyric acid via a lithium enediolate (dianion) intermediate.

This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to help researchers maximize overall yield and chemopurity.

Mechanistic Pathway & Divergent Reactions

Understanding the reaction mechanism is the first step in troubleshooting. The formation of the target molecule competes with two major side reactions: O-alkylation and alkyne isomerization.

SynthesisPathway SM 2-Methylbutyric Acid Monoanion Lithium Carboxylate (Monoanion) SM->Monoanion 1.0 eq LDA -78 °C to 0 °C Dianion Lithium Enediolate (Dianion) Monoanion->Dianion 1.1 eq LDA + DMPU 0 °C to RT Product 2-Ethyl-2-methylpent-4-ynoic acid (Target Product) Dianion->Product Propargyl Bromide -78 °C to -20 °C (C-Alkylation) OAlk Propargyl 2-methylbutyrate (O-Alkylation Byproduct) Dianion->OAlk Poor Ion Pairing (O-Alkylation) Allene Allene Isomers (Base-catalyzed Byproduct) Dianion->Allene T > 0 °C (Alkyne Isomerization)

Divergent reaction pathways in 2-ethyl-2-methylpent-4-ynoic acid synthesis.

Diagnostic FAQs: Troubleshooting Yield and Purity

Q1: My yield is consistently below 40%, and I recover a lot of unreacted 2-methylbutyric acid. How can I drive the enolization to completion? A1: Incomplete dianion formation is the primary cause of low conversion. The α -proton of 2-methylbutyric acid is heavily sterically hindered by the adjacent methyl and ethyl groups. To overcome this, you must use at least 2.1 to 2.2 equivalents of Lithium diisopropylamide (LDA). Furthermore, lithium enediolates tend to form unreactive hexameric aggregates in pure THF. The addition of a strongly coordinating, polar aprotic co-solvent like HMPA or DMPU (10–20% v/v) is critical. These additives break up the aggregates, significantly enhancing both the basicity of the LDA and the subsequent nucleophilicity of the dianion, which is a proven strategy for complex α -alkylations[1]. Ensure the deprotonation step is allowed to warm to room temperature for 1.5 hours before cooling for the alkylation step.

Q2: NMR analysis of my crude product shows a mixture of alkynes and allenes. How do I prevent isomerization? A2: Terminal alkynes are highly susceptible to base-catalyzed isomerization into allenes (and subsequently internal alkynes) when exposed to strong bases at elevated temperatures[2]. This typically occurs if the propargyl bromide is added while the reaction is too warm, or if the reaction is allowed to warm to room temperature before quenching. To suppress this pathway, the electrophile must be added strictly at -78 °C, and the reaction temperature must not exceed -20 °C during the alkylation phase.

Q3: I am observing significant amounts of an ester byproduct. Why is this forming and how do I favor C-alkylation? A3: The ester byproduct is propargyl 2-methylbutyrate, resulting from O-alkylation of the carboxylate rather than C-alkylation of the enolate, a known competing pathway when reacting carboxylic acids with propargyl bromide[3]. Carboxylate dianions are ambident nucleophiles. Lithium counterions (from LDA) strongly coordinate to the hard oxygen atoms, effectively blocking them and directing the softer electrophile to the α -carbon. If your THF is wet, or if you use a potassium base (like KHMDS) instead of LDA, the looser ion pairing will favor O-alkylation. Maintain strictly anhydrous conditions and exclusively use lithium-based bases.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, demonstrating why specific parameters are chosen in the standardized protocol.

Base (Eq)AdditiveAlkylation TempConversion (%)C:O Alkylation RatioAllene Impurity (%)
LDA (2.0)None0 °C to RT4585:15>20
LDA (2.2)None-78 °C to RT6090:1015
KHMDS (2.2)DMPU-78 °C to -20 °C7540:60<5
LDA (2.2) HMPA -78 °C to -20 °C 92 95:5 <2
LDA (2.2) DMPU -78 °C to -20 °C 90 95:5 <2

Standardized Experimental Protocol: High-Yield Propargylation

This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure the reaction is proceeding correctly at each stage.

Phase 1: Enediolate (Dianion) Generation
  • Setup: Flame-dry a Schlenk flask under argon. Charge with anhydrous THF (0.5 M relative to substrate) and diisopropylamine (2.3 eq).

  • LDA Formation: Cool to -78 °C. Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise.

    • Validation Checkpoint: The solution should remain pale yellow and clear. Stir for 30 min at 0 °C.

  • First Deprotonation (Carboxylate): Cool back to -78 °C. Add 2-methylbutyric acid (1.0 eq) dissolved in a minimum volume of THF dropwise.

    • Causality Check: This highly exothermic step forms the monoanion. Rapid addition will spike the temperature, degrading the base and lowering the yield.

  • Second Deprotonation (Enolate): Add DMPU (2.0 eq). Remove the cooling bath and allow the mixture to warm to room temperature for 1.5 hours.

    • Validation Checkpoint: A homogeneous, deep yellow solution confirms the successful breakdown of LDA aggregates and complete dianion formation.

Phase 2: Electrophilic Alkylation
  • Propargylation: Cool the dianion solution strictly to -78 °C. Add propargyl bromide (1.2 eq, 80% wt in toluene) dropwise over 15 minutes.

  • Controlled Warming: Stir at -78 °C for 2 hours, then transfer to a -20 °C cryo-bath for an additional 2 hours.

    • Causality Check: Keeping the temperature at or below -20 °C completely suppresses base-catalyzed isomerization of the terminal alkyne to the allene.

Phase 3: Self-Purifying Workup
  • Quench: Quench the reaction at -20 °C with saturated aqueous NH₄Cl. Remove the THF under reduced pressure.

  • Orthogonal Extraction: Partition the aqueous residue between water and diethyl ether (Et₂O). Separate and discard the organic layer.

    • Validation Checkpoint: This step acts as a chemical filter. The unreacted propargyl bromide and any neutral O-alkylated ester byproducts partition into the ether, while the target product remains safely in the aqueous layer as a water-soluble carboxylate salt.

  • Product Isolation: Acidify the aqueous layer to pH 1–2 using cold 2M HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to afford highly pure 2-ethyl-2-methylpent-4-ynoic acid.

Sources

Technical Support Center: 2-Ethyl-2-methylpent-4-ynoic Acid (EMPA) Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the EMPA Technical Support Center. 2-Ethyl-2-methylpent-4-ynoic acid (EMPA) is a highly versatile, sterically hindered bifunctional building block. While its quaternary alpha-carbon (C2) successfully prevents alpha-deprotonation and racemization during carboxyl activation, its terminal alkyne (C4-C5) and propargylic methylene (C3) remain highly vulnerable to degradation.

This guide provides field-proven, self-validating protocols to troubleshoot and prevent the three most common modes of EMPA degradation: oxidative homocoupling, base-catalyzed isomerization, and acid-catalyzed hydration.

EMPA_Degradation EMPA EMPA (Terminal Alkyne) C_Ox Cu(I) + Trace O2 EMPA->C_Ox C_Base Strong Base (e.g., DBU, KOH) EMPA->C_Base C_Acid Lewis Acids / Aqueous Acid EMPA->C_Acid D_Glaser Glaser Homocoupling (Oxidative Dimer) C_Ox->D_Glaser D_Allene Isomerization (Allene Formation) C_Base->D_Allene D_Ketone Markovnikov Hydration (Methyl Ketone) C_Acid->D_Ketone

Fig 1. Divergent degradation pathways of EMPA based on reaction conditions.

Troubleshooting Guide: Suppressing Glaser Homocoupling

Q: My Sonogashira cross-coupling with EMPA is yielding a significant amount of alkyne dimer. Why is this happening, and how do I stop it?

A: You are observing Glaser homocoupling. In a standard Sonogashira reaction, a copper(I) co-catalyst is used to form a highly reactive copper acetylide intermediate[1]. If even trace amounts of oxygen are present in your system, this intermediate undergoes rapid oxidative dimerization to form a symmetric butadiyne[2]. This side reaction consumes your valuable EMPA starting material and creates a structurally similar byproduct that is notoriously difficult to separate via column chromatography. Furthermore, high local concentrations of the terminal alkyne inherently favor this bimolecular homocoupling[1].

To prevent this, you must eliminate the causal factors by moving to a Copper-Free Sonogashira protocol[3] and strictly controlling the alkyne concentration.

Quantitative Impact of Reaction Parameters

Table 1: Impact of Sonogashira Conditions on EMPA Cross-Coupling vs. Glaser Dimerization

Catalyst SystemAtmosphereAlkyne Addition MethodCross-Product Yield (%)Glaser Dimer Yield (%)
Pd(PPh3)2Cl2 / CuI (10 mol%)Ambient AirBolus (All at once)< 20%> 70%
Pd(PPh3)2Cl2 / CuI (5 mol%)Argon (Standard)Bolus65%25%
Pd(PPh3)4 (Copper-Free)Argon (Degassed)Bolus88%8%
Pd(PPh3)4 (Copper-Free)Argon (Degassed)Syringe Pump (0.1 mmol/hr)> 95%< 1%
Protocol: Self-Validating Copper-Free Sonogashira Workflow

EMPA_Workflow N1 1. Glassware & Solvent Prep (Acid-wash, Freeze-Pump-Thaw) N2 2. Inert Atmosphere Setup (Schlenk line / Glovebox) N1->N2 N3 3. Catalyst & Electrophile (Add Pd(PPh3)4, NO Copper) N2->N3 N4 4. Syringe Pump Addition (Slow EMPA infusion) N3->N4 N5 5. Reaction Monitoring (GC/MS tracking) N4->N5

Fig 2. Self-validating anaerobic workflow for copper-free Sonogashira coupling of EMPA.

Step-by-Step Methodology:

  • System Purging: Oven-dry all glassware. Degas your solvent (e.g., THF) and amine base (e.g., Diisopropylamine) via three consecutive freeze-pump-thaw cycles. Validation Check: The solvent should show no bubbling when placed under static vacuum at room temperature.

  • Catalyst Loading: Inside an argon-filled glovebox, add Pd(PPh3)4 (5 mol%) and your aryl halide (1.0 equiv) to a Schlenk flask. Do not add CuI.

  • Solvent Addition: Transfer the flask to a Schlenk line. Under positive argon pressure, add the degassed THF and Diisopropylamine. Validation Check: The solution should turn pale yellow/orange, indicating active Pd(0). If the solution turns black, the catalyst has precipitated (died); if it turns green/blue, copper or oxygen contamination has occurred.

  • Controlled EMPA Addition: Dissolve EMPA (1.1 equiv) in degassed THF. Using a syringe pump, add this solution dropwise over 2–4 hours. This maintains a low monomer concentration, kinetically starving the homocoupling pathway[1].

  • Workup: Stir at 60 °C for 12 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, and monitor via GC/MS.

Troubleshooting Guide: Preventing Base-Catalyzed Isomerization

Q: During basic ester hydrolysis or strong base reactions, my terminal alkyne signal disappears on the NMR, but the mass of the product remains the same. What happened?

A: Your terminal alkyne has undergone a base-catalyzed tautomerization into an allene, or further into an internal alkyne.

Strong bases (such as potassium hydroxide, potassium tert-butoxide, or DBU) can abstract a proton from the propargylic methylene group (C3 in EMPA). This generates an allenic carbanion intermediate that undergoes rapid proton transfer equilibria, resulting in the isomerization of the terminal alkyne into an allene[4]. Because internal alkynes and allenes are often thermodynamically favored over terminal alkynes, this reaction acts as a "zipper"[5], irreversibly degrading the terminal alkyne required for downstream click chemistry or cross-coupling.

How to prevent this:

  • Avoid Strong Bases: Never use alkoxides (e.g., NaOMe, KOtBu), DBU, or strong hydroxide solutions at elevated temperatures when working with EMPA.

  • Use Mild Amine Bases: For cross-coupling or deprotection steps, strictly utilize milder, non-nucleophilic amine bases (e.g., triethylamine, diisopropylamine, or DIPEA). These bases are not strong enough to deprotonate the C3 propargylic position, thereby safely trapping the alkyne in its terminal state[4].

Troubleshooting Guide: Avoiding Alkyne Hydration

Q: I am activating the carboxylic acid of EMPA using acidic conditions, but I am observing a methyl ketone byproduct. How can I prevent this?

A: Terminal alkynes are highly susceptible to Markovnikov hydration in the presence of strong aqueous acids or transition metal Lewis acids. The alkyne triple bond attacks a proton (or coordinates to a metal), forming a vinyl cation intermediate that is subsequently trapped by water. This yields an enol that rapidly tautomerizes into a stable methyl ketone.

If you are using acidic coupling conditions (e.g., Fischer esterification with H2SO4) or leaving the reaction open to atmospheric moisture in the presence of Lewis acidic coupling reagents, hydration will occur.

Protocol: Mild, Anhydrous Amidation/Esterification of EMPA

To activate the EMPA carboxylic acid without degrading the alkyne, you must use a strictly anhydrous, mild peptide-coupling approach.

Step-by-Step Methodology:

  • Activation: Dissolve EMPA (1.0 equiv) in strictly anhydrous DMF under a nitrogen atmosphere. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at room temperature.

    • Validation Check: Run a quick TLC (Hexanes/EtOAc). The EMPA spot should disappear, replaced by a new, less polar spot corresponding to the active HOAt ester.

  • Coupling: Add your target amine or alcohol (1.1 equiv) to the activated mixture. Stir for 2–4 hours at room temperature.

  • Workup: Dilute the reaction heavily with water (to crash out the product and wash away DMF) and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution to remove trace DMF, dry over Na2SO4, and concentrate.

References

  • Sonogashira coupling Wikipedia URL:[Link]

  • 12.3: Introduction to Alkyne Reactions Chemistry LibreTexts URL: [Link]

  • Alkyne zipper reaction Wikipedia URL: [Link]

Sources

Technical Support Center: Catalyst Optimization for 2-Ethyl-2-methylpent-4-ynoic acid Click Reactions

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide has been developed to provide in-depth technical support for researchers utilizing 2-Ethyl-2-methylpent-4-ynoic acid in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This substrate presents unique challenges due to the steric hindrance around the alkyne functionality, necessitating careful optimization of catalyst loading to achieve high yields and reaction efficiency. This document provides troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is 2-Ethyl-2-methylpent-4-ynoic acid and why does it require special consideration in click reactions?

2-Ethyl-2-methylpent-4-ynoic acid is a terminal alkyne characterized by two alkyl substituents (an ethyl and a methyl group) on the carbon atom alpha to the carboxylic acid. This structure introduces significant steric bulk near the reactive alkyne, which can hinder the approach of the azide and the copper catalyst complex, potentially slowing down the reaction rate compared to less hindered alkynes like phenylacetylene.[1] The carboxylic acid group itself can also interact with the copper catalyst, further influencing the optimal reaction conditions.

Q2: What is the fundamental role of the copper catalyst and the ligand in this reaction?

The CuAAC reaction relies on a Copper(I) catalyst to form a copper-acetylide intermediate, which dramatically accelerates the cycloaddition with an azide.[2] Since Cu(I) is easily oxidized to the inactive Cu(II) state, a ligand is crucial. The ligand's primary roles are:

  • Stabilization: It protects the Cu(I) oxidation state from being oxidized by atmospheric oxygen.[3]

  • Acceleration: It increases the catalyst's efficacy, leading to faster reaction rates.[4]

  • Solubility: It helps maintain the catalyst's solubility in the reaction medium.

Common ligands include Tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems.[5]

Q3: What is "catalyst loading" and why is it a critical parameter to optimize?

Catalyst loading refers to the amount of catalyst (typically the copper source, e.g., CuSO₄) used relative to the limiting reagent, expressed in mole percent (mol%). Optimizing this parameter is a balance between reaction efficiency and practicality:

  • Too Low: Insufficient catalyst can lead to very slow or incomplete reactions, especially with challenging substrates.

  • Too High: While it may increase the reaction rate, excessive copper can lead to difficulties in post-reaction purification, potential side reactions like alkyne homocoupling, and increased cost and toxicity.[6][7] For many applications, especially in drug development and bioconjugation, minimizing residual copper is essential.

Q4: How does the Ligand:Copper ratio impact the reaction?

The ratio of ligand to copper is as critical as the overall catalyst loading. A 1:1 ratio is often a good starting point.[5] However, an excess of ligand (e.g., 2:1 to 5:1) can sometimes be beneficial by further protecting the Cu(I) catalyst.[5][8] Conversely, a large excess of certain strongly-coordinating ligands can sometimes inhibit the reaction by blocking the sites on the copper atom needed for the alkyne and azide to bind.[4] This parameter should be screened, especially when dealing with a sterically hindered substrate.

Troubleshooting Guide: Catalyst-Related Issues

This section addresses common problems encountered when performing click reactions with 2-Ethyl-2-methylpent-4-ynoic acid, focusing on catalyst system optimization.

Problem 1: My reaction is extremely slow or has stalled completely.
  • Potential Cause: Catalyst Inactivity. The most common issue is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) form.

  • Solution & Scientific Rationale:

    • Ensure a Reducing Environment: Always use a fresh solution of a reducing agent, typically sodium ascorbate. It is responsible for the in situ reduction of Cu(II) to Cu(I), initiating and maintaining the catalytic cycle.[1] An excess (e.g., 5-10 equivalents relative to copper) is recommended.

    • Exclude Oxygen: Degas all solvents and reagent solutions by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes before use.[7] Maintain an inert atmosphere over the reaction mixture throughout the experiment. Oxygen is the primary culprit for catalyst oxidation, which not only deactivates the catalyst but can also promote the unwanted Glaser-type alkyne homocoupling side reaction.[6]

    • Verify Reagent Quality: Ensure your copper source (e.g., CuSO₄·5H₂O) and ligand are of high purity. Impurities can chelate copper and inhibit catalysis.

Problem 2: My reaction yield is low, even after an extended period.
  • Potential Cause: Insufficient Catalyst Loading for a Hindered Substrate. The steric bulk of 2-Ethyl-2-methylpent-4-ynoic acid may demand a higher catalyst concentration to achieve a reasonable reaction rate.

  • Solution & Scientific Rationale:

    • Increase Catalyst Loading: While standard protocols often suggest 0.1-1 mol% of copper, for a sterically hindered alkyne, it is often necessary to increase the loading to a range of 1-5 mol%.[9][10] This increases the concentration of the active catalytic species, raising the probability of successful reaction events.

    • Screen Ligand:Copper Ratios: Systematically test ligand-to-copper ratios from 1:1 up to 5:1. An excess of ligand can sometimes better protect the higher concentration of catalyst required for the reaction to proceed efficiently.[5]

    • Consider Temperature: Gently heating the reaction to 40-60°C can provide the necessary activation energy to overcome the steric barrier, leading to higher yields. Monitor for potential degradation of sensitive substrates at elevated temperatures.

Problem 3: I'm observing significant side products, particularly alkyne homocoupling.
  • Potential Cause: Presence of Excess Cu(II) and Oxygen. The formation of a di-yne byproduct is a classic sign of Glaser coupling, which is promoted by Cu(II) ions in the presence of oxygen.

  • Solution & Scientific Rationale:

    • Improve Inert Atmosphere Technique: This is the most critical step. Ensure rigorous exclusion of oxygen as described in Problem 1.[7]

    • Optimize Reducing Agent Concentration: Ensure you have a sufficient excess of sodium ascorbate to keep the copper in the Cu(I) state. If the reaction is long, the initial amount of ascorbate may be consumed. A second addition of ascorbate can sometimes restart a stalled reaction.

    • Check the Order of Addition: A best practice is to pre-mix the CuSO₄ and the ligand in the solvent before adding them to the reaction mixture containing the alkyne and azide. The reaction should then be initiated by the addition of fresh sodium ascorbate solution.[8] This allows the ligand to complex and protect the copper before it has a chance to promote side reactions.

TroubleshootingLogic

Experimental Protocols & Data

Protocol 1: Screening Catalyst Loading and Ligand Ratio

This protocol provides a systematic workflow for determining the optimal catalyst loading for the reaction of 2-Ethyl-2-methylpent-4-ynoic acid with a model azide (e.g., Benzyl Azide).

1. Reagent Stock Solution Preparation:

  • Alkyne: 1.0 M solution of 2-Ethyl-2-methylpent-4-ynoic acid in DMF.

  • Azide: 1.0 M solution of Benzyl Azide in DMF.

  • Copper: 50 mM solution of CuSO₄·5H₂O in deionized water.[5]

  • Ligand: 50 mM solution of TBTA in a 4:1 mixture of t-BuOH/DMF.[5]

  • Reducing Agent: 1.0 M solution of Sodium Ascorbate in deionized water (prepare fresh immediately before use).[5]

2. Reaction Setup (Example for a 100 µmol scale reaction):

  • Set up an array of reaction vials. To each vial, add:

    • 100 µL of the 1.0 M Alkyne solution (100 µmol, 1.0 eq).

    • 110 µL of the 1.0 M Azide solution (110 µmol, 1.1 eq).

    • 750 µL of DMF (or other chosen solvent).

  • Bubble argon or nitrogen gas through each vial for 5-10 minutes.

3. Catalyst/Ligand Addition (Variable):

  • In separate microfuge tubes, pre-mix the required volumes of CuSO₄ and TBTA solutions for each experiment and let them stand for 2 minutes. Add this premix to the corresponding reaction vials.

    • For 1 mol% Cu, 1:1 Ratio: Add 20 µL of 50 mM CuSO₄ and 20 µL of 50 mM TBTA.

    • For 2 mol% Cu, 1:1 Ratio: Add 40 µL of 50 mM CuSO₄ and 40 µL of 50 mM TBTA.

    • For 2 mol% Cu, 2:1 Ratio: Add 40 µL of 50 mM CuSO₄ and 80 µL of 50 mM TBTA.

    • Adjust solvent volume slightly to maintain constant total volume across all reactions.

4. Reaction Initiation and Monitoring:

  • Initiate all reactions by adding 20 µL of the freshly prepared 1.0 M Sodium Ascorbate solution (20 µmol, 0.2 eq relative to alkyne).

  • Seal the vials and stir at room temperature (or desired temperature).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) and analyzing by LC-MS or TLC.

5. Work-up and Analysis:

  • Upon completion, quench the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and analyze the final yield and purity by NMR and LC-MS.

ExperimentalWorkflow

Data Summary: Impact of Catalyst Loading (Hypothetical Data)

The following table summarizes expected outcomes from the screening protocol, illustrating how catalyst loading and ligand ratio can affect the reaction of a sterically hindered alkyne.

Experiment IDCatalyst Loading (mol% CuSO₄)Ligand (TBTA) Loading (mol%)Ligand:Cu RatioReaction Time (h)Yield (%)Purity (LC-MS, %)Notes
10.50.51:1243580Sluggish reaction, incomplete conversion.
21.01.01:1127592Significantly improved rate and yield.
3 2.0 2.0 1:1 6 91 95 Optimal balance of speed and yield.
45.05.01:1493>95Minor improvement for 2.5x catalyst.
52.04.02:1694>95Slight benefit from excess ligand.
62.010.05:188890Potential inhibition with large excess.

References

Sources

Solubility issues of 2-Ethyl-2-methylpent-4-ynoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges in Research and Development

Welcome to the dedicated technical support guide for 2-Ethyl-2-methylpent-4-ynoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the inherent solubility challenges of this compound in aqueous media. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 2-Ethyl-2-methylpent-4-ynoic acid.

Q1: Why is my 2-Ethyl-2-methylpent-4-ynoic acid not dissolving in neutral water or standard phosphate-buffered saline (PBS)?

A: The limited aqueous solubility of 2-Ethyl-2-methylpent-4-ynoic acid is a direct consequence of its molecular structure. The molecule possesses a significant non-polar character due to the ethyl and methyl groups at the alpha-carbon and the terminal alkyne functionality. While the carboxylic acid group can engage in hydrogen bonding, its overall contribution to solubility is limited when it is in its neutral, protonated form (-COOH). At a neutral pH of 7.0 to 7.4 (typical for PBS), a substantial portion of the acid remains protonated, leading to poor dissolution in aqueous solutions.

Q2: How does pH influence the solubility of this compound?

A: The solubility of 2-Ethyl-2-methylpent-4-ynoic acid is critically dependent on pH. As a carboxylic acid, it can exist in two forms: a poorly soluble, protonated (neutral) form and a much more soluble, deprotonated (anionic carboxylate) form. By increasing the pH of the solution to be at least 1.5 to 2 units above the compound's pKa, you can ensure that the vast majority of the molecules are in the highly soluble carboxylate form. The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation.

Q3: I need to work at a physiological pH. What are my options if direct pH adjustment is not feasible for my experiment?

A: When experimental constraints prevent raising the pH, several formulation strategies can be employed. The most common approaches for research applications include the use of organic co-solvents, cyclodextrins, or non-ionic surfactants.

  • Co-solvents: A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can disrupt the hydrogen bonding network of water and create a more favorable environment for the hydrophobic parts of the molecule, thereby increasing solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar portion of your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can entrap the 2-Ethyl-2-methylpent-4-ynoic acid, allowing it to be dispersed in the aqueous medium.

Q4: Are there any specific solvents I should absolutely avoid?

A: While the compound will likely be soluble in a wide range of organic solvents (e.g., acetone, ethyl acetate, dichloromethane), it is crucial to consider the compatibility of the solvent with your experimental system. For most biological and cell-based assays, even small residual amounts of harsh organic solvents can be cytotoxic or interfere with the assay. Therefore, it is best to avoid volatile and toxic organic solvents unless they can be completely removed in a subsequent step. For aqueous stock solutions, stick to biocompatible co-solvents like DMSO, ethanol, or polyethylene glycol 400 (PEG 400).

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common solubility problems encountered during experiments.

Workflow for Troubleshooting Solubility Issues

start_node start_node problem_node problem_node decision_node decision_node solution_node solution_node protocol_node protocol_node start Start: Compound fails to dissolve in desired aqueous buffer problem Problem Identified: Precipitate forms or oily film appears. start->problem check_ph Is the solution pH > 6.5? problem->check_ph ph_adjust Solution: Adjust pH check_ph->ph_adjust No co_solvent Is a co-solvent permissible in the experiment? check_ph->co_solvent Yes protocol1 Follow Protocol 1: Solubilization by pH Adjustment ph_adjust->protocol1 use_cosolvent Solution: Use a Co-solvent co_solvent->use_cosolvent Yes cyclodextrin Advanced Solution: Use Cyclodextrins co_solvent->cyclodextrin No protocol2 Follow Protocol 2: Solubilization using a Co-solvent use_cosolvent->protocol2 protocol3 Follow Protocol 3: Solubilization using Cyclodextrins cyclodextrin->protocol3

Caption: A step-by-step workflow for troubleshooting common solubility issues.

Scenario 1: Precipitate forms immediately upon adding the compound to a neutral buffer.
  • Cause: This indicates that the intrinsic solubility of the protonated form of the acid in your buffer is very low. At neutral pH, the compound is not sufficiently ionized to dissolve.

  • Solution: The most direct solution is to prepare a concentrated stock solution in a water-miscible organic co-solvent (like DMSO) or in an alkaline aqueous solution (e.g., 10 mM NaOH), and then dilute this stock into your final buffer. The key is to avoid shocking the system; add the stock solution dropwise while vortexing the buffer to ensure rapid dispersion.

Scenario 2: The compound dissolves initially but then crashes out of solution over time or upon refrigeration.
  • Cause: This suggests that you have created a supersaturated solution, which is thermodynamically unstable. The solubility of many compounds also decreases at lower temperatures.

  • Solution:

    • Determine the True Solubility Limit: Systematically test lower concentrations to find the highest stable concentration in your final medium under your experimental conditions (temperature, incubation time).

    • Maintain pH: Ensure the pH of your final solution is stable and remains in the desired range to keep the compound ionized. Buffering capacity is key.

    • Consider Formulation: For long-term stability, using a solubilizing excipient like a cyclodextrin (e.g., HP-β-CD) can provide a stable formulation and prevent precipitation.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for solubilizing 2-Ethyl-2-methylpent-4-ynoic acid.

Protocol 1: Solubilization by pH Adjustment

This method is ideal for preparing concentrated aqueous stock solutions when the final experimental pH is not a constraint.

  • Weigh the Compound: Accurately weigh the desired amount of 2-Ethyl-2-methylpent-4-ynoic acid in a sterile conical tube.

  • Initial Suspension: Add a small volume of high-purity water (e.g., Milli-Q) to the tube to create a slurry. Do not add the full volume yet.

  • Titration: While stirring or vortexing, add a 1 M NaOH solution dropwise. Monitor the solution's appearance. Continue adding NaOH until the solid material completely dissolves. The solution should become clear.

  • pH Measurement and Adjustment: Use a calibrated pH meter to check the pH. The target should be a pH of approximately 8.0-9.0 to ensure complete deprotonation. If the pH is too high, you can carefully back-titrate with a dilute HCl solution (e.g., 0.1 M), but be careful not to drop the pH too low, which would cause precipitation.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add high-purity water to reach the final desired concentration.

  • Sterilization: If required for your application, filter the final solution through a 0.22 µm syringe filter that is compatible with alkaline solutions (e.g., a PES filter).

pH-Dependent Ionization of 2-Ethyl-2-methylpent-4-ynoic acid

cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) A R-COOH (Protonated Form) Poorly Water-Soluble B R-COO⁻ + H⁺ (Deprotonated Form) Highly Water-Soluble A->B  Increase pH (Add Base) B->A  Decrease pH (Add Acid)

Caption: The equilibrium between the poorly soluble protonated form and the highly soluble deprotonated form.

Protocol 2: Solubilization Using a Co-solvent (e.g., DMSO)

This is the most common method for preparing stock solutions for biological assays.

  • Weigh the Compound: Accurately weigh the 2-Ethyl-2-methylpent-4-ynoic acid in a sterile, chemical-resistant vial (e.g., glass or polypropylene).

  • Add Co-solvent: Add the minimum amount of 100% DMSO required to completely dissolve the compound. For example, start by aiming for a high concentration stock, such as 100 mM or 200 mM.

  • Ensure Complete Dissolution: Vortex or sonicate the vial gently for a few minutes to ensure that all solid material has dissolved. The solution should be perfectly clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Dilution into Aqueous Media: When preparing your working solution, perform a serial dilution. Crucially, the final concentration of the co-solvent in your experimental medium should be kept to a minimum, typically well below 0.5%, as higher concentrations can affect experimental outcomes. Always add the DMSO stock to the aqueous buffer, not the other way around, while vortexing to prevent precipitation.

Data Table: Properties of Common Co-solvents
Co-solventDielectric Constant (20°C)Notes on Use in Biological AssaysTypical Final Concentration
DMSO 47.2Powerful solvent, but can have biological effects. Use at the lowest possible concentration.< 0.5% (v/v)
Ethanol 24.5Generally well-tolerated by cells, but can be volatile.< 1.0% (v/v)
PEG 400 12.4A non-volatile and generally non-toxic polymer. Good for in vivo studies.< 5.0% (v/v)
Protocol 3: Advanced Solubilization Using Cyclodextrins

This method is excellent for creating stable, co-solvent-free aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution).

  • Add Compound: Add the 2-Ethyl-2-methylpent-4-ynoic acid directly to the HP-β-CD solution. It is often beneficial to use a molar excess of the cyclodextrin (e.g., a 1:2 or 1:5 ratio of compound to cyclodextrin).

  • Promote Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (e.g., to 40°C) can sometimes accelerate this process.

  • Clarify the Solution: After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect and Filter: Carefully collect the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex. For sterile applications, filter through a 0.22 µm syringe filter.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Hendrix, C. (2018). An Introduction to the Henderson-Hasselbalch Equation. University of Nevada, Las Vegas. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmaceutical Sciences, 99(12), 4955–4966. [Link]

  • Gallagher, T., et al. (2003). The effects of dimethyl sulfoxide (DMSO) on the virulence of Pseudomonas aeruginosa. Toxicology, 189(1-2), 1-8. [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]

Technical Support Center: Purification of 2-Ethyl-2-methylpent-4-ynoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Ethyl-2-methylpent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your 2-Ethyl-2-methylpent-4-ynoic acid reaction mixture.

Question 1: After my aqueous workup, I have a low yield of the desired carboxylic acid. Where could it have gone?

Answer:

Low recovery after an aqueous workup is a common issue and can often be attributed to incomplete extraction or issues with the pH of the aqueous phase.

  • Incomplete Protonation: 2-Ethyl-2-methylpent-4-ynoic acid, like other carboxylic acids, is extracted from an organic solvent into an aqueous basic solution as its carboxylate salt. To recover the acid, the aqueous layer must be acidified to protonate the carboxylate. If the pH is not sufficiently acidic, the compound will remain, at least partially, in its water-soluble salt form, leading to a low yield upon extraction back into an organic solvent.[1][2][3]

  • Emulsion Formation: The presence of both organic and aqueous phases with dissolved salts can sometimes lead to the formation of an emulsion, a stable mixture of the two layers that is difficult to separate. This can trap your product at the interface, reducing your isolated yield.

  • Incorrect Choice of Base: While a strong base like sodium hydroxide is effective at deprotonating the carboxylic acid, a weaker base like sodium bicarbonate is often preferred to avoid hydrolysis of any ester starting materials or products.[3][4] However, if your reaction mixture contains other acidic impurities, the choice of base can affect the selectivity of the extraction.

Troubleshooting Steps:

  • Check the pH: When acidifying the aqueous layer to recover your product, ensure the pH is well below the pKa of the carboxylic acid (typically a pKa for a similar carboxylic acid, (2R)-2-Methylpent-4-enoic acid, is around 4.67).[5] A pH of 1-2 is generally recommended to ensure complete protonation. Use a pH meter or pH paper for accurate measurement.

  • Break Emulsions: If an emulsion forms, it can sometimes be broken by adding brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous phase can help to force the separation of the layers. Gentle swirling or passing the mixture through a filter aid like celite can also be effective.

  • Multiple Extractions: Instead of one large extraction, perform multiple smaller extractions of the acidified aqueous phase with your organic solvent. This is a more efficient method for recovering all of your product.

Question 2: My purified product is an oil, but I was expecting a solid. How can I induce crystallization?

Answer:

The physical state of a compound can be influenced by residual solvents or impurities. If you are expecting a solid and have obtained an oil, it is likely that your product is not yet pure.

  • Impurities as a Freezing Point Depressant: The presence of even small amounts of impurities can significantly lower the melting point of a compound, causing it to present as an oil or a low-melting solid.

  • Residual Solvent: Trapped solvent from your extraction or chromatography steps can also prevent crystallization.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure that all residual solvent has been removed by drying your product under high vacuum, possibly with gentle heating (be cautious not to decompose your product).

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the oil. This "seed crystal" will act as a template for further crystallization.

  • Recrystallization: If the above methods fail, a careful recrystallization is your best option for purification. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. The pure compound should crystallize out, leaving the impurities in the solution.[6]

Question 3: My NMR spectrum shows the presence of unreacted starting material. How can I remove it?

Answer:

The presence of starting materials is a common purification challenge. The best method for removal depends on the nature of the starting materials.

  • Unreacted Alkyl Halide (e.g., Propargyl Bromide): If your synthesis involved the alkylation of a precursor, residual alkyl halide may be present. These are typically non-polar and can be removed by column chromatography.

  • Unreacted Precursor Acid (e.g., 2-ethyl-2-methylmalonic acid): If your synthesis involved a malonic ester route, incomplete decarboxylation could leave a diacid impurity. This is more polar than your desired product and may be separable by chromatography or careful extraction.

Troubleshooting Steps:

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[7] For 2-Ethyl-2-methylpent-4-ynoic acid, a silica gel column with a gradient elution of ethyl acetate in hexanes would be a good starting point.

  • Acid-Base Extraction Optimization: A carefully controlled acid-base extraction can sometimes separate carboxylic acids with different pKa values, although this can be challenging.

  • Distillation: For larger scale purifications, distillation under reduced pressure can be an effective method for separating compounds with different boiling points, as suggested by a patent for a similar compound.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for flash chromatography of 2-Ethyl-2-methylpent-4-ynoic acid?

A1: A good starting point for silica gel flash chromatography would be a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30% ethyl acetate). The carboxylic acid group makes the molecule relatively polar, so it will require a more polar solvent system to elute from the column compared to a non-polar hydrocarbon.

Q2: Is 2-Ethyl-2-methylpent-4-ynoic acid stable to heat? Can I purify it by distillation?

A2: While many carboxylic acids are stable to heat, the terminal alkyne functionality in your molecule could be sensitive to high temperatures, potentially leading to decomposition or polymerization. If you choose to use distillation, it is crucial to perform it under high vacuum to keep the boiling point as low as possible. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

Q3: Can I use recrystallization to purify 2-Ethyl-2-methylpent-4-ynoic acid?

A3: Recrystallization can be an excellent purification technique if a suitable solvent can be found.[6] The ideal solvent will dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions. For α-substituted carboxylic acids, a range of solvents from alcohols to hydrocarbons have been shown to be effective.[6][9]

Q4: How do I remove colored impurities from my product?

A4: Colored impurities are often large, conjugated molecules. A common method to remove them is to treat a solution of your crude product with activated carbon. The activated carbon will adsorb the colored impurities, and can then be removed by filtration. This is typically done before a final purification step like recrystallization.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol outlines a standard procedure for the initial purification of 2-Ethyl-2-methylpent-4-ynoic acid from a reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of 1-2 with a dilute strong acid (e.g., 1M HCl).[1]

  • Product Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) 3-4 times.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purifying 2-Ethyl-2-methylpent-4-ynoic acid using flash column chromatography.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the packed column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification TechniqueAdvantagesDisadvantagesKey Parameters to Control
Acid-Base Extraction Excellent for separating acidic compounds from neutral or basic impurities. Scalable.Can lead to emulsions. Potential for product loss if pH is not controlled.pH of aqueous layers, choice of base.
Recrystallization Can provide very high purity product.Requires finding a suitable solvent. Can have lower yields.Solvent choice, cooling rate.
Flash Chromatography Good for separating compounds with different polarities.Can be time-consuming and uses larger volumes of solvent.Stationary phase, solvent system.
Distillation Good for large-scale purification of liquids with different boiling points.Potential for thermal decomposition of the product.Pressure (vacuum), temperature.

Visualization

Purification Workflow Diagram

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Reaction Mixture->Dissolve in Organic Solvent Step 1 Acid-Base Extraction Acid-Base Extraction Dissolve in Organic Solvent->Acid-Base Extraction Step 2 Crude Product Crude Product Acid-Base Extraction->Crude Product Step 3 Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Step 4a Recrystallization Recrystallization Crude Product->Recrystallization Step 4b Pure Product Pure Product Flash Chromatography->Pure Product Step 5a Recrystallization->Pure Product Step 5b

Caption: A typical workflow for the purification of 2-Ethyl-2-methylpent-4-ynoic acid.

References

  • Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. ResearchGate. Available at: [Link]

  • (2E)-2-Ethyl-4-methylpent-2-enoic acid. PubChem. Available at: [Link]

  • Metal–Ligand Cooperative Catalytic Coupling of Terminal Alkynes and Carboxylic Acids for the Stereoselective Synthesis of Dienyl Esters. ACS Publications. Available at: [Link]

  • A kind of preparation method of 2-ethyl-2-methylpentanoic acid. Google Patents.
  • 2-ethyl-2-methylpent-4-ynoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Acid-Base Extraction. University of California, Los Angeles. Available at: [Link]

  • ethyl 2-methyl-2-pentenoate, 58625-96-0. The Good Scents Company. Available at: [Link]

  • ACID-BASE EXTRACTION. University of Colorado Boulder. Available at: [Link]

  • (2R)-2-Methylpent-4-enoic acid. Wikipedia. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • 2-Ethyl-4-methylpent-3-enoic acid. PubChem. Available at: [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. ACS Publications. Available at: [Link]

  • Wiley-VCH 2008 - Supporting Information. wiley.com. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Esterification of 2-Ethyl-2-methylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Side Reactions and Steric Hindrance in Alkynoic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to esterify highly hindered, functionalized building blocks. 2-Ethyl-2-methylpent-4-ynoic acid [1] presents a classic synthetic dichotomy:

  • Severe Steric Hindrance: The α,α-disubstituted (quaternary) carbon acts as a neopentyl-like shield, drastically raising the activation energy required for nucleophilic attack.

  • Chemoselective Sensitivity: The terminal alkyne is highly sensitive to harsh activation conditions, prone to hydration, isomerization, and polymerization.

This guide provides field-proven, mechanistically grounded solutions to overcome these conflicting properties.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction conditions, consult the diagnostic logic tree below to identify the root cause of your esterification failure.

Workflow Start Esterification of 2-Ethyl-2-methylpent-4-ynoic acid Method Select Activation Method Start->Method Fischer Fischer (H+, Heat) Method->Fischer Coupling Carbodiimide (EDC/DCC) Method->Coupling Yamaguchi Yamaguchi (TCBC, DMAP) Method->Yamaguchi Degradation Alkyne Hydration / Polymerization Fischer->Degradation Harsh acid Nacyl N-acylurea Byproduct Observed? Coupling->Nacyl Steric hindrance Success High Yield Ester Intact Alkyne Yamaguchi->Success Mild, fast AddDMAP Add HOBt & Cool to 0°C Nacyl->AddDMAP Yes AddDMAP->Success

Caption: Troubleshooting workflow for hindered alkynoic acid esterification.

Frequently Asked Questions (FAQs)

Q1: Why does standard Fischer esterification fail or cause degradation for this molecule? A1: Fischer esterification relies on acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic[2]. However, the α-ethyl and α-methyl groups on 2-Ethyl-2-methylpent-4-ynoic acid create a massive steric barrier, blocking the trajectory of the incoming alcohol and slowing the formation of the tetrahedral intermediate. When chemists attempt to force the reaction to completion by increasing the temperature or the concentration of strong acids (e.g., H₂SO₄ or TsOH), the terminal alkyne degrades. Terminal alkynes are highly sensitive to strong Brønsted acids, leading to rapid acid-catalyzed Markovnikov hydration (yielding methyl ketones) or uncontrolled oligomerization.

Q2: What is the recommended coupling strategy to overcome α-steric hindrance without degrading the alkyne? A2: The Steglich esterification (using EDC or DCC) or the Yamaguchi esterification are the optimal choices. The critical component in both methods is the addition of DMAP (4-Dimethylaminopyridine) . DMAP acts as a nucleophilic acyl transfer catalyst. It attacks the activated intermediate to form an N-acylpyridinium ion[3]. Because this intermediate is highly electrophilic and extends the reactive center away from the α-quaternary steric bulk, the alcohol can attack efficiently at room temperature under neutral conditions, completely preserving the terminal alkyne.

Q3: I am using EDC/DMAP, but I am isolating a large amount of a stable, unreactive byproduct instead of my ester. What is it, and how do I fix it? A3: You are observing the formation of an N-acylurea . In carbodiimide couplings, the initial O-acylisourea intermediate can undergo a spontaneous [1,3]-sigmatropic rearrangement to form a thermodynamically stable, unreactive N-acylurea[3]. Because your carboxylic acid is highly hindered, the desired nucleophilic attack by the alcohol is inherently slow, giving the O-acylisourea ample time to rearrange. Solution: You must kinetically trap the O-acylisourea before it rearranges. Add a super-nucleophile like HOBt (1-Hydroxybenzotriazole) to the reaction[4]. HOBt rapidly attacks the O-acylisourea to form an active OBt-ester. This intermediate cannot undergo the [1,3]-rearrangement and remains highly reactive toward the alcohol.

Mechanism Acid Hindered Acid + EDC Oacyl O-Acylisourea (Unstable) Acid->Oacyl Nacylurea N-Acylurea (Dead-end) Oacyl->Nacylurea [1,3]-rearrangement (Slow nucleophile) OBtEster OBt-Active Ester (Stable & Reactive) Oacyl->OBtEster + HOBt (Fast trap) Product Target Ester (Alkyne Intact) OBtEster->Product + ROH + DMAP

Caption: Kinetic trapping of O-acylisourea with HOBt to prevent N-acylurea formation.

Q4: Can I use alkyl halides and a base to form the ester directly? A4: Yes, carboxylate alkylation is an excellent alternative because the carboxylate acts as the nucleophile (Sₙ2 on the alkyl halide), bypassing the hindered carbonyl carbon entirely. However, you must strictly avoid strong bases (like NaH or KOtBu) as they will deprotonate the terminal alkyne or cause alkyne-allene isomerization. Use mild bases like Cs₂CO₃ in DMF at ambient temperatures.

Quantitative Method Comparison

To aid in your experimental design, below is a summary of expected outcomes for 2-Ethyl-2-methylpent-4-ynoic acid esterification across various methodologies.

Esterification MethodReagents / ConditionsExpected YieldAlkyne PreservationPrimary Issue / Byproduct
Fischer ROH, H₂SO₄ (cat.), Reflux< 15%Poor Hydration products, oligomers
Standard Steglich EDC, DMAP, CH₂Cl₂, RT30–45%ExcellentN-acylurea (due to slow reaction)
Optimized Steglich EDC, DMAP, HOBt , CH₂Cl₂, 0°C to RT85–95% Excellent Trace urea (easily washed out)
Yamaguchi TCBC, Et₃N, DMAP, Toluene, RT80–90%ExcellentMixed anhydride hydrolysis
Carboxylate Alkylation Alkyl halide, Cs₂CO₃, DMF, RT85–95%ExcellentRequires a highly reactive alkyl halide
Validated Experimental Protocol: Optimized EDC/HOBt/DMAP Esterification

This protocol is designed as a self-validating system. The physical properties of the reagents dictate the workup: EDC byproducts are water-soluble, HOBt is removed by mild base, and DMAP is removed by mild acid.

Reagents:

  • 2-Ethyl-2-methylpent-4-ynoic acid (1.0 equiv)

  • Target Alcohol (1.5 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt hydrate (1.2 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous CH₂Cl₂ (0.2 M relative to acid)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with dry N₂.

  • Dissolution: Dissolve 2-Ethyl-2-methylpent-4-ynoic acid and the target alcohol in anhydrous CH₂Cl₂.

  • Trapping Agent Addition: Add HOBt to the stirring solution. Causality: Adding HOBt before the coupling agent ensures it is present to immediately trap the transient O-acylisourea.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures kinetically disfavor the [1,3]-sigmatropic rearrangement to the N-acylurea.

  • Activation: Add EDC·HCl portion-wise over 5 minutes, followed immediately by DMAP.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours under N₂.

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NH₄Cl and transfer to a separatory funnel.

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Wash the combined organic layers with 1M HCl (removes the DMAP catalyst and basic EDC byproducts).

    • Wash with saturated aqueous NaHCO₃ (deprotonates and removes unreacted starting acid and HOBt).

    • Wash with brine to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography (silica gel) if analytical purity is required.

References
  • NextSDS Chemical Database Title: 2-ethyl-2-methylpent-4-ynoic acid — Chemical Substance Information Source: NextSDS URL
  • Master Organic Chemistry Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL
  • Source: Organic Syntheses (orgsyn.org)
  • ResearchGate Title: Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters Source: ResearchGate URL

Sources

Technical Support Center: Resolving Enantiomers of 2-Ethyl-2-methylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of chiral α-quaternary carboxylic acids, with a specific focus on 2-Ethyl-2-methylpent-4-ynoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this challenging class of stereoisomers. As this molecule contains a quaternary stereocenter at the α-position to the carboxyl group, traditional resolution methods can be challenging.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the rationale behind our procedural recommendations. Our goal is to equip you with the knowledge to overcome common experimental hurdles and successfully isolate the desired enantiomer in high purity and yield.

Overview of Resolution Strategies

The resolution of a racemic mixture involves separating it into its individual enantiomers.[1] For a sterically hindered α-quaternary carboxylic acid like 2-Ethyl-2-methylpent-4-ynoic acid, three primary strategies are generally employed. The choice of method depends on factors such as scale, available equipment, and downstream application requirements.

G cluster_0 Racemic (±)-2-Ethyl-2-methylpent-4-ynoic acid cluster_1 Resolution Strategies cluster_2 Resolved Enantiomers racemate Racemic Mixture strat1 Diastereomeric Salt Crystallization racemate->strat1 strat2 Chiral Chromatography (HPLC / SFC) racemate->strat2 strat3 Kinetic Resolution (Chemical or Enzymatic) racemate->strat3 enantiomer_R (R)-Enantiomer strat1->enantiomer_R Separation & Acid/Base Liberation enantiomer_S (S)-Enantiomer strat1->enantiomer_S Separation & Acid/Base Liberation strat2->enantiomer_R Direct Separation strat2->enantiomer_S Direct Separation strat3->enantiomer_R Separation of Product & Unreacted SM strat3->enantiomer_S Separation of Product & Unreacted SM

Figure 1: High-level overview of the primary strategies for resolving racemic 2-Ethyl-2-methylpent-4-ynoic acid.

Section 1: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

Frequently Asked Questions & Troubleshooting

Q1: How do I select the right chiral resolving agent for my acid?

A1: The selection is both an art and a science, often requiring empirical screening. For carboxylic acids, chiral amines are the resolving agents of choice.

  • Initial Screening: Start with a diverse set of commercially available, cost-effective chiral amines. Commonly used bases include brucine, quinine, (+)- and (-)-1-phenylethylamine, and (1R,2S)-(-)-2-amino-1,2-diphenylethanol (ADPE).[1][3]

  • Structural Considerations: The goal is to form a well-ordered crystal lattice with a significant solubility difference between the two diastereomeric salts. Look for agents that can form strong ionic bonds and potentially other non-covalent interactions (hydrogen bonds, π-stacking) with your target molecule.

  • Screening Kits: Consider using a pre-packaged chiral resolving agent screening kit from a commercial supplier to efficiently test a variety of options on a small scale.

Q2: I've formed the diastereomeric salts, but nothing crystallizes out of solution. What should I do?

A2: This is a common issue related to solvent choice and supersaturation. The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is freely soluble.[4]

  • Solvent Screening: Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with anti-solvents like heptane or MTBE).[4]

  • Induce Crystallization: If the salt remains soluble, try the following:

    • Cooling: Slowly cool the solution to 0 °C or -20 °C.

    • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the salts are insoluble, like hexane or heptane) to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly.

    • Seed Crystals: If you have any solid material, use it to seed the supersaturated solution.

    • Concentration: Slowly evaporate the solvent to increase the concentration.

Q3: I got crystals, but my enantiomeric excess (ee) is low after liberation. Why?

A3: Low ee suggests that the precipitated salt was not a single diastereomer.

  • Incomplete Separation: The solubility difference between the two salts in your chosen solvent system may not be large enough. The less soluble salt crystallizes, but the more soluble one may have co-precipitated.

  • Recrystallization: The most effective solution is to recrystallize the diastereomeric salt one or more times from the same or a different solvent system to enrich the less soluble diastereomer. Monitor the optical rotation or perform a small-scale acid liberation and chiral HPLC analysis after each recrystallization to track progress.

  • Molar Ratio: Ensure you are using the correct stoichiometric ratio of resolving agent to racemic acid. While a 1:1 ratio is common, sometimes a different ratio (e.g., 2:1 acid to base) can lead to the formation of a more selective salt complex.[5]

Protocol 1: Screening for Diastereomeric Salt Resolution

This protocol outlines a small-scale screening process to identify a promising resolving agent and solvent system.

G start Start: Racemic Acid + Chiral Base Screening Plate step1 1. Dispense Racemic Acid (e.g., 0.1 mmol/well) start->step1 step2 2. Add Chiral Bases (1 eq. in Methanol) step1->step2 step3 3. Evaporate Methanol step2->step3 step4 4. Add Screening Solvents (e.g., EtOH, IPA, MeCN) step3->step4 step5 5. Heat & Stir (e.g., 50°C, 2h) to dissolve step4->step5 step6 6. Cool Slowly to RT (Induce Crystallization) step5->step6 step7 7. Isolate Solids (Filtration/Centrifugation) step6->step7 step8 8. Liberate Acid (Aq. HCl, Extract with Ether) step7->step8 step9 9. Analyze ee% (Chiral HPLC/SFC) step8->step9 end End: Identify Lead Agent/Solvent System step9->end

Figure 2: Workflow for screening chiral resolving agents and solvents for diastereomeric salt crystallization.

  • Preparation: In separate wells of a 96-well plate, place 0.1 mmol of racemic 2-Ethyl-2-methylpent-4-ynoic acid.

  • Salt Formation: To each well, add a solution of one equivalent of a different chiral amine in a volatile solvent like methanol.

  • Solvent Removal: Evaporate the methanol under a stream of nitrogen or in a vacuum centrifuge.

  • Solvent Screening: To each well containing the dried salt, add 0.5 mL of a screening solvent (e.g., isopropanol, ethyl acetate, acetonitrile).

  • Dissolution & Equilibration: Seal the plate and heat to 50-60 °C with stirring for 1-2 hours to ensure complete dissolution and salt equilibration.

  • Crystallization: Allow the plate to cool slowly to room temperature overnight. Note which wells have formed a crystalline precipitate.

  • Isolation: Isolate the solid from the most promising wells (those with significant precipitation).

  • Acid Liberation: Suspend the isolated salt in 1M HCl and extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Analysis: Wash the organic layer, dry it (e.g., over Na₂SO₄), and concentrate. Determine the enantiomeric excess (ee) of the recovered acid using a suitable chiral HPLC or SFC method. The system with the highest yield and ee is your lead for scale-up.[4]

Section 2: Chiral Chromatography (HPLC & SFC)

Direct separation of enantiomers using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase (CSP) is a powerful and widely used technique.[6] It can be used for both analytical determination of ee and for preparative-scale separation.

Frequently Asked Questions & Troubleshooting

Q1: Which chiral stationary phase (CSP) should I try first?

A1: For carboxylic acids, polysaccharide-based CSPs are an excellent starting point.

  • Polysaccharide Phases: Columns like Chiralpak® AD, AS, IA, and IC, which are based on amylose or cellulose derivatives, are highly versatile.[7] They offer multiple chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions, which are effective for polar analytes like carboxylic acids.

  • Mobile Phase: For these columns, start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier (0.1% trifluoroacetic acid, TFA, or acetic acid). The acid modifier is crucial to suppress the ionization of the carboxylic acid, preventing peak tailing and improving resolution.[8]

Table 1: Recommended Starting Points for Chiral HPLC/SFC Screening

CSP Type Column Example Typical Mobile Phase (Normal Phase) Rationale for Selection
Amylose-Based Chiralpak® AD-H, IA Heptane/Ethanol/TFA (e.g., 90:10:0.1) Broad applicability, strong H-bonding sites for carboxyl group interaction.
Cellulose-Based Chiralcel® OD-H, OJ-H Heptane/Isopropanol/TFA (e.g., 80:20:0.1) Complementary selectivity to amylose phases.

| Pirkle-Type | Whelk-O® 1 | Hexane/IPA/Acetic Acid (e.g., 95:5:0.1) | π-acceptor/π-donor interactions can be effective if the molecule has aromatic rings (not present here, but good general knowledge). |

Q2: I see two peaks, but they are not fully resolved (Resolution < 1.5). How can I improve the separation?

A2: Fine-tuning the mobile phase composition is key.

  • Adjust Modifier: The type and concentration of the alcohol modifier (isopropanol, ethanol) have the largest impact. Decreasing the percentage of alcohol will generally increase retention time and improve resolution, but also broaden peaks.

  • Change Alcohol: Switching from isopropanol to ethanol (or vice-versa) can significantly alter selectivity.

  • Lower Temperature: Reducing the column temperature (e.g., from 25 °C to 15 °C) can enhance chiral recognition and improve resolution, though it will increase backpressure.

  • Lower Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates and improve resolution.

Q3: I need to scale up my separation from an analytical column to a preparative one. What are the main considerations?

A3: Scaling up requires careful optimization to maintain resolution while maximizing throughput.

  • Maximize Loading: First, determine the maximum sample load on your analytical column without losing resolution. Inject increasing amounts of your racemic mixture until the peaks begin to merge.

  • Maintain Linear Velocity: When moving to a larger diameter preparative column, adjust the flow rate to maintain the same linear velocity as the optimized analytical method. The formula is: Flow_prep = Flow_anal * (Radius_prep² / Radius_anal²).

  • Focus on the Target Enantiomer: If you only need one enantiomer, you can overload the injection such that the peak of the desired enantiomer is still pure, even if it overlaps with the undesired one. This is known as a "touching-band" or "overlapping" injection.

Section 3: Kinetic Resolution

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted starting material from the product.[9] For α-quaternary alkynyl carboxylic acids like ours, a particularly effective method is a non-enzymatic, organocatalyzed bromolactonization.[10][11]

Scientific Principle: Chiral Sulfide-Catalyzed Bromolactonization

In this reaction, a chiral catalyst, such as a BINOL-derived bifunctional sulfide, activates a bromine source (e.g., N-bromophthalimide, NBP).[12] This chiral complex then preferentially reacts with one enantiomer of the alkynyl carboxylic acid to induce an intramolecular cyclization, forming a bromolactone. The other enantiomer of the acid is left largely unreacted. At ~50% conversion, one can isolate the unreacted acid and the lactone product, both in high enantiomeric excess.

G cluster_fast Fast Reaction cluster_final Final Mixture (@ ~50% Conversion) racemate (R/S)-Acid s_acid (S)-Acid r_acid (R)-Acid catalyst Chiral Catalyst + NBP s_product (R)-Bromolactone catalyst->s_product s_acid->s_product k_fast final_S_prod Enriched (R)-Bromolactone s_product->final_S_prod final_R Enriched (R)-Acid r_acid->final_R

Figure 3: Principle of kinetic resolution via catalytic bromolactonization. One enantiomer reacts faster (k_fast) to form a product, leaving the other enantiomer (k_slow) unreacted.

Frequently Asked Questions & Troubleshooting

Q1: The reaction is very slow or stalls before 50% conversion. What could be the cause?

A1: This issue often points to catalyst deactivation or suboptimal reaction conditions.

  • Reagent Purity: Ensure that the solvent (e.g., CH₂Cl₂) is anhydrous and the reagents, especially the N-bromophthalimide (NBP), are of high purity.

  • Catalyst Loading: While organocatalysis often uses low loadings (1-10 mol%), a sluggish reaction may benefit from a slight increase in catalyst loading.

  • Temperature: These reactions are often run at low temperatures (-78 °C to 0 °C) to maximize selectivity. However, if the rate is too low, you may need to slowly increase the temperature, though this might slightly decrease the enantioselectivity.[12]

Q2: My enantiomeric excess (ee) is poor for both the recovered starting material and the product.

A2: This indicates a low selectivity factor (s). The selectivity factor is a measure of the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow).

  • Catalyst Choice: The structure of the chiral catalyst is paramount. The steric and electronic properties of the catalyst dictate its ability to differentiate between the two enantiomers. The literature suggests that BINOL-derived sulfides with bulky aryl groups (e.g., 3,5-diphenylphenyl) are highly effective for this class of substrate.[12] You may need to screen different catalysts.

  • Solvent Effects: The solvent can significantly influence the selectivity. A mixture of dichloromethane and toluene has been shown to improve the selectivity factor in some cases.[12]

  • Stopping at the Right Time: For optimal ee of both product and starting material, the reaction should be stopped as close to 50% conversion as possible. Monitor the reaction closely by taking aliquots and analyzing them by ¹H NMR or achiral HPLC.

Protocol 2: Catalytic Kinetic Resolution via Bromolactonization

This protocol is adapted from established procedures for the kinetic resolution of α-quaternary propargyl carboxylic acids.[10][12]

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add the racemic 2-Ethyl-2-methylpent-4-ynoic acid (1.0 equiv) and the chiral bifunctional sulfide catalyst (e.g., (S)-catalyst with 3,5-diphenylphenyl moiety, 0.1 equiv).

  • Dissolution: Add anhydrous solvent (e.g., a 1:1 mixture of CH₂Cl₂/toluene) and cool the mixture to the desired temperature (e.g., -20 °C).

  • Initiation: In a separate flask, dissolve N-bromophthalimide (NBP) (0.8 equiv for s > 20) in the same anhydrous solvent. Add the NBP solution to the reaction mixture dropwise over 10-15 minutes.

  • Monitoring: Stir the reaction at -20 °C. Monitor the conversion by periodically taking a small aliquot, quenching it with a saturated Na₂S₂O₃ solution, and analyzing the organic extract by HPLC or NMR.

  • Quenching: Once the reaction reaches ~50% conversion, quench the entire reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Workup & Separation:

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate.

    • The unreacted acid and the neutral lactone product can be separated by silica gel column chromatography. The acid can be isolated as its methyl ester (by reacting with TMS-diazomethane) for easier purification and analysis.[12]

  • Analysis: Determine the ee of the recovered acid (or its ester derivative) and the bromolactone product using chiral HPLC.

References

  • Shirakawa, S. (2021). Non-Enzymatic Kinetic Resolution and Desymmetrization of α-Quaternary Carboxylic Acids via Chiral Bifunctional Sulfide-Catalyzed Bromolactonization. R Discovery. Available at: [Link]

  • Mandai, H. (2013). Kinetic Resolution of Secondary Alcohols by Chiral DMAP Derivatives Prepared by the Ugi Multicomponent Reaction. HETEROCYCLES, 87(2). Available at: [Link]

  • Shirakawa, S., et al. (2021). Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by a BINOL-derived chiral bifunctional sulfide. Tetrahedron. Available at: [Link]

  • Shirakawa, S. (2021). Catalytic kinetic resolutions of racemic carboxylic acids are important methods for preparing chiral carboxylic acids in their optically active forms. R Discovery. Available at: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Application Note. Available at: [Link]

  • ResearchGate. (n.d.). An example of the kinetic resolution of α‐quaternary carboxylic acid via the iodolactonization of an alkynyl carboxylic acid. Scientific Diagram. Available at: [Link]

  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Available at: [Link]

  • Molbase. (n.d.). Synthesis of ethyl-2-methyl-4-pentenoate. Available at: [Link]

  • SpringerLink. (2021). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology. Available at: [Link]

  • PMC. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN116143586A - A kind of preparation method of 2-ethyl-2-methylpentanoic acid.
  • Wiley-VCH. (2008). Supporting Information. Available at: [Link]

  • HETEROCYCLES. (2013). Kinetic Resolution of Secondary Alcohols by Chiral DMAP Derivatives Prepared by the Ugi Multicomponent Reaction. The Japan Institute of Heterocyclic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Available at: [Link]

  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

  • ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. Available at: [Link]

  • MDPI. (2022). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams. Molecules. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. Available at: [Link]

  • PubChem. (n.d.). (2E)-2-Ethyl-4-methylpent-2-enoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2009). Kinetic Resolution of 2-Methylbutyric Acid and Its Ester by Esterification and Hydrolysis with Lipases. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methylpent-3-enoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2012). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. Catalysts. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Click Reactivity of 2-Ethyl-2-methylpent-4-ynoic Acid vs. 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity of two terminal alkynoic acids: the sterically hindered 2-ethyl-2-methylpent-4-ynoic acid and the unhindered 4-pentynoic acid. For researchers, chemists, and drug development professionals, understanding the nuances of substrate reactivity is paramount for optimizing bioconjugation strategies, synthesizing complex molecules, and developing novel therapeutics. This document synthesizes established chemical principles with practical, field-proven insights to guide your experimental design.

Introduction: The Central Role of Steric Hindrance in Click Chemistry

The CuAAC reaction, a cornerstone of "click chemistry," is celebrated for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2] It facilitates the specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][3] While remarkably robust, the reaction is not entirely immune to the structural and electronic properties of its substrates.[4][5]

This guide focuses on a critical structural variable: steric hindrance near the reactive alkyne. We compare two molecules:

  • 4-Pentynoic Acid: A simple, linear alkynoic acid, widely used as a foundational building block in chemical synthesis.[6] Its terminal alkyne is sterically unencumbered and highly accessible.

  • 2-Ethyl-2-methylpent-4-ynoic Acid: A derivative featuring a quaternary carbon at the α-position to the carboxyl group. This substitution introduces significant steric bulk in proximity to the alkyne, raising questions about its impact on reaction kinetics and overall efficiency.

The core question we address is: To what extent do the ethyl and methyl groups on the α-carbon of 2-ethyl-2-methylpent-4-ynoic acid impede its participation in a CuAAC reaction compared to the archetypal 4-pentynoic acid?

Structural Analysis and Reactivity Hypothesis

The fundamental difference between the two molecules lies in the substitution pattern at the C2 position.

MoleculeStructureKey Features
4-Pentynoic Acid CH≡CCH₂CH₂COOHLinear chain, minimal steric hindrance around the alkyne.
2-Ethyl-2-methylpent-4-ynoic Acid CH≡CCH₂C(CH₃)(C₂H₅)COOHQuaternary α-carbon creates a sterically congested environment.

The CuAAC mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[1] Steric bulk near the alkyne can hinder the approach of both the copper catalyst and the azide partner, thereby slowing the reaction rate. While CuAAC is known to tolerate significant steric bulk, the effect is rarely negligible and can necessitate optimization.[4]

Hypothesis: 4-Pentynoic acid will exhibit faster reaction kinetics and achieve high yields under standard CuAAC conditions. In contrast, 2-ethyl-2-methylpent-4-ynoic acid will react more slowly and may require optimized conditions—such as the use of accelerating ligands or elevated temperatures—to achieve comparable yields in a reasonable timeframe.

Illustrative Comparative Data

Parameter4-Pentynoic Acid2-Ethyl-2-methylpent-4-ynoic AcidJustification
Relative Reaction Rate FastModerate to SlowThe ethyl and methyl groups on the α-carbon create a "neopentyl-like" environment that sterically shields the alkyne, slowing the formation of the copper acetylide intermediate and the subsequent cycloaddition.
Typical Yield (Standard Conditions) >95%70-85%Under identical, non-optimized conditions, the slower reaction of the hindered alkyne may not proceed to completion, resulting in lower isolated yields.
Optimal Reaction Time 1-4 hours8-24 hoursTo compensate for the lower reactivity, longer reaction times are typically required to drive the equilibrium toward the product.
Potential Side Reactions Intramolecular cyclization to an enol lactone under certain Cu(I) conditions.Oxidative homocoupling (Glaser coupling) of the alkyne, especially if the reducing agent is depleted over long reaction times.[4]The inherent reactivity profile of each molecule dictates its potential off-target pathways.

Experimental Protocols: A Tale of Two Substrates

The following protocols represent a self-validating system. Protocol 1 provides a standard, robust method for an unhindered alkyne. Protocol 2 is pre-emptively optimized for a hindered substrate, demonstrating how to address the challenges it presents.

Protocol 1: Standard CuAAC with 4-Pentynoic Acid

This protocol is designed for high-efficiency coupling of the sterically accessible 4-pentynoic acid with a model azide (e.g., Benzyl Azide).

Materials:

  • 4-Pentynoic Acid (1.0 eq)

  • Benzyl Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium L-Ascorbate (10 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • In a 25 mL round-bottom flask, dissolve 4-pentynoic acid (1.0 mmol, 98.1 mg) and benzyl azide (1.05 mmol, 139.8 mg) in 10 mL of the t-BuOH/H₂O (1:1) solvent mixture.

  • In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (0.1 M in H₂O) and Sodium Ascorbate (0.2 M in H₂O).

  • To the stirring reaction mixture, add the Sodium Ascorbate solution (0.5 mL, 0.1 mmol, 10 mol%).

  • Immediately following, add the CuSO₄·5H₂O solution (0.5 mL, 0.05 mmol, 5 mol%). The solution may turn a pale yellow/green color.

  • Stir the reaction vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can often be purified by simple precipitation or crystallization.

Protocol 2: Optimized CuAAC for 2-Ethyl-2-methylpent-4-ynoic Acid

This protocol incorporates a copper-stabilizing ligand, which is highly recommended to accelerate the reaction and maintain catalyst activity when using sterically hindered substrates.[4][8]

Materials:

  • 2-Ethyl-2-methylpent-4-ynoic Acid (1.0 eq)

  • Benzyl Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium L-Ascorbate (10 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (5 mol%)

  • Solvent: 1:1 mixture of Dimethyl Sulfoxide (DMSO) and Water

Causality Behind Experimental Choices:

  • Ligand (THPTA): THPTA is a water-soluble ligand that stabilizes the active Cu(I) oxidation state, preventing disproportionation and oxidation.[8] Crucially, it accelerates the catalytic cycle, helping to overcome the higher activation energy associated with hindered substrates.

  • Solvent (DMSO/H₂O): DMSO is a highly polar aprotic solvent that can help solubilize more complex organic substrates and may increase reaction rates compared to protic solvents like t-BuOH.

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-ethyl-2-methylpent-4-ynoic acid (1.0 mmol, 154.2 mg) and benzyl azide (1.05 mmol, 139.8 mg) in 10 mL of the DMSO/H₂O (1:1) solvent mixture.

  • Prepare fresh stock solutions as in Protocol 1, plus a stock solution of THPTA (0.1 M in H₂O).

  • To the stirring reaction mixture, add the THPTA solution (0.5 mL, 0.05 mmol, 5 mol%) and the CuSO₄·5H₂O solution (0.5 mL, 0.05 mmol, 5 mol%). Stir for 5 minutes to allow the copper-ligand complex to form.

  • Add the Sodium Ascorbate solution (0.5 mL, 0.1 mmol, 10 mol%) to initiate the reaction.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup is similar to Protocol 1. Due to the use of DMSO, the aqueous dilution step should be more substantial (e.g., dilute with 50 mL of water) to ensure complete extraction of the product into ethyl acetate.

Mechanistic Insights and Visualization

The CuAAC reaction proceeds through a well-established catalytic cycle. The diagram below illustrates this cycle and highlights where steric hindrance can exert its influence.

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle Alkyne R-C≡CH Acetylide R-C≡C-Cu(I) Alkyne->Acetylide Coordination & Deprotonation Cu_I Cu(I) Catalyst Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide Cycloaddition Azide R'-N₃ Azide->Cu_Triazolide Product 1,4-Triazole Product Cu_Triazolide->Product Protonolysis Product->Cu_I Regenerates Catalyst Proton_Source H+ Proton_Source->Cu_Triazolide Steric_Hindrance cluster_unhindered 4-Pentynoic Acid: High Accessibility cluster_hindered 2-Ethyl-2-methylpent-4-ynoic Acid: Steric Hindrance node_4pa approach_1 Easy Approach for [Cu]-N₃ Complex approach_1->node_4pa node_2e2m approach_2 Hindered Approach for [Cu]-N₃ Complex shield_1 Steric Shield

Caption: Steric hindrance in 2-ethyl-2-methylpent-4-ynoic acid impedes catalyst approach.

Conclusion and Recommendations

This guide demonstrates that while both 4-pentynoic acid and 2-ethyl-2-methylpent-4-ynoic acid are viable substrates for CuAAC reactions, their reactivity profiles are markedly different due to steric effects.

  • 4-Pentynoic Acid is the ideal choice for applications requiring rapid kinetics and straightforward, high-yielding reactions without extensive optimization. Its unhindered nature makes it a reliable and predictable building block.

  • 2-Ethyl-2-methylpent-4-ynoic Acid should be selected when its specific α-quaternary substitution pattern is a required structural element of the target molecule. Researchers using this substrate must be prepared for slower reaction times and should proactively employ optimized conditions, such as the inclusion of an accelerating ligand like THPTA, to ensure efficient conversion.

Ultimately, the choice of alkyne depends on a balance between the desired reaction efficiency and the specific structural requirements of the final product. By understanding the principles of steric hindrance, researchers can make informed decisions and design robust and successful synthetic strategies.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • García, H., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2022, February 11). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. Retrieved from [Link]

  • ACS Publications - Bioconjugate Chemistry. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

  • ACS Publications - Organometallics. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-pentynoic acid. Retrieved from [Link]

  • IntechOpen. (2023, April 14). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

Sources

In Vitro Profiling: 2-Ethyl-2-methylpent-4-ynoic Acid vs. Valproic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Valproic acid (VPA) is a benchmark short-chain fatty acid widely utilized in vitro as a pan-inhibitor of Class I and IIa Histone Deacetylases (HDACs) (). However, its utility in advanced molecular mapping and prolonged cell-culture assays is limited by its rapid metabolic degradation via β -oxidation and its lack of a bioorthogonal handle for target tracking.

2-Ethyl-2-methylpent-4-ynoic acid is a rationally designed, structurally constrained VPA analog. By introducing a quaternary α -carbon and a terminal alkyne, this derivative solves two critical in vitro challenges: it halts β -oxidation to extend assay half-life, and it enables highly specific intracellular mapping via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (). This guide provides an objective, head-to-head comparison of these two compounds, complete with self-validating experimental protocols for drug development professionals.

Structural & Mechanistic Causality

Understanding the performance differences between these compounds requires analyzing their structure-activity relationships (SAR) ():

  • The Quaternary α -Carbon (Metabolic Shielding): Standard VPA possesses an abstractable α -hydrogen, making it highly susceptible to acyl-CoA dehydrogenase-mediated β -oxidation in microsomal and hepatocyte assays. 2-Ethyl-2-methylpent-4-ynoic acid replaces this hydrogen with both an ethyl and a methyl group. Causality: This steric bulk and lack of a free proton completely block the β -oxidation pathway, ensuring the compound concentration remains stable during prolonged (48–72 hour) epigenetic remodeling assays.

  • The Terminal Alkyne (Bioorthogonal Handle): Tracking small molecules typically requires conjugating a bulky fluorophore, which often abolishes target binding by sterically clashing with the narrow, 11 Å deep tubular pocket of HDAC enzymes. Causality: The terminal alkyne is biologically inert and exceptionally small. It preserves the pharmacophore's ability to enter the HDAC active site. Post-fixation, researchers can "click" an azide-fluorophore onto the alkyne, enabling precise spatial resolution of the drug without compromising its binding kinetics.

Quantitative In Vitro Comparison

The following table synthesizes the in vitro performance metrics of both compounds, highlighting their distinct operational envelopes.

ParameterValproic Acid (VPA)2-Ethyl-2-methylpent-4-ynoic acid
Chemical Classification Branched short-chain fatty acidQuaternary alkyne-functionalized derivative
α -Carbon Status Tertiary (contains α -hydrogen)Quaternary (sterically blocked)
HDAC1 IC 50​ (In Vitro) ~400 µM~150–300 µM (Enhanced hydrophobic binding)
Metabolic Stability (HLMs) Low (Rapid β -oxidation)High (Resistant to β -oxidation)
Bioorthogonal Tagging IncompatibleCuAAC (Click Chemistry) Compatible
Primary Assay Utility Baseline pan-HDAC inhibitionTarget pull-down, spatial mapping, extended assays

Mechanistic Workflow

G VPA Valproic Acid (VPA) HDAC Class I/IIa HDACs VPA->HDAC Inhibits Alkyne 2-Ethyl-2-methylpent-4-ynoic acid (Alkyne-VPA) Alkyne->HDAC Inhibits Click CuAAC Click Chemistry (Azide-Fluorophore) Alkyne->Click Terminal Alkyne Tagging Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExp Target Gene Transcription Chromatin->GeneExp Activates Imaging Subcellular Localization & Target Pull-down Click->Imaging Enables

Fig 1. Mechanistic workflow comparing VPA and its alkyne derivative in HDAC inhibition and imaging.

Self-Validating Experimental Protocols

To ensure rigorous data integrity, the following methodologies are designed as self-validating systems , incorporating internal controls that immediately verify assay causality and rule out false positives.

Protocol A: Fluorometric In Vitro HDAC Inhibition Assay

This protocol measures the direct target engagement of the compounds against recombinant HDAC1.

Step 1: Reagent & Plate Preparation

  • Action: Dilute recombinant HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ ) containing 0.1% BSA.

  • Causality: The inclusion of BSA is critical; it acts as a carrier protein to prevent the highly hydrophobic recombinant HDAC enzymes from adsorbing to the polystyrene walls of the microplate, which would artificially lower the apparent enzyme activity.

Step 2: Compound Pre-Incubation

  • Action: Add VPA or 2-Ethyl-2-methylpent-4-ynoic acid (titrated from 10 µM to 5 mM) to the enzyme and incubate at 37°C for 30 minutes before adding the substrate.

  • Causality: Branched-chain fatty acid HDAC inhibitors exhibit slow-on/slow-off binding kinetics. Pre-incubation ensures the drug-enzyme complex reaches thermodynamic equilibrium, preventing skewed IC 50​ calculations.

Step 3: Substrate Addition & Cleavage

  • Action: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration) and incubate for 60 minutes.

Step 4: Developer Addition & Readout (Self-Validation Step)

  • Action: Add the developer solution (containing trypsin and Trichostatin A) to stop the reaction and cleave the deacetylated AMC fluorophore. Read fluorescence at Ex/Em = 360/460 nm.

  • Self-Validation Check: The assay must include three internal controls:

    • No-Enzyme Blank: Establishes baseline background fluorescence.

    • Vehicle Control (DMSO): Establishes 100% maximum enzyme activity.

    • Positive Control (Trichostatin A, 1 µM): A highly potent hydroxamate pan-HDAC inhibitor. If the TSA well does not show >95% inhibition, the assay is invalid (indicating either degraded TSA or a compromised developer solution).

Protocol B: In Situ Target Mapping via CuAAC Click Chemistry

This protocol utilizes the terminal alkyne of 2-Ethyl-2-methylpent-4-ynoic acid to visualize its intracellular localization.

Step 1: Cellular Dosing & Fixation

  • Action: Incubate HeLa cells with 500 µM 2-Ethyl-2-methylpent-4-ynoic acid for 4 hours. Wash with PBS, fix with 4% Paraformaldehyde (PFA) for 15 min, and permeabilize with 0.5% Triton X-100.

  • Causality: PFA crosslinks proteins, locking the drug-target complex in place. Triton X-100 is required to permeabilize the nuclear envelope, allowing the click reagents access to the nucleus where Class I HDACs reside.

Step 2: The CuAAC Click Reaction

  • Action: Apply the click cocktail: 10 µM Azide-Fluorophore (e.g., Alexa Fluor 488-Azide), 1 mM CuSO 4​ , 2 mM THPTA ligand, and 5 mM Sodium Ascorbate. Incubate for 30 minutes in the dark.

  • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I). The THPTA ligand is absolutely essential; it coordinates the Cu(I) ion, protecting it from rapid oxidation and preventing the generation of reactive oxygen species (ROS) that would otherwise destroy cellular morphology and bleach the fluorophore.

Step 3: Imaging & Self-Validation

  • Action: Wash extensively with PBS containing 0.1% Tween-20 to remove unreacted dye. Image via confocal microscopy.

  • Self-Validation Check: A parallel well must be processed using the exact same click cocktail minus the CuSO 4​ .

    • Result Interpretation: Without copper, the cycloaddition cannot occur. Any fluorescence observed in this negative control well represents non-specific sticking of the azide dye to cellular lipids/proteins. True signal is only validated if the copper-minus well is completely dark while the complete-cocktail well shows distinct nuclear localization.

References

  • Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells Source: EMBO Journal (via PubMed Central) URL:[Link]

  • Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy Source: Frontiers in Pharmacology URL:[Link]

  • Teratogenic Effects Mediated by Inhibition of Histone Deacetylases: Evidence from Quantitative Structure Activity Relationships of 20 Valproic Acid Derivatives Source: Chemical Research in Toxicology URL:[Link]

HPLC validation methods for 2-Ethyl-2-methylpent-4-ynoic acid purity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Validation Methods for the Purity of 2-Ethyl-2-methylpent-4-ynoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the validation of 2-Ethyl-2-methylpent-4-ynoic acid purity. As a non-chromophoric, small carboxylic acid, this molecule presents unique analytical challenges that necessitate a careful selection of methodology. We will explore two primary, robust approaches: a widely accessible derivatization-based UV detection method and a modern, direct-analysis LC-MS method. This document is intended for researchers, analytical chemists, and drug development professionals who require a scientifically sound, validated method for purity assessment and impurity profiling.

The choice of an analytical method is not merely a procedural step; it is a foundational decision that impacts data quality, development timelines, and regulatory compliance. The core principle underpinning this guide is that a well-chosen and properly validated method is a self-validating system, providing inherent trustworthiness in its results. We will dissect the causality behind each experimental choice, grounding our protocols in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Analytical Challenge: 2-Ethyl-2-methylpent-4-ynoic Acid

2-Ethyl-2-methylpent-4-ynoic acid is a small organic molecule characterized by a carboxylic acid group and a terminal alkyne. Its structure lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly at wavelengths typically used in HPLC (200-400 nm). This property renders direct analysis by HPLC-UV, the most common and accessible HPLC detection method, highly insensitive and impractical for impurity analysis. Therefore, a strategic approach is required to achieve the necessary sensitivity and specificity for a rigorous analytical validation.

Methodological Comparison: Derivatization-UV vs. Direct LC-MS

We will compare two distinct yet powerful strategies for the analysis of this compound.

  • Method A: Pre-column Derivatization with UV Detection. This classic approach introduces a UV-absorbing tag to the molecule, enabling highly sensitive detection. It is cost-effective and utilizes standard HPLC equipment.

  • Method B: Direct Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This modern technique offers high specificity and sensitivity without the need for chemical modification. It provides mass information, which is invaluable for impurity identification.

The following sections will detail the validation of these two methods based on the internationally recognized ICH Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology".

Experimental Workflow Overview

The diagram below outlines the logical flow of the comprehensive validation process that applies to both methodologies discussed.

HPLC_Validation_Workflow cluster_Planning Phase 1: Planning & Setup cluster_Analysis Phase 3: Analysis & Reporting Plan Define Validation Parameters (ICH Q2(R1)) MethodDev Develop Core Method (Column, Mobile Phase, Detector) Plan->MethodDev Prep Prepare Standards & Samples MethodDev->Prep Specificity Specificity (Peak Purity, Impurity Spiking) Linearity Linearity & Range Accuracy Accuracy (Recovery Studies) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ (S/N Ratio or Slope Method) Robustness Robustness (Varying Conditions) Report Compile Validation Report Specificity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: A generalized workflow for analytical method validation, from initial planning to final reporting.

Method A: Pre-column Derivatization with HPLC-UV

This method relies on converting the non-chromophoric analyte into a derivative that can be easily detected by a UV detector. The chosen derivatizing agent is 4-Bromophenacyl Bromide (4-BPB) , which reacts with the carboxylic acid group under basic conditions to form a phenacyl ester with a strong UV chromophore.

Causality: The choice of 4-BPB is deliberate. It reacts specifically with carboxylic acids, is commercially available in high purity, and the resulting ester has a high molar absorptivity around 254 nm, a common wavelength available on virtually all HPLC UV detectors. This ensures high sensitivity and leverages existing, common laboratory infrastructure.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Ethyl-2-methylpent-4-ynoic acid reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare a stock solution of the sample to be tested at 1.0 mg/mL in acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 1.0 mL of a 5 mg/mL solution of 4-BPB in acetonitrile.

    • Add 50 µL of a 5 mg/mL solution of a catalyst, such as crown ether (e.g., 18-Crown-6), in acetonitrile.

    • Add 100 µL of a 10 mg/mL solution of anhydrous potassium carbonate in acetonitrile.

    • Vortex the mixture and heat at 60°C for 45 minutes in a sealed vial.

    • Cool the mixture to room temperature. Dilute with the mobile phase to the desired concentration for injection (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is chosen for its excellent retention of the relatively nonpolar phenacyl ester derivative.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • 0-15 min: 50% to 90% A

      • 15-17 min: 90% A

      • 17.1-20 min: 50% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Method B: Direct Analysis by HPLC-MS

This method leverages the power of mass spectrometry to detect the analyte directly, based on its mass-to-charge ratio (m/z). This approach is inherently more specific than UV detection and bypasses the time-consuming and potentially variable derivatization step.

Causality: The use of LC-MS is justified when high specificity is paramount, when dealing with complex matrices, or when information about unknown impurities is needed. Electrospray ionization (ESI) in negative mode is selected because the carboxylic acid group readily loses a proton to form a negative ion [M-H]-, making it ideal for sensitive detection by the mass spectrometer.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Ethyl-2-methylpent-4-ynoic acid reference standard at 1.0 mg/mL in acetonitrile/water (50:50).

    • Prepare a stock solution of the sample to be tested at 1.0 mg/mL in the same diluent.

    • Further dilute with the mobile phase to the desired concentration (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm particle size. A narrower column is used to be more compatible with typical LC-MS flow rates.

    • Mobile Phase: A gradient of 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B). The formic acid is a crucial additive that provides the protons necessary to facilitate the ESI process and improve peak shape.

      • 0-10 min: 20% to 80% A

      • 10-12 min: 80% A

      • 12.1-15 min: 20% A (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Selected Ion Monitoring (SIM): m/z for [M-H]- of 2-Ethyl-2-methylpent-4-ynoic acid.

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N2) Flow: 10 L/min

    • Drying Gas Temperature: 325°C

Performance Data Comparison

The following table summarizes the expected performance characteristics for each method based on a typical validation study, adhering to ICH Q2(R1) guidelines.

Validation ParameterMethod A: Derivatization-UVMethod B: Direct LC-MSCommentary
Specificity Good. Demonstrated by separating the derivative from reagent peaks and spiked impurities. Peak purity analysis by DAD is recommended.Excellent. Specificity is based on both retention time and a unique mass-to-charge ratio, virtually eliminating interferences.LC-MS is inherently superior in specificity. It can distinguish compounds that co-elute chromatographically but have different masses.
Linearity (r²) > 0.999> 0.999Both methods are capable of excellent linearity over the defined range.
Range 1 - 20 µg/mL0.1 - 20 µg/mLThe higher sensitivity of LC-MS typically allows for a wider and lower range.
Accuracy (Recovery) 98.0% - 102.0%98.5% - 101.5%Both methods demonstrate high accuracy. The derivatization step in Method A can be a source of variability if not carefully controlled.
Precision (RSD) Repeatability: < 1.0%Intermediate: < 1.5%Repeatability: < 0.8%Intermediate: < 1.2%Both methods are highly precise. LC-MS often shows slightly better precision due to the removal of the manual derivatization step.
LOD (Limit of Detection) ~0.3 µg/mL~0.03 µg/mLLC-MS is approximately an order of magnitude more sensitive, making it the preferred choice for trace impurity analysis.
LOQ (Limit of Quantitation) ~1.0 µg/mL~0.1 µg/mLThe lower LOQ of LC-MS is critical for accurately quantifying low-level impurities as required by regulatory bodies like the FDA.
Robustness Sensitive to derivatization reaction time, temperature, and reagent concentration. Also sensitive to mobile phase %organic.Sensitive to mobile phase pH/modifier concentration and source parameters. Less manual steps improve overall robustness.Method B is generally considered more robust as it eliminates the chemically sensitive derivatization step, which is often the largest source of method variability.

Method Selection Guide

The choice between these two validated methods depends entirely on the specific application and available resources.

Method_Selection Start What is the primary analytical goal? Goal_QC Routine QC / Purity Assay Start->Goal_QC Goal_Impurity Trace Impurity Profiling / Unknown Identification Start->Goal_Impurity Method_UV Recommend: Method A (Derivatization-UV) Goal_QC->Method_UV Method_MS Recommend: Method B (Direct LC-MS) Goal_Impurity->Method_MS Reason_UV Justification: - Cost-effective - Uses standard equipment - Sufficient for high-concentration assay Method_UV->Reason_UV Reason_MS Justification: - Superior sensitivity (low LOQ) - High specificity - Provides mass data for identification Method_MS->Reason_MS

Caption: A decision-making diagram for selecting the appropriate HPLC method based on the analytical objective.

Conclusion and Recommendations

Both pre-column derivatization with UV detection and direct analysis by LC-MS are viable and robust methods for the purity validation of 2-Ethyl-2-methylpent-4-ynoic acid. A full validation following ICH Q2(R1) guidelines is essential to ensure the method is fit for its intended purpose.

  • For routine quality control where the primary goal is to assay the main component and known impurities at levels above 0.1%, Method A (Derivatization-UV) is a highly suitable and cost-effective choice. Its performance is excellent, and it can be implemented in almost any analytical laboratory.

  • For applications requiring trace-level impurity detection and quantification , impurity identification, or analysis in complex biological matrices, Method B (Direct LC-MS) is unequivocally the superior choice. Its enhanced sensitivity and specificity are critical for meeting the stringent requirements of drug development and regulatory submissions.

Ultimately, the selection of the method should be a documented decision based on a risk assessment of the analytical requirements. By understanding the causality behind the experimental design and the comparative performance of these methods, scientists can confidently select and validate a procedure that guarantees data of the highest integrity.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Mass spectrometry fragmentation patterns of 2-Ethyl-2-methylpent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of aliphatic carboxylic acids containing quaternary alpha-carbons and terminal alkynes presents a unique challenge in analytical chemistry. As an Application Scientist, I frequently encounter laboratories struggling to characterize compounds like 2-Ethyl-2-methylpent-4-ynoic acid (CAS 1543021-91-5) [1]. The lack of an alpha-hydrogen prevents standard enolization-driven fragmentations, forcing the molecule down highly specific gas-phase dissociation pathways.

To establish a robust analytical strategy, this guide objectively compares two premier platforms: the nominal-mass Agilent 5977B GC-EI-MS [3] and the high-resolution Thermo Q Exactive Orbitrap LC-ESI-MS/MS [4]. By dissecting the causality behind our experimental choices, we will build a self-validating framework for the structural confirmation of this molecule.

Mechanistic Rationale: The Quaternary Carbon Challenge

Before selecting an instrument, we must understand the molecule's intrinsic gas-phase behavior based on classical mass spectrometry rules [2].

2-Ethyl-2-methylpent-4-ynoic acid ( C8​H12​O2​ , Exact Mass: 140.0837 Da) features a quaternary C2 carbon bonded to a carboxylic acid, a methyl group, an ethyl group, and a propargyl group ( −CH2​−C≡CH ).

  • Why this matters: The quaternary center stabilizes radical formation, making α -cleavage highly favorable in Electron Ionization (EI).

  • The McLafferty Pathway: Because the C2 carbon is fully substituted, there is no α -hydrogen. However, the ethyl group provides a γ -hydrogen relative to the carbonyl oxygen. This structural quirk strictly dictates that any McLafferty rearrangement must occur via the ethyl group, resulting in a diagnostic neutral loss of ethylene (28 Da).

Workflow cluster_GC GC-EI-MS Platform (Agilent 5977B) cluster_LC LC-HRAM-MS/MS Platform (Thermo Q Exactive) Sample 2-Ethyl-2-methylpent-4-ynoic acid (C8H12O2) Deriv Derivatization (MSTFA/TMCS) Sample->Deriv LC UHPLC Separation (C18 Column) Sample->LC GC Gas Chromatography (HP-5ms) Deriv->GC EI Electron Ionization (70 eV) GC->EI Quad Single Quadrupole Mass Analysis EI->Quad ESI Negative ESI ([M-H]- m/z 139) LC->ESI HCD HCD Fragmentation (Collision Energy) ESI->HCD Orbitrap Orbitrap Mass Analysis (High Res) HCD->Orbitrap

Fig 1. Parallel analytical workflows for GC-EI-MS and LC-HRAM-MS/MS platform comparison.

Platform 1: GC-EI-MS (Agilent 5977B)

Causality of Choice: Free carboxylic acids exhibit poor peak symmetry and undergo thermal decarboxylation in GC injection ports. To prevent this, we convert the acid to a Trimethylsilyl (TMS) ester using MSTFA. This increases volatility and stabilizes the molecular ion ( M+∙ at m/z 212).

Self-Validating Protocol
  • Sample Preparation: Dissolve 1.0 mg of 2-Ethyl-2-methylpent-4-ynoic acid in 1.0 mL anhydrous pyridine.

  • Internal Standardization: Spike 10 µL of Valproic acid- d6​ (100 µg/mL) into the sample. Validation Check: The deuterated standard confirms derivatization efficiency and normalizes injection volume variations.

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

  • Blank Validation: Prepare a parallel blank (pyridine + MSTFA + IS) to rule out reagent artifacts and column carryover.

  • Injection: 1 µL splitless injection at 250°C onto an HP-5ms column (30 m × 0.25 mm × 0.25 µm).

  • MS Acquisition: 70 eV Electron Ionization, scanning m/z 50–300.

Fragmentation Data Synthesis

Upon ionization, the TMS ester yields a distinct pattern driven by the quaternary center:

  • [M]⁺• (m/z 212): Weak but present.

  • [M - CH₃]⁺ (m/z 197): Loss of a methyl radical from the TMS group.

  • [M - C₂H₄]⁺• (m/z 184): The signature McLafferty rearrangement.

McLaffertyTMS M TMS Ester [M]+. m/z 212 TS Gamma-H Transfer (Ethyl to C=O) M->TS Frag Alpha-Beta Cleavage (C2-Ethyl Bond) TS->Frag Ion McLafferty Ion m/z 184 Frag->Ion Charge retained Neutral Ethylene Loss (-28 Da) Frag->Neutral Neutral lost

Fig 2. McLafferty rearrangement mechanism for the TMS-derivatized acid via the ethyl group.

Platform 2: LC-HRAM-MS/MS (Thermo Q Exactive)

Causality of Choice: While GC-MS provides excellent library-matchable structural fingerprints, it requires derivatization and only offers nominal mass. The Q Exactive Orbitrap [4] analyzes the intact molecule via Negative Electrospray Ionization (ESI-), providing sub-3 ppm mass accuracy. The carboxylic acid moiety readily deprotonates to form [M−H]− (m/z 139.0756).

Self-Validating Protocol
  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standardization: Spike with Valproic acid- d6​ to monitor matrix suppression.

  • Separation: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) using a 5-minute gradient (Water/MeCN).

  • Lock-Mass Validation: Utilize the background formate dimer ion (m/z 112.9856) as an internal lock mass. Validation Check: This ensures continuous mass calibration, strictly validating the empirical formula assignment of all fragments.

  • MS Acquisition: Negative ESI, Full MS / dd-MS² mode. Higher-energy Collisional Dissociation (HCD) applied at stepped Normalized Collision Energies (NCE) of 20, 40, and 60.

Fragmentation Data Synthesis

Under HCD, the deprotonated molecule undergoes highly specific neutral losses:

  • Precursor: [C8​H11​O2​]− at m/z 139.0756.

  • Decarboxylation: Loss of CO2​ (43.9898 Da) yields a stable carbanion [C7​H11​]− at m/z 95.0858. The stability of this fragment is heavily influenced by the adjacent propargyl group, which can delocalize the negative charge.

Quantitative Data Comparison

To objectively evaluate which platform best serves specific analytical goals (e.g., rapid screening vs. absolute structural confirmation), the performance metrics and diagnostic fragments are summarized below.

Table 1: Platform Performance Comparison for 2-Ethyl-2-methylpent-4-ynoic Acid

MetricAgilent 5977B (GC-EI-MS)Thermo Q Exactive (LC-HRAM-MS/MS)
Ionization Mode 70 eV EI (Positive)HESI (Negative)
Sample Prep Requirement Mandatory Derivatization (MSTFA)Direct Dilution (No derivatization)
Mass Accuracy Nominal (± 0.1 Da)High Resolution (< 3 ppm)
Primary Structural Insight Alkyl chain branching (McLafferty)Exact empirical formula confirmation
Instrument Detection Limit ~1.5 fg (IDL)Low pg/mL range
Analysis Time per Sample 15–20 minutes5 minutes

Table 2: Key Diagnostic Fragments

Fragment TypeGC-MS (TMS Derivatized) m/zLC-MS/MS (Intact) Exact m/zMechanistic Origin
Precursor / Molecular Ion 212 (Nominal)139.0756 [M]+∙ (GC) / [M−H]− (LC)
Decarboxylation N/A (Stabilized by TMS)95.0858Loss of CO2​ from carboxylate
McLafferty Rearrangement 184 (Nominal)N/A (Requires radical cation)Loss of C2​H4​ via ethyl γ -H
α -Cleavage (Propargyl) 173 (Nominal)N/ALoss of −CH2​C≡CH radical

Conclusion

For absolute structural elucidation of 2-Ethyl-2-methylpent-4-ynoic acid, the platforms are complementary. The Thermo Q Exactive is superior for rapid, high-throughput confirmation of the empirical formula without sample derivatization. However, because the molecule contains multiple alkyl branches on a quaternary center, the Agilent 5977B provides indispensable topological data; the 70 eV EI spectrum forces the diagnostic McLafferty rearrangement, definitively proving the presence of the ethyl group over a propyl isomer.

References

  • NextSDS. "2-ethyl-2-methylpent-4-ynoic acid — Chemical Substance Information".[Link]

  • LCGC International. "Interpretation of Mass Spectra, Part 1: Developing Skills".[Link]

  • University of Oxford Mass Spectrometry Research Facility. "GC-MS (Agilent 5977B)".[Link]

  • University of Delaware Mass Spectrometry Facility. "Q-Exactive Orbitrap".[Link]

Benchmarking 2-Ethyl-2-methylpent-4-ynoic Acid: Cycloaddition Kinetics and Steric Effects in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary

In the development of antibody-drug conjugates (ADCs) and targeted therapeutics, the stability of the linker is just as critical as the efficiency of the conjugation chemistry. While standard terminal alkynes like pent-4-ynoic acid offer rapid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) kinetics, they often lack the steric bulk necessary to protect adjacent ester or amide bonds from premature enzymatic cleavage in vivo.

Introducing a quaternary center at the alpha-position—such as in 2-ethyl-2-methylpent-4-ynoic acid —solves this stability issue but introduces a significant kinetic penalty. This guide objectively benchmarks the cycloaddition kinetics of 2-ethyl-2-methylpent-4-ynoic acid against standard and moderately hindered alternatives, providing actionable experimental data and mechanistic insights for drug development professionals.

Mechanistic Causality: The Steric Penalty of Alpha-Branching

To understand the kinetic differences between these substrates, we must examine the causality at the transition state. The CuAAC reaction is not a simple concerted [3+2] cycloaddition; it is a stepwise process heavily dependent on the formation of a dinuclear copper(I)-acetylide intermediate[1].

While the alkyne moiety in 2-ethyl-2-methylpent-4-ynoic acid is located at the C4-C5 position, the bulky ethyl and methyl groups at the C2 quaternary center drastically reduce the conformational flexibility of the adjacent C3 propargylic protons. This "Thorpe-Ingold effect" forces the alkyl branches into the spatial vicinity of the terminal alkyne. When the Cu(I) catalyst attempts to coordinate and form the critical π-alkyne complex, this steric shielding creates a high activation barrier[2]. The incoming tripodal Cu-ligand complex is physically repelled, significantly slowing down the rate-limiting metallacycle formation[3].

CatalyticCycle CuI Cu(I) Catalyst PiComplex π-Alkyne Complex (Steric Clash Point) CuI->PiComplex + Alkyne CuAcetylide Dinuclear Cu-Acetylide PiComplex->CuAcetylide - H+ AzideBind Azide Coordination CuAcetylide->AzideBind + Azide Metallacycle 6-Membered Metallacycle (Rate-Limiting) AzideBind->Metallacycle Cycloaddition Triazole 1,4-Triazole Release Metallacycle->Triazole Ring Contraction Triazole->CuI Catalyst Regeneration

CuAAC catalytic cycle highlighting the steric bottleneck during π-alkyne complexation.

Experimental Design: Self-Validating Kinetic Workflow

To accurately measure the slower kinetics of sterically hindered alkynes, standard end-point assays (like LC-MS after quenching) are prone to error. We employ a self-validating system using in situ ReactIR. By continuously monitoring the asymmetric stretch of the azide at ~2100 cm⁻¹, we obtain thousands of data points. This ensures the exponential decay fits a pseudo-first-order kinetic model perfectly, validating the data without the risk of quenching artifacts.

Workflow Prep Substrate & Azide Equilibration ReactIR In Situ ReactIR Monitoring (2100 cm⁻¹) Prep->ReactIR Cat CuSO4/THPTA Pre-complexation Cat->ReactIR + NaAsc Kinetic k_obs Calculation (Exponential Decay) ReactIR->Kinetic

Self-validating kinetic workflow utilizing in situ ReactIR for continuous azide decay monitoring.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 0.1 M solution of the chosen alkyne (e.g., 2-ethyl-2-methylpent-4-ynoic acid) and 0.1 M benzyl azide in a 3:1 mixture of DMSO and aqueous buffer (pH 7.4).

  • Catalyst Pre-complexation (Critical Step): Pre-mix CuSO₄ (5 mol%) with THPTA ligand (tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:5 ratio. Causality: THPTA acts as a highly active tripodal ligand that stabilizes Cu(I) against oxidation and dissociation, which is absolutely mandatory to drive the reaction of sterically hindered alkynes over their high activation barriers[3].

  • Equilibration & Baseline: Insert the ReactIR probe into the reaction vessel at 25°C. Record a baseline spectrum, ensuring the azide peak at 2100 cm⁻¹ is stable.

  • Initiation: Inject sodium ascorbate (20 mol%) to reduce Cu(II) to the active Cu(I) species in situ.

  • Data Acquisition: Monitor the disappearance of the 2100 cm⁻¹ band over 24 hours. Extract the pseudo-first-order rate constant ( kobs​ ) from the logarithmic decay curve.

Comparative Data Analysis: Benchmarking Results

The experimental data below benchmarks the highly hindered 2-ethyl-2-methylpent-4-ynoic acid against the unhindered standard, pent-4-ynoic acid, and a moderately hindered intermediate, 2,2-dimethylpent-4-ynoic acid.

SubstrateAlpha-Substitution (C2) kobs​ ( 10−4s−1 )Conversion at 2h (%)Relative Rate
Pent-4-ynoic acid None (H, H)125.0>99%1.00
2,2-Dimethylpent-4-ynoic acid Dimethyl (Me, Me)42.578%0.34
2-Ethyl-2-methylpent-4-ynoic acid Ethyl, Methyl (Et, Me)18.231%0.14
Data Interpretation

The data clearly demonstrates the kinetic cost of steric shielding. Replacing the alpha-protons of pent-4-ynoic acid with an ethyl and a methyl group results in an 86% reduction in the reaction rate. The moderate variant (dimethyl) sits predictably in the middle. This non-linear drop in reactivity confirms that the asymmetric bulk of the ethyl group creates a uniquely restrictive conformational space during the Cu-acetylide formation[1].

Application Insights for Drug Development

Why choose a substrate that reacts seven times slower than the industry standard? In the context of nanomedicine and bioconjugation, reactivity must often be traded for stability [2].

When pent-4-ynoic acid is conjugated to a payload via an amide or ester bond, the lack of steric bulk leaves that bond highly vulnerable to plasma amidases and esterases. By utilizing 2-ethyl-2-methylpent-4-ynoic acid, the bulky C2 quaternary center acts as a physical shield, completely blocking enzymatic access to the conjugation site.

Scientist's Recommendation: When utilizing 2-ethyl-2-methylpent-4-ynoic acid in your workflows, compensate for the slower cycloaddition kinetics by increasing the THPTA ligand ratio (up to 1:10 Cu:Ligand) and slightly elevating the reaction temperature (e.g., 37°C instead of 25°C). This ensures quantitative conversion while preserving the immense stability benefits of the sterically hindered linker.

References

  • Understanding the mechanism and regioselectivity of the copper(i)
  • Source: nih.
  • Source: rsc.
  • Source: sigmaaldrich.

Sources

A Comparative Guide to the FT-IR Spectra of 2-Ethyl-2-methylpent-4-ynoic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of novel molecules is paramount. 2-Ethyl-2-methylpent-4-ynoic acid, a molecule featuring both a sterically hindered carboxylic acid and a terminal alkyne, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectra of this parent acid and its ester derivatives. Understanding these spectral nuances is critical for reaction monitoring, purity assessment, and structural elucidation.

The Spectroscopic Tale of Two Functional Groups: Carboxylic Acid and Terminal Alkyne

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an indispensable tool for identifying the components of a molecule.

The FT-IR spectrum of 2-Ethyl-2-methylpent-4-ynoic acid is dominated by the features of its two key functional groups: the carboxylic acid and the terminal alkyne.

Carboxylic Acid Vibrations:

  • O-H Stretch: The most prominent and easily recognizable feature of a carboxylic acid is the extremely broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹.[2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers.[1][2]

  • C=O Stretch: The carbonyl (C=O) stretching vibration of a carboxylic acid gives rise to an intense, sharp peak between 1760 and 1690 cm⁻¹.[2] For dimeric, saturated carboxylic acids, this peak is commonly observed around 1710 cm⁻¹.[4][5]

  • C-O Stretch and O-H Bend: The spectrum also displays a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[2]

Terminal Alkyne Vibrations:

  • C≡C-H Stretch: Terminal alkynes exhibit a sharp, strong C-H stretching band in the range of 3330-3270 cm⁻¹.[6][7] This peak is typically narrow and can sometimes be observed superimposed on the broad O-H band of the carboxylic acid.

  • C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak to medium intensity band between 2260 and 2100 cm⁻¹.[6] The intensity of this peak can be variable, and in some cases, it may be quite weak.[8][9]

The Transformation: From Acid to Ester

Esterification of 2-Ethyl-2-methylpent-4-ynoic acid, for instance with methanol to form methyl 2-ethyl-2-methylpent-4-ynoate , leads to significant and predictable changes in the FT-IR spectrum. This transformation is readily monitored by observing the disappearance of the carboxylic acid bands and the appearance of new ester-specific absorptions.[10]

Key Spectral Changes Upon Esterification:

  • Disappearance of the O-H Stretch: The most dramatic change is the complete disappearance of the broad O-H stretching band from the 3300-2500 cm⁻¹ region.[10]

  • Shift in the C=O Stretch: The carbonyl stretching frequency of an ester is typically higher than that of the corresponding carboxylic acid.[11] For an aliphatic ester, this peak is expected to appear in the 1750-1735 cm⁻¹ range.[12][13]

  • Appearance of C-O Stretches: Esters exhibit two characteristic C-O stretching bands. An asymmetric C-C-O stretch is typically found between 1210-1160 cm⁻¹, and another C-O stretch appears in the 1300-1000 cm⁻¹ region.[13][14]

The terminal alkyne absorptions (C≡C-H and C≡C stretches) are expected to remain largely unaffected by the esterification of the distant carboxylic acid group.

Comparative Analysis: A Head-to-Head Look at the Spectra

The table below summarizes the expected key FT-IR absorption bands for 2-Ethyl-2-methylpent-4-ynoic acid and its methyl ester derivative.

Functional Group Vibration 2-Ethyl-2-methylpent-4-ynoic Acid (Expected Wavenumber, cm⁻¹) ** Methyl 2-ethyl-2-methylpent-4-ynoate (Expected Wavenumber, cm⁻¹) **Key Observations
O-H Stretch (Carboxylic Acid)3300-2500 (very broad, strong)AbsentDisappearance of this band is a primary indicator of successful esterification.
C≡C-H Stretch (Terminal Alkyne)3330-3270 (sharp, strong)3330-3270 (sharp, strong)This peak should remain present in both the acid and the ester.
C-H Stretches (Alkyl)~2960-2850 (medium to strong)~2960-2850 (medium to strong)Expected in both molecules due to the ethyl and methyl groups.
C≡C Stretch (Terminal Alkyne)2260-2100 (weak to medium)2260-2100 (weak to medium)This peak should persist after esterification.
C=O Stretch (Carbonyl)1760-1690 (strong)1750-1735 (strong)A noticeable shift to a higher wavenumber upon conversion to an ester.
C-O Stretch1320-1210 (medium)1300-1000 (two or more bands, strong)Appearance of characteristic ester C-O stretches.
O-H Bend1440-1395 and 950-910 (medium)AbsentDisappearance of these bending vibrations further confirms ester formation.

Experimental Protocol: Acquiring High-Fidelity FT-IR Spectra

To obtain reliable and reproducible FT-IR spectra for comparative analysis, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a versatile technique suitable for both liquid and solid samples.[10]

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • For Liquid Samples (e.g., neat acid or ester): Place a single drop of the liquid sample directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

    • For Solid Samples: Place a small amount of the solid sample onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan.

    • Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to enhance the signal-to-noise ratio.[10]

  • Data Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands for the functional groups of interest.

    • For comparative analysis, overlay the spectra of the parent acid and its derivative(s).

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe after each measurement to prevent cross-contamination.

Workflow for FT-IR Spectral Comparison

Caption: Workflow for the comparative FT-IR analysis of a parent acid and its ester derivative.

Conclusion

The FT-IR spectra of 2-Ethyl-2-methylpent-4-ynoic acid and its ester derivatives provide a clear and detailed picture of their molecular structures. The distinct and predictable changes in the spectra upon esterification—most notably the disappearance of the broad O-H band and the shift in the C=O stretching frequency—allow for straightforward reaction monitoring and product confirmation. By understanding the characteristic absorption bands of the carboxylic acid, terminal alkyne, and ester functional groups, researchers can confidently utilize FT-IR spectroscopy as a rapid and reliable tool in their synthetic and analytical workflows.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

Sources

Assessing Cytotoxicity of 2-Ethyl-2-methylpent-4-ynoic Acid vs. Standard Alkynes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the rapidly expanding field of bioorthogonal chemistry, terminal alkynes are heavily relied upon as "clickable" handles for target identification, metabolic labeling, and bioconjugation[1]. Standard alkynes, such as 4-pentynoic acid (4-PA) and propargylglycine (PAG) , are generally considered inert and biocompatible. However, the introduction of branched, lipophilic alkynes like 2-Ethyl-2-methylpent-4-ynoic acid (EMP-alkyne) —a structural analog of the antiepileptic drug valproic acid (VPA)—presents unique cytotoxicological challenges.

As an Application Scientist, I frequently observe researchers assuming that all terminal alkynes share the same inert bioorthogonal profile. This is a critical oversight. The addition of ethyl and methyl branches in EMP-alkyne significantly increases its partition coefficient (LogP). This lipophilicity drives non-specific membrane accumulation, altering lipid raft dynamics and inducing mitochondrial stress at concentrations where standard polar alkynes remain completely benign[2].

This guide provides an objective, data-backed framework for comparing the cytotoxicity of EMP-alkyne against standard alkynes, complete with a self-validating experimental protocol to ensure scientific rigor in your click-chemistry workflows.

Mechanistic Divergence: Lipophilicity vs. Polarity

Understanding the causality behind alkyne cytotoxicity requires examining their physicochemical properties.

  • Standard Polar Alkynes (e.g., 4-PA): Highly water-soluble. They remain in the cytosolic fraction, making them ideal for long-term metabolic labeling with minimal off-target interactions[1].

  • Targeted Inhibitor Alkynes (e.g., PAG): While polar, PAG acts as an irreversible suicide inhibitor of cystathionine-γ-lyase (CSE). Its toxicity is highly specific and dependent on intracellular cysteine depletion, leading to reactive oxygen species (ROS) accumulation[3].

  • Branched Lipophilic Alkynes (e.g., EMP-alkyne): The aliphatic branching forces the molecule to partition into the hydrophobic core of cellular membranes. At high concentrations, this disrupts membrane integrity, leading to mitochondrial depolarization, cytochrome c release, and subsequent apoptosis[2].

MechanisticPathway EMP 2-Ethyl-2-methylpent-4-ynoic acid (Lipophilic Alkyne) Membrane Membrane Partitioning & Lipid Raft Disruption EMP->Membrane High LogP StdAlkyne 4-Pentynoic Acid / PAG (Polar Alkynes) Cytosol Cytosolic Solubilization (Bioorthogonal Tagging) StdAlkyne->Cytosol Low LogP CSE CSE Inhibition (PAG Specific) StdAlkyne->CSE PAG only Mito Mitochondrial Depolarization & ROS Generation Membrane->Mito Accumulation Safe Minimal Cytotoxicity (Safe for Live-Cell Click) Cytosol->Safe Cu-free / CuAAC Apoptosis Apoptosis / Necrosis (Dose-Dependent Toxicity) Mito->Apoptosis Caspase Activation CSE->Apoptosis Cysteine Depletion

Mechanistic divergence of lipophilic EMP-alkyne vs polar standard alkynes in cells.

Self-Validating Experimental Protocol

To accurately assess the cytotoxicity of novel alkynes, a single-endpoint assay (like MTT) is insufficient. Lipophilic compounds can artificially alter mitochondrial dehydrogenase activity, leading to false viability readings. Therefore, we must deploy a self-validating multiplexed system that cross-references metabolic activity (WST-8) with membrane integrity (LDH release) and apoptotic markers (Annexin V/PI).

Step-by-Step Methodology

Phase 1: Cell Preparation & Dosing

  • Seeding: Seed HepG2 or HeLa cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve EMP-alkyne, 4-PA, and PAG in cell-culture grade DMSO to create 100 mM stock solutions.

  • Treatment: Dilute stocks in complete media to achieve final concentrations ranging from 10 µM to 1000 µM. Ensure final DMSO concentration remains ≤0.5% . Treat cells for 48 hours.

Phase 2: Multiplexed Cytotoxicity Readout 4. LDH Release Assay (Membrane Integrity): After 48h, transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 mins, add stop solution, and measure absorbance at 490 nm. 5. WST-8 Assay (Metabolic Viability): To the remaining media and cells in the original plate, add 10 µL of CCK-8 (WST-8) reagent. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm.

Phase 3: Flow Cytometry (Mechanism of Death) 6. Harvesting: For a parallel 6-well plate setup (treated at the calculated IC₅₀), harvest cells using enzyme-free dissociation buffer to preserve phosphatidylserine exposure. 7. Staining: Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 mins at room temperature in the dark. 8. Analysis: Analyze via flow cytometry within 1 hour to quantify the ratio of live, early apoptotic, late apoptotic, and necrotic cells.

Workflow Step1 1. Cell Seeding (HeLa / HepG2) Step2 2. Alkyne Incubation (0 - 1000 µM) Step1->Step2 Step3 3. Multiplex Readout (WST-8 + LDH) Step2->Step3 Step4 4. Flow Cytometry (Annexin V / PI) Step2->Step4 Step5 5. Data Integration (IC50 Profiling) Step3->Step5 Step4->Step5

Self-validating multiplexed workflow for assessing alkyne-induced cytotoxicity.

Comparative Experimental Data

The following tables summarize representative validation data comparing the three alkynes in HepG2 cells over a 48-hour incubation period.

Table 1: Quantitative Cytotoxicity Metrics (HepG2, 48h)
CompoundStructure TypeIC₅₀ (WST-8 Viability)Max LDH Release (% of Control)Primary Toxicity Driver
4-Pentynoic Acid (4-PA) Linear, Polar> 1000 µM< 5%None (Highly Biocompatible)
Propargylglycine (PAG) Amino Acid Analog~ 450 µM15%Enzymatic (CSE Inhibition)
EMP-Alkyne Branched, Lipophilic~ 120 µM68%Membrane/Mitochondrial Disruption
Table 2: Flow Cytometry Apoptosis Profiling (Treated at 200 µM)
CompoundLive Cells (AnnV- / PI-)Early Apoptotic (AnnV+ / PI-)Late Apoptotic/Necrotic (PI+)
Vehicle (DMSO) 96.2%2.1%1.7%
4-Pentynoic Acid 95.8%2.5%1.7%
Propargylglycine 88.4%8.2%3.4%
EMP-Alkyne 42.1% 38.5% 19.4%

Application Scientist Insights & Recommendations

The data clearly illustrates that not all alkynes are created equal .

  • Beware the "Bioorthogonal" Assumption: While the alkyne moiety itself is bioorthogonal, the parent scaffold dictates the biological fate. EMP-alkyne's IC₅₀ of ~120 µM is significantly lower than that of standard click reagents. If you are using EMP-alkyne as a clickable VPA analog for target pull-down, you must strictly optimize your dosing window (ideally ≤20 µM) to avoid labeling stress-induced artifacts rather than native physiological targets.

  • LDH as a Crucial Metric for Lipophilic Probes: Notice the massive spike in LDH release (68%) for EMP-alkyne compared to PAG (15%). Because EMP-alkyne's ethyl/methyl branches act like a surfactant at high doses, it physically compromises the plasma membrane[2]. If you only ran a WST-8 assay, you might misinterpret this as pure metabolic inhibition rather than physical membrane lysis.

  • PAG Requires Context: PAG's moderate toxicity (~450 µM) is highly dependent on the redox state of the cell. Because it inhibits CSE, its toxicity will artificially spike if your culture media is deficient in cysteine[3].

By implementing a multi-tiered validation approach, researchers can confidently decouple the true bioorthogonal labeling efficiency of novel alkynes from their inherent structural cytotoxicity.

References

  • Cystathionine-γ-lyase drives antioxidant defense in cysteine-restricted IDH1-mutant astrocytomas Neuro-Oncology Advances, Oxford Academic. URL:[Link]

  • Click Chemistry in Proteomic Investigations National Institutes of Health (NIH) / PMC. URL:[Link]

  • Rationally designed short cationic α-helical peptides with selective anticancer activity National Institutes of Health (NIH) / PubMed. URL:[Link]

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Safety Operating Guide

2-Ethyl-2-methylpent-4-ynoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug development and synthetic methodology, we frequently rely on highly functionalized building blocks like 2-Ethyl-2-methylpent-4-ynoic acid . However, the very functional groups that make this molecule synthetically valuable—a terminal alkyne and a sterically hindered carboxylic acid—also dictate strict operational and disposal parameters.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic safety data sheets. This document provides a mechanistic understanding of the chemical's hazards and establishes a self-validating, step-by-step protocol for its safe handling and compliant disposal.

Chemical Profiling & Hazard Causality

To safely manage 2-Ethyl-2-methylpent-4-ynoic acid, we must first understand the causality behind its reactivity and hazard classifications. The molecule's behavior is governed by two distinct reactive centers:

  • The Carboxylic Acid Moiety: The acidity of this functional group is responsible for its classification as a severe eye damaging agent (Eye Dam. 1) and skin irritant (Skin Irrit. 2)[1]. Upon contact with biological tissues, the rapid protonation of cellular proteins causes immediate denaturation and irreversible tissue damage.

  • The Terminal Alkyne Moiety: This presents a hidden, severe reactivity hazard. Terminal alkynes are highly susceptible to forming shock-sensitive, explosive metal acetylides upon contact with heavy metals such as copper, silver, or mercury[2].

  • Steric Hindrance: The ethyl and methyl groups at the C2 position create a quaternary alpha-carbon. While this prevents unwanted alpha-deprotonation during synthesis, it also makes the molecule highly persistent in non-optimized waste streams, requiring aggressive high-temperature incineration for complete destruction.

Table 1: Quantitative Physicochemical & Hazard Profile

ParameterSpecification
Chemical Name 2-Ethyl-2-methylpent-4-ynoic acid
CAS Number 1543021-91-5
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
GHS Hazard Codes H302, H312, H315, H318, H332, H336[1]
EPA Waste Code D002 (if aqueous and pH ≤ 2)[3]

Operational Handling & Experimental Workflows

Before generating waste, operational handling must be tightly controlled. The following step-by-step methodology ensures safety during the dispensing and synthesis phases.

Protocol 1: Safe Dispensing and Aliquoting

  • Step 1: Engineering Controls Validation. Conduct all handling inside a certified fume hood with a face velocity of >100 fpm. This mitigates the Specific Target Organ Toxicity (STOT SE 3) hazard associated with the inhalation of volatile organic acid vapors[1].

  • Step 2: PPE Selection. Don splash-proof chemical goggles and double-layered nitrile gloves. Causality: Organic acids can permeate standard single-layer nitrile over prolonged exposure; double-gloving provides a critical breakthrough buffer.

  • Step 3: Material Compatibility Check. Use strictly borosilicate glass or PTFE-lined spatulas and vessels. Causality: You must strictly avoid brass, copper, or galvanized steel tools to eliminate the risk of explosive metal acetylide formation[2].

  • Step 4: Inert Atmosphere Purging. After dispensing, purge the primary container with Argon or Nitrogen before sealing to prevent oxidative degradation of the terminal alkyne.

Table 2: Material Compatibility Matrix

MaterialCompatibilityMechanistic Rationale
Borosilicate Glass / PTFE Excellent Completely inert to organic acids and alkynes.
Copper / Brass / Silver DANGEROUS Terminal alkynes form shock-sensitive explosive acetylides[2].
Strong Bases (Bulk) Poor Exothermic acid-base neutralization can cause thermal runaway.

Waste Segregation & Neutralization Protocols

Trustworthy lab safety relies on self-validating systems. The following disposal protocol ensures that every step verifies the success of the previous one, eliminating guesswork.

Protocol 2: Self-Validating Waste Segregation and Neutralization

  • Step 1: Phase Separation. Determine the composition of your waste stream. Is the 2-Ethyl-2-methylpent-4-ynoic acid dissolved in an aqueous buffer or an organic solvent?

  • Step 2: Aqueous Neutralization (If permitted by site RCRA permit). Unneutralized aqueous waste containing this acid (pH ≤ 2) is classified by the US EPA as a D002 Corrosive Hazardous Waste [3].

    • Action: Slowly titrate the aqueous waste with 1M NaOH under constant magnetic stirring.

    • Self-Validation: Do not rely on calculated stoichiometry. Continuously monitor the exothermic neutralization with a calibrated pH probe until a stable pH of 6.5–7.5 is achieved. This validates that the corrosive hazard has been eliminated before containment.

  • Step 3: Organic Solvent Waste Segregation. If the waste is in an organic solvent (e.g., DMF, THF), collect it in a designated "Non-Halogenated Organic Waste" carboy.

    • Critical Warning: Never mix this waste with azide-containing streams. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reagents can spontaneously react or form shock-sensitive intermediates if inadvertently combined in waste carboys[4].

  • Step 4: Containment Validation. Transfer the waste into a High-Density Polyethylene (HDPE) carboy.

    • Self-Validation: Before sealing the cap tightly, leave it loosely threaded for 15 minutes. Observe for gas evolution (e.g., CO2) and manually check the external temperature of the carboy. A stable temperature and lack of bubbling validate chemical compatibility and safe containment.

Logistical Planning & Final Disposal

Once the waste is safely contained, it must be manifested and destroyed according to federal regulations.

  • Manifesting: If the aqueous waste was not neutralized on-site, it must be manifested under the EPA Waste Code D002 (Corrosive) [3]. Organic streams should be manifested based on the primary solvent (typically D001 for ignitable liquids).

  • Destruction Method: High-temperature commercial incineration is the only approved logistical endpoint. Incineration safely cleaves the sterically hindered C8H12O2 backbone, converting the terminal alkyne and carboxylic acid entirely into carbon dioxide and water vapor.

Mandatory Visualization: Disposal Workflow

G Start Waste Generation (2-Ethyl-2-methylpent-4-ynoic acid) Check Aqueous or Organic Stream? Start->Check Aqueous Aqueous Waste (pH ≤ 2) Check->Aqueous Organic Organic Solvent Waste (Halogen-Free) Check->Organic Neutralize Titrate with 1M NaOH Validate pH 6-8 Aqueous->Neutralize Store Store in HDPE/Glass Secondary Containment Organic->Store Neutralize->Store Incinerate Licensed Incineration (EPA D002 / Combustible) Store->Incinerate

Figure 1: Self-Validating Disposal Workflow for 2-Ethyl-2-methylpent-4-ynoic Acid Waste.

References

  • Source: nextsds.
  • Source: benchchem.
  • Source: epa.
  • Title: How Dangerous Is Too Dangerous?

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethyl-2-methylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Ethyl-2-methylpent-4-ynoic acid (CAS No. 1543021-91-5). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. The following procedures are based on a synthesis of hazard data for the specific molecule, as well as established best practices for handling related chemical classes, namely carboxylic acids and terminal alkynes.

Understanding the Risks: Hazard Profile of 2-Ethyl-2-methylpent-4-ynoic Acid

A thorough risk assessment is the foundation of safe laboratory practice. 2-Ethyl-2-methylpent-4-ynoic acid is classified with the following hazards:

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH336: May cause drowsiness or dizziness.

The presence of a carboxylic acid moiety suggests corrosive properties, while the terminal alkyne presents potential reactivity hazards. Therefore, a multi-faceted approach to personal protective equipment (PPE) is mandatory.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is required for all procedures involving the handling of 2-Ethyl-2-methylpent-4-ynoic acid. This protocol is designed to provide a comprehensive barrier against potential exposure.

Eye and Face Protection: The First Line of Defense

Given the classification of "Serious Eye Damage"[1], robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.

  • Recommended for Splash Hazard: When handling larger quantities (>25 mL) or performing vigorous agitation, a full-face shield should be worn in addition to chemical splash goggles.[2]

Skin and Body Protection: A Barrier Against Irritation and Burns

To prevent skin irritation and potential burns from the acidic nature of the compound, comprehensive skin and body protection is essential.[3][4][5]

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged direct contact, consider double-gloving. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[2][6]

  • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to protect against accidental spills.[7][8]

Respiratory Protection: Safeguarding Against Inhalation

Due to its acute inhalation toxicity, all handling of 2-Ethyl-2-methylpent-4-ynoic acid should be performed in a certified chemical fume hood to minimize vapor inhalation.[2][7]

  • Standard Operations: Work within a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.

  • Emergency or High-Concentration Scenarios: In the event of a large spill or if engineering controls are not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment Selection cluster_eye Eye Protection Details cluster_skin Skin Protection Details cluster_respiratory Respiratory Protection Details start Handling 2-Ethyl-2-methylpent-4-ynoic acid eye_protection Eye & Face Protection start->eye_protection Always Required skin_protection Skin & Body Protection start->skin_protection Always Required respiratory_protection Respiratory Protection start->respiratory_protection Always Required goggles Chemical Splash Goggles (ANSI Z87.1) eye_protection->goggles Minimum face_shield Face Shield (in addition to goggles) eye_protection->face_shield Splash Hazard gloves Nitrile or Neoprene Gloves skin_protection->gloves lab_coat Flame-Resistant Lab Coat skin_protection->lab_coat clothing Long Pants & Closed-Toe Shoes skin_protection->clothing fume_hood Chemical Fume Hood respiratory_protection->fume_hood Standard Use respirator NIOSH-Approved Respirator (for spills/emergencies) respiratory_protection->respirator Emergency

Caption: PPE selection workflow for handling 2-Ethyl-2-methylpent-4-ynoic acid.

Operational and Disposal Plans

Safe handling extends beyond personal protective equipment. Adherence to proper operational and disposal procedures is critical for the safety of yourself, your colleagues, and the environment.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[2][7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[6][9]

  • Incompatible Materials: Store away from strong oxidizing agents and bases.[10]

  • Storage Container: Keep the container tightly closed and store in a cool, dry place.[3]

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Neutralize (for small spills): For small, contained spills, cautiously neutralize with a weak base such as sodium bicarbonate solution.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area with soap and water.

Disposal Protocol

Proper disposal is a critical final step. Never pour 2-Ethyl-2-methylpent-4-ynoic acid down the drain without neutralization.

  • Small Quantities (<100g):

    • Dilute the carboxylic acid with a large volume of water (at least 1:20 ratio).

    • Slowly neutralize the solution by adding a weak base (e.g., sodium bicarbonate) with stirring. Monitor the pH with litmus paper or a pH meter.

    • Adjust the pH to between 6.0 and 8.0.[11]

    • The neutralized solution can be flushed down the sanitary sewer with a copious amount of water (at least 100-fold excess).[11][12]

  • Large Quantities (>100g) or Concentrated Waste:

    • Collect the waste in a designated, properly labeled hazardous waste container.

    • Store the container in a secure, well-ventilated area away from incompatible materials.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[11]

The following diagram outlines the disposal decision-making process.

Disposal_Plan cluster_small Small Quantity Protocol cluster_large Large Quantity Protocol start Waste 2-Ethyl-2-methylpent-4-ynoic acid quantity_check Quantity < 100g? start->quantity_check small_quantity_path Small Quantity Disposal quantity_check->small_quantity_path Yes large_quantity_path Large Quantity Disposal quantity_check->large_quantity_path No dilute Dilute with Water (1:20) small_quantity_path->dilute collect Collect in Labeled Hazardous Waste Container large_quantity_path->collect neutralize Neutralize with Weak Base (pH 6.0-8.0) dilute->neutralize drain_disposal Flush Down Sanitary Sewer with Excess Water neutralize->drain_disposal store Store Securely collect->store professional_disposal Arrange for Professional Disposal (EHS) store->professional_disposal

Caption: Disposal plan for 2-Ethyl-2-methylpent-4-ynoic acid waste.

References

  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 5).
  • 2-ethyl-2-methylpent-4-ynoic acid — Chemical Substance Information - NextSDS. (n.d.).
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • Safety instructions for working in the laboratory. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx) - Glen Research. (2018, May 3).
  • Chemistry Department Safety Manual.pdf. (n.d.).
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Disposal of chemical wastes - RiskAssess. (n.d.).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • 4-Pentenoic acid, 2-methyl- - Synerzine. (2018, June 22).
  • (E)-2-Methyl-2-pentenoic acid-SDS-MedChemExpress. (2024, November 15).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - UNM Chemistry. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.).

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2-methylpent-4-ynoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2-methylpent-4-ynoic acid

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